methyl (3S)-3-amino-3-phenylpropanoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (3S)-3-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIOBYHZFPTKCZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354971 | |
| Record name | methyl (3S)-3-amino-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37088-66-7 | |
| Record name | methyl (3S)-3-amino-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (S)-3-amino-3-phenylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-Methyl 3-amino-3-phenylpropanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y747B94QF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of Methyl (3S)-3-amino-3-phenylpropanoate
Foreword for the Modern Researcher
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chiral molecules is not merely a procedural step but the bedrock of safety, efficacy, and innovation. Methyl (3S)-3-amino-3-phenylpropanoate, a key chiral building block, presents a case study in the rigorous application of modern analytical techniques. This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process itself. Herein, we move beyond the "what" and delve into the "why," explaining the rationale behind experimental choices and building a self-validating framework for the complete structural elucidation of this critical compound.
Foundational Profile: Physicochemical Properties
Before any analysis, a foundational understanding of the target molecule's properties is essential. These values inform sample preparation, technique selection, and data interpretation. This compound is a chiral ester widely used in organic synthesis.[1] Its utility as a precursor, particularly in the synthesis of chiral drugs, makes its unambiguous identification paramount.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [3][4] |
| Molecular Weight | 179.22 g/mol | [1][5] |
| IUPAC Name | This compound | [4] |
| CAS Number | 37088-66-7 | [1] |
| Appearance | Pale Yellow Low Melting Solid | [1] |
| Boiling Point | 283.0±28.0 °C (Predicted) | [6] |
| Density | 1.098±0.06 g/cm³ (Predicted) | [6] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [6] |
| Storage | Store in freezer, under -20°C, in an inert atmosphere | [1][6] |
A brief note on synthesis: This compound is often synthesized via the esterification of 3-amino-3-phenylpropionic acid.[3] Awareness of the synthetic route is crucial as it provides insight into potential impurities (e.g., unreacted starting material, di-acylated byproducts) that must be screened for during analysis.
Core Structural Elucidation: A Multi-Technique Approach
No single technique can provide a complete structural picture. A robust analysis relies on the orthogonal and complementary data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
Expertise & Causality: We employ a suite of NMR experiments not just for confirmation, but for unambiguous assignment. A simple 1D proton spectrum is insufficient for absolute confidence; it is the correlation between proton and carbon signals in 2D spectra that provides a self-validating dataset.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for this compound and its clean spectral window.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex multiplets of the aromatic and methylene protons.
-
Experiments: Perform ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) experiments.
-
¹H NMR Spectrum: The proton NMR spectrum provides the first detailed look at the molecule's hydrogen environments.
-
δ ~7.2-7.4 ppm (multiplet, 5H): These signals correspond to the five protons of the monosubstituted phenyl ring.
-
δ ~4.2-4.4 ppm (triplet/dd, 1H): This is the crucial methine proton (CH) at the C3 chiral center, coupled to the adjacent C2 methylene protons.
-
δ ~3.6-3.7 ppm (singlet, 3H): A sharp singlet representing the three equivalent protons of the methyl ester (OCH₃) group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
δ ~2.7-2.9 ppm (doublet of doublets, 2H): These are the diastereotopic protons of the methylene group (CH₂) at C2. They are chemically non-equivalent due to the adjacent chiral center.
-
δ ~1.8-2.2 ppm (broad singlet, 2H): This broad signal corresponds to the primary amine (NH₂) protons. The chemical shift can be variable and the signal may exchange with D₂O.
-
-
¹³C NMR Spectrum: This spectrum confirms the carbon backbone.[7]
-
δ ~172 ppm: Ester carbonyl carbon (C=O).
-
δ ~140-145 ppm: Quaternary aromatic carbon (ipso-carbon).
-
δ ~126-129 ppm: Aromatic CH carbons.
-
δ ~51-53 ppm: Methyl ester carbon (OCH₃).
-
δ ~50-55 ppm: Methine carbon at the chiral center (C3).
-
δ ~40-45 ppm: Methylene carbon (C2).
-
-
2D NMR (COSY & HSQC): These experiments validate the assignments made from 1D spectra.
-
COSY: Will show a clear correlation between the C3 methine proton (~4.3 ppm) and the C2 methylene protons (~2.8 ppm), confirming their connectivity.
-
HSQC: Provides a direct correlation map between each proton and the carbon it is attached to, leaving no ambiguity in assignment. For example, it will link the signal at ~4.3 ppm to the carbon at ~52 ppm.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the exact molecular weight and offers corroborating structural evidence through fragmentation analysis.
Expertise & Causality: We typically use Electrospray Ionization (ESI) for this molecule. ESI is a soft ionization technique that is ideal for polar, non-volatile compounds like amino acid esters, as it minimizes fragmentation and provides a strong signal for the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.
-
Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the spectrum in positive ion mode.
-
High-Resolution MS (HRMS): For definitive formula confirmation, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap).
-
Molecular Ion: The primary signal will be the protonated molecular ion [M+H]⁺ at m/z 180.2. HRMS would confirm the elemental composition as C₁₀H₁₄NO₂⁺.
-
Key Fragments: The fragmentation pattern provides a structural fingerprint. Common fragments include:
-
m/z 120: Loss of the carbomethoxy group (•COOCH₃).
-
m/z 106: Represents the [C₆H₅-CH-NH₂]⁺ fragment, a characteristic cleavage for this structure.
-
m/z 91: The tropylium ion, characteristic of a benzyl moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and effective technique for confirming the presence of key functional groups.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
~3400-3300 cm⁻¹: Two distinct bands corresponding to the N-H asymmetric and symmetric stretching of the primary amine.
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.
-
~2950-2850 cm⁻¹: C-H stretching from the aliphatic portions (CH and CH₂).
-
~1735 cm⁻¹: A strong, sharp absorption from the C=O stretching of the ester group.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
-
~1200-1150 cm⁻¹: C-O stretching of the ester.
Stereochemical Integrity: The Chiral Question
Confirming the absolute configuration and enantiomeric purity is arguably the most critical part of the analysis for a chiral molecule intended for pharmaceutical use. Biological systems are exquisitely stereoselective, and the presence of the incorrect enantiomer can lead to inactivity or adverse effects.[8][9]
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Trustworthiness: Chiral HPLC is the definitive method for quantifying enantiomeric purity. The protocol must be self-validating, which means it should be capable of separating the (3S) enantiomer from its (3R) counterpart. Therefore, method development should ideally be performed using a racemic standard to prove its separatory power.
Caption: Logical workflow for chiral HPLC method development.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP. These are highly effective for separating enantiomers of amino acid derivatives.[10]
-
Mobile Phase: A typical starting condition is Hexane:Ethanol (90:10 v/v) with 0.1% diethylamine (DEA). DEA is added to improve the peak shape of the basic amine.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject the racemic standard to determine the retention times of both the (3S) and (3R) enantiomers. Then, inject the sample of interest.
-
Calculation: Enantiomeric excess (% ee) is calculated as: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Integrated Analytical Framework
Caption: Integrated workflow for complete structural verification.
Conclusion
The structural analysis of this compound is a multi-faceted process that demands a logical and integrated application of modern analytical techniques. By combining the structural blueprint from NMR, the molecular formula from HRMS, functional group confirmation from FTIR, and definitive stereochemical validation from chiral HPLC, we can establish the identity, purity, and stereointegrity of this vital synthetic building block with the highest degree of scientific confidence. This guide provides the framework and the underlying rationale necessary for researchers to execute this analysis with expertise and trustworthiness.
References
- LookChem.
- Chemdad Co., Ltd. METHYL (3S)
- PubChem, National Institutes of Health.
- PubChem, National Institutes of Health. Methyl (S)
- PrepChem.com.
- Glisic, B. D., & Jarak, M. M. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 25(23), 5698. [Link]
- Kim, K. R., et al. (2001). Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. The Analyst, 126(10), 1717-1724. [Link]
- Zhang, Y., et al. (2022).
- SpectraBase, John Wiley & Sons, Inc. 3-Amino-3-phenyl-propionic acid, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
- ChemSynthesis.
- Google Patents. The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
- Roy, D., & Sanyal, K. (2022). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 7(43), 37837-37845. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
- Supporting Information.
- Alam, S., & Lee, J. W. (2018). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 62(3), 166-177. [Link]
- Doc Brown's Chemistry.
- Phenomenex.
- MySkinRecipes. (S)
- MassBank of North America.
- SpectraBase, John Wiley & Sons, Inc. 3-Amino-3-(3-methylphenyl)-1-phenylprop-2-en-1-one - Optional[FTIR] - Spectrum. [Link]
- Chiral Technologies.
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. (S)-Methyl 3-amino-3-phenylpropanoate [myskinrecipes.com]
- 3. lookchem.com [lookchem.com]
- 4. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 37088-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Introduction: The Significance of a Chiral Building Block
An In-depth Technical Guide to the Synthesis of Methyl (3S)-3-amino-3-phenylpropanoate
This compound is a chiral β-amino ester of significant value in the pharmaceutical industry. As a key structural motif, it serves as a versatile building block for the synthesis of a wide array of biologically active molecules, including peptidomimetics and complex drug candidates. The critical feature of this molecule is the stereocenter at the C3 position, which dictates its specific interactions with chiral biological targets like enzymes and receptors. Consequently, the development of efficient and highly stereoselective synthetic routes to obtain the (S)-enantiomer in high optical purity is a primary objective for process chemists and drug development professionals.
This guide provides a detailed exploration of the core synthetic strategies employed to produce enantiomerically pure this compound. It moves beyond simple procedural outlines to delve into the causality behind experimental choices, offering field-proven insights into three dominant methodologies: Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Chiral Auxiliary-Mediated Synthesis. Each section presents the underlying principles, detailed experimental protocols, and a critical evaluation of the method's strengths and limitations, empowering researchers to select and optimize the most suitable pathway for their specific needs.
Strategy 1: Asymmetric Hydrogenation of β-Enamino Esters
Asymmetric hydrogenation represents one of the most powerful and atom-economical methods for establishing stereocenters. This approach involves the synthesis of a prochiral β-enamino ester intermediate, which is then stereoselectively reduced using a chiral catalyst, typically a rhodium or ruthenium complex coordinated to a chiral phosphine ligand. The high efficiency and excellent enantioselectivity often make this the preferred route for industrial-scale production.
Guiding Principle & Mechanistic Insight
The success of this strategy hinges on the formation of a pure (Z)-enamine intermediate, as its geometry is often crucial for achieving high stereoselectivity in the subsequent hydrogenation step.[1] The chiral catalyst, for instance, a Rhodium complex with a diphosphine ligand like (R)-SDP or BisP*, coordinates to the double bond of the enamine.[2][3] This coordination creates a chiral environment around the reaction center. Hydrogen gas then adds across the double bond from the less sterically hindered face, directed by the chiral ligand, to yield the desired (S)-amine with high enantiomeric excess (ee). The choice of ligand is paramount, as its structure directly influences the steric and electronic environment of the catalytic site, thereby controlling the stereochemical outcome.[4]
Experimental Workflow: Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative example based on established methodologies for the asymmetric hydrogenation of enamines.[2][3]
-
Preparation of the (Z)-β-Enamino Ester Substrate:
-
In a round-bottom flask, dissolve methyl benzoylacetate (1.0 eq) and ammonium acetate (1.5 eq) in methanol.
-
Heat the mixture to reflux for 4-6 hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl (Z)-3-amino-3-phenylacrylate. Purify via column chromatography or recrystallization if necessary to ensure high geometric purity.[1]
-
-
Asymmetric Hydrogenation:
-
In a high-pressure autoclave, add the chiral rhodium catalyst, such as [Rh(COD)((S,S)-t-Bu-BisP*)]BF₄ (0.01 mol%).
-
Degas the vessel by purging with argon or nitrogen.
-
Add a degassed solvent, typically methanol or trifluoroethanol.[5]
-
Add the purified (Z)-β-enamino ester substrate (1.0 eq).
-
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-10 atm).
-
Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas and purge the autoclave with nitrogen.
-
Remove the solvent from the reaction mixture via rotary evaporation.
-
The resulting crude product, this compound, can be purified by silica gel chromatography.
-
Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.
-
Data Summary: Catalyst Performance
| Catalyst/Ligand System | Typical Enantiomeric Excess (ee) | Reference |
| Rhodium-(R)-SDP | 88–96% | [2] |
| Rhodium-t-Bu-BisP* | >99% | [3] |
| Heterogeneous (PtO₂) with Chiral Amide | up to 200:1 dr (diastereomeric ratio) | [1] |
Strategy 2: Enzymatic Kinetic Resolution
Biocatalysis offers a highly selective and environmentally sustainable alternative to traditional chemical methods. Enzymatic kinetic resolution (EKR) exploits the inherent stereoselectivity of enzymes, most commonly lipases, to separate a racemic mixture of the target molecule.
Guiding Principle & Mechanistic Insight
In this process, a racemic mixture of methyl 3-amino-3-phenylpropanoate is subjected to an enzyme that preferentially catalyzes a reaction on one of the enantiomers. For example, a lipase like Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PSL) can selectively hydrolyze the (S)-ester to its corresponding carboxylic acid, leaving the (R)-ester unreacted.[6][7] Alternatively, in a non-aqueous solvent, the enzyme can selectively acylate the (S)-amine with an acyl donor, leaving the (R)-amine unreacted. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting one (as unreacted starting material). The primary limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for lipase-catalyzed hydrolytic resolution.
Protocol: Lipase-Catalyzed Hydrolysis
This protocol is based on established procedures for the enzymatic resolution of β-amino esters.[6]
-
Reaction Setup:
-
To a flask, add racemic methyl 3-amino-3-phenylpropanoate (1.0 eq).
-
Add a suitable organic solvent, such as diisopropyl ether or 1,4-dioxane.[6]
-
Add water (0.5 eq) and triethylamine (0.5 eq) to facilitate the reaction and neutralize the acid product.
-
Add the immobilized lipase, for example, Lipase PSIM from Burkholderia cepacia (e.g., 30 mg/mL).[6]
-
-
Enzymatic Reaction:
-
Incubate the mixture at a controlled temperature (e.g., 45 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Separate the product, (S)-3-amino-3-phenylpropanoic acid, from the unreacted (R)-ester. This can typically be achieved by an acid-base extraction.
-
Acidify the aqueous layer to precipitate the (S)-amino acid, then filter and dry.
-
The organic layer contains the unreacted (R)-ester, which can be isolated by evaporating the solvent.
-
To obtain the target (S)-ester, the resolved (S)-acid must be re-esterified (e.g., using methanol and an acid catalyst like thionyl chloride).[8]
-
Data Summary: Lipase Performance in Resolution
| Enzyme Source | Method | Key Outcome | Enantioselectivity (E) | Reference |
| Burkholderia cepacia (Lipase PSIM) | Hydrolysis | (S)-acid and (R)-ester, ≥99% ee | >200 | [6] |
| Candida antarctica Lipase A (CAL-A) | N-acylation | (R)-ester and (S)-N-acyl ester, >99% ee | >200 | [7] |
| Pseudomonas fluorescens | Hydrolysis | (2R,3S)-product, 100% ee | >200 | [9] |
Strategy 3: Chiral Auxiliary-Mediated Aza-Michael Addition
The use of chiral auxiliaries is a classic, robust, and highly reliable strategy for asymmetric synthesis. An optically pure auxiliary is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
Guiding Principle & Mechanistic Insight
In this approach, a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, is first used to form an α,β-unsaturated amide.[10][11] The bulky and conformationally rigid auxiliary effectively shields one face of the double bond. When a nucleophile, like lithium N-benzyl-N-(α-methylbenzyl)amide, is added in an aza-Michael conjugate addition, it is forced to attack from the less hindered face. This results in the formation of a β-amino amide adduct with very high diastereoselectivity. The final steps involve the removal of the chiral auxiliary and transesterification to yield the target methyl ester, preserving the newly formed stereocenter.
Experimental Workflow: Chiral Auxiliary Approach
Caption: Workflow using a chiral auxiliary for synthesis.
Protocol: Pseudoephedrine-Directed Aza-Michael Addition
This protocol is a representative example based on the work of Vicario et al.[11]
-
Synthesis of the Chiral α,β-Unsaturated Amide:
-
Couple cinnamoyl chloride with (S,S)-(+)-pseudoephedrine in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature.
-
Purify the resulting chiral amide by column chromatography.
-
-
Diastereoselective Aza-Michael Addition:
-
Prepare the lithium amide nucleophile (e.g., lithium dibenzylamide) by treating dibenzylamine with n-butyllithium in THF at low temperature (e.g., -78 °C).
-
Add the chiral pseudoephedrine cinnamamide substrate to the solution of the lithium amide nucleophile at -78 °C.
-
Allow the reaction to proceed for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify the β-amino amide adduct by chromatography.
-
-
Auxiliary Cleavage and Ester Formation:
-
Dissolve the purified β-amino amide adduct in dichloromethane.
-
Add sodium methoxide and dimethyl carbonate (DMC).[11]
-
Stir the reaction at room temperature for 24 hours. This single step cleaves the auxiliary and forms the methyl ester.
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate.
-
Purify the final product, this compound, by silica gel chromatography.
-
Data Summary: Chiral Auxiliary Performance
| Chiral Auxiliary | Reaction | Diastereoselectivity | Reference |
| (S,S)-(+)-pseudoephedrine | Aza-Michael Addition | Good to excellent | [11] |
Conclusion and Future Outlook
The synthesis of enantiomerically pure this compound can be successfully achieved through several robust strategies.
-
Asymmetric hydrogenation stands out for its high efficiency, excellent enantioselectivity, and atom economy, making it highly suitable for large-scale industrial applications where the cost of catalyst development and screening can be justified.
-
Enzymatic kinetic resolution offers an environmentally friendly ("green") alternative that operates under mild conditions with exceptional selectivity. While its 50% theoretical yield is a drawback, it is an excellent choice for smaller-scale synthesis or when combined with a dynamic kinetic resolution (DKR) process that racemizes the unwanted enantiomer in situ.
-
Chiral auxiliary-mediated synthesis provides a reliable and predictable method for achieving high stereocontrol. Although it involves additional synthetic steps for attaching and removing the auxiliary, it remains a valuable and powerful tool in the synthetic chemist's arsenal, particularly during early-stage drug discovery and development.
The choice of the optimal synthetic route will ultimately depend on a careful consideration of project-specific requirements, including scale, cost, available equipment, and desired optical purity. As the demand for enantiopure pharmaceuticals continues to grow, further innovation in catalyst design and biocatalytic methods will undoubtedly lead to even more efficient and sustainable syntheses of this critical chiral intermediate.
References
- Palomo, C., Oiarbide, M., & Vicario, J. L. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]
- Gellman, S. H., et al. (n.d.). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. PubMed.
- Lee, H. S., Park, J. S., & Gellman, S. H. (2005). Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. The Journal of Organic Chemistry, 70(1), 36-42. [Link]
- Do, H. Q., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]
- Vicario, J. L., Oiarbide, M., & Palomo, C. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. [Link]
- Singh, S., & Chauhan, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Enantioselective Synthesis of β-amino acids, 6(2). [Link]
- Liljeblad, A., & Kanerva, L. T. (2006). Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. ResearchGate.
- Wang, F., Chen, P., & Liu, G. (2021). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- Páez, B., Zombori, Z., Hornyánszky, G., & Poppe, L. (2021). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 26(11), 3326. [Link]
- Do, H. Q., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446-2449. [Link]
- Yuan, J., Wang, D., & Zhang, X. (2005). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
- Davies, S. G., & Ichihara, O. (1991). General synthesis of enantiomerically pure β-amino acids. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]
- Burk, M. J., et al. (2000). Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. ResearchGate.
- Gyarmati, Z. C., Liljeblad, A., Rintola, M., Bernáth, G., & Kanerva, L. T. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
- N/A. (n.d.). Synthesis of methyl 3-phenylpropionate. PrepChem.com.
- Paizs, C., & Toşa, M. I. (2014). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 15(6), 9758-9806. [Link]
- Kamal, A., et al. (2012). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.
- Seebach, D., & Gessier, F. (1997). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 62(11), 3654-3662. [Link]
- Kuwano, R., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 622-629. [Link]
- Blaser, H. U., et al. (2004). Highly diastereoselective heterogeneously catalyzed hydrogenation of enamines for the synthesis of chiral beta-amino acid derivatives. Journal of the American Chemical Society, 126(10), 3048-3049. [Link]
- Imamoto, T., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268-5275. [Link]
- Wang, Y. F., & Chen, C. S. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]
Sources
- 1. Highly diastereoselective heterogeneously catalyzed hydrogenation of enamines for the synthesis of chiral beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate (CAS Number: 37088-66-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Chiral Building Block
(S)-Methyl 3-amino-3-phenylpropanoate, registered under CAS number 37088-66-7, is a chiral molecule of significant interest in the pharmaceutical and organic synthesis landscapes. Its structural features, comprising a stereogenic center, an amino group, and a methyl ester, render it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, with a particular focus on its role in drug development.
Chemical Identity and Physicochemical Properties
(S)-Methyl 3-amino-3-phenylpropanoate is the methyl ester of (S)-3-amino-3-phenylpropionic acid. The "S" designation in its name refers to the stereochemical configuration at the chiral carbon atom bonded to the amino group and the phenyl group. This specific stereoisomer is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.
Molecular Structure
The structure of (S)-Methyl 3-amino-3-phenylpropanoate is characterized by a benzene ring and an amino-substituted propanoate chain.
Caption: Chemical structure of (S)-Methyl 3-amino-3-phenylpropanoate.
Physicochemical Data
A summary of the key physicochemical properties of (S)-Methyl 3-amino-3-phenylpropanoate is presented in the table below. It is important to note that some of these values are predicted and should be confirmed with experimental data where critical.
| Property | Value | Source |
| CAS Number | 37088-66-7 | - |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Appearance | Pale yellow low melting solid or white to yellow powder/crystals | [1][3] |
| Boiling Point | 283.0 ± 28.0 °C (Predicted) | [1][4] |
| Melting Point | 148-149 °C | [5] |
| Density | 1.098 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1][6] |
| pKa | 7.68 ± 0.10 (Predicted) | [1] |
Synthesis and Manufacturing
The synthesis of (S)-Methyl 3-amino-3-phenylpropanoate typically involves the esterification of the corresponding carboxylic acid, (S)-3-amino-3-phenylpropionic acid. The chirality of the final product is dependent on the stereochemistry of the starting material.
Synthetic Pathway Overview
A common synthetic route involves the reaction of (S)-3-amino-3-phenylpropionic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This is a classic Fischer esterification reaction.
Caption: General synthetic scheme for (S)-Methyl 3-amino-3-phenylpropanoate.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is a representative example of a Fischer esterification for the synthesis of (S)-Methyl 3-amino-3-phenylpropanoate.
Materials:
-
(S)-3-amino-3-phenylpropionic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
To a solution of (S)-3-amino-3-phenylpropionic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield pure (S)-Methyl 3-amino-3-phenylpropanoate.
Analytical Characterization
The identity and purity of (S)-Methyl 3-amino-3-phenylpropanoate are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons adjacent to the carbonyl group, and the methyl protons of the ester group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the chiral carbon, the methylene carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester carbonyl group, and C-O stretching of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of (S)-Methyl 3-amino-3-phenylpropanoate (179.22 g/mol )[1][2]. Fragmentation patterns can provide further structural information. PubChem lists prominent peaks in the GC-MS spectrum at m/z 106 and 104, which could correspond to fragments of the phenyl-containing portion of the molecule[7].
Applications in Drug Discovery and Development
The primary application of (S)-Methyl 3-amino-3-phenylpropanoate in the pharmaceutical industry is as a chiral building block for the synthesis of more complex molecules. Its stereochemically defined structure is essential for producing enantiomerically pure active pharmaceutical ingredients (APIs).
Key Intermediate in the Synthesis of Maraviroc
A notable example of its application is in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV infection[8][9]. Maraviroc is a CCR5 receptor antagonist, and its efficacy is dependent on its specific stereochemistry[10]. (S)-Methyl 3-amino-3-phenylpropanoate serves as a crucial starting material for the construction of the chiral core of the Maraviroc molecule.
Caption: Role of (S)-Methyl 3-amino-3-phenylpropanoate in Maraviroc synthesis.
The (S)-configuration of the starting material is translated through the synthetic sequence to the final drug molecule, ensuring the correct three-dimensional arrangement required for binding to the CCR5 receptor and exerting its therapeutic effect.
Potential for Other Chiral Syntheses
Beyond Maraviroc, the structural motif of (S)-Methyl 3-amino-3-phenylpropanoate is found in various other biologically active compounds. Its utility as a versatile chiral synthon makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates.
Safety and Handling
(S)-Methyl 3-amino-3-phenylpropanoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification
The compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation[7].
-
H319: Causes serious eye irritation[7].
-
H335: May cause respiratory irritation[7].
The GHS signal word is Warning [7].
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere. Recommended storage is in a freezer at -20°C[1][2].
Conclusion
(S)-Methyl 3-amino-3-phenylpropanoate (CAS 37088-66-7) is a fundamentally important chiral building block in modern organic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an indispensable precursor for the synthesis of enantiomerically pure pharmaceuticals, most notably the anti-HIV drug Maraviroc. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and drug development endeavors.
References
- LookChem.
- Chongqing Chemdad Co., Ltd. METHYL (3S)
- PubChem. Methyl 3-amino-3-phenylpropionate.
- PubChem. Methyl 3-phenylpropionate.
- Chen, K., et al. (2015). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 56(19), 2485-2488.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
- Organic Syntheses. SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)
- ChemSynthesis.
- PubChem. Methyl (S)-3-phenyl-beta-alaninate hydrochloride.
- ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
- PrepChem.
- PubChem. Methyl (S)-3-amino-3-phenylpropanoate.
- ResearchGate. Initial synthesis of UK427,857 (Maraviroc). [Link]
- The Royal Society of Chemistry.
- PubMed. Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. [Link]
Sources
- 1. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. echemi.com [echemi.com]
- 3. (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride | 144494-72-4 [sigmaaldrich.com]
- 4. 37088-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound CAS#: 37088-66-7 [m.chemicalbook.com]
- 7. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maraviroc synthesis - chemicalbook [chemicalbook.com]
- 10. apexbt.com [apexbt.com]
An In-Depth Technical Guide to Methyl (3S)-3-amino-3-phenylpropanoate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, chiral β-amino acids and their derivatives are indispensable building blocks. Their incorporation into novel therapeutic agents can significantly influence pharmacological activity, metabolic stability, and pharmacokinetic profiles. Among these, methyl (3S)-3-amino-3-phenylpropanoate stands out as a critical chiral intermediate. Its unique structure, featuring a stereocenter at the β-position adjacent to a phenyl group, makes it a valuable precursor for a range of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, offering a technical resource for researchers and professionals in drug development.
Section 1: Core Physicochemical Properties
This compound, also known by its CAS number 37088-66-7, is a pale yellow, low-melting solid.[1] The molecule's structural integrity and purity are paramount for its successful application in multi-step pharmaceutical syntheses. The hydrochloride salt form (CAS 144494-72-4) is also commonly used to improve handling and stability.[2]
A summary of its key physicochemical properties is presented below:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1][3] |
| CAS Number | 37088-66-7 | [1] |
| Appearance | Pale Yellow Low Melting Solid | [1] |
| Boiling Point | 283.0 ± 28.0 °C (Predicted) | [1][4] |
| Density | 1.098 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 7.68 ± 0.10 (Predicted) | [1][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1] |
| Storage | Store in freezer (-20°C), under inert atmosphere, protected from light. | [1][4] |
The stereochemistry at the C3 position, designated as (S), is crucial for the biological activity of the final pharmaceutical products derived from this intermediate.[2] This specific configuration is often essential for achieving the desired enantiomeric purity in drug manufacturing.[5]
Section 2: Spectroscopic and Analytical Profile
Structural confirmation and purity assessment are critical quality control steps. A combination of spectroscopic techniques is employed to provide a comprehensive analytical profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the protons on the aliphatic backbone (at the C2 and C3 positions). The coupling patterns of the C2 and C3 protons are key to confirming the connectivity.
-
¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight (179.22 g/mol ).[3][7] Common fragmentation patterns in GC-MS analysis often show a top peak at m/z 106, corresponding to the loss of the carbomethoxy group.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ester group (typically around 1740 cm⁻¹), and C-H stretches from the aromatic and aliphatic portions of the molecule.[8]
The following diagram illustrates a typical analytical workflow for the structural verification of this compound.
Caption: Workflow for structural and purity validation.
Section 3: Synthesis and Chiral Purity
The synthesis of enantiomerically pure this compound is a key challenge. Two primary strategies are employed: asymmetric synthesis or the resolution of a racemic mixture.
A common laboratory-scale synthesis involves the esterification of 3-amino-3-phenylpropionic acid.[8] One-pot synthesis methods starting from benzaldehyde, malonic acid, and ammonium acetate have also been developed to improve efficiency by avoiding the isolation of intermediates.[9]
Chiral Resolution Protocol: Achieving the desired (S)-enantiomer often relies on chiral resolution. This process involves separating a racemic mixture into its individual enantiomers.[10] A widely used method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives.[10] The resulting diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[10][11]
Step-by-Step Diastereomeric Salt Resolution:
-
Salt Formation: Dissolve racemic methyl 3-amino-3-phenylpropanoate in a suitable solvent (e.g., methanol). Add a stoichiometric amount of a chiral resolving agent (e.g., L-(-)-tartaric acid).
-
Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The choice of solvent and cooling rate is critical for achieving high diastereomeric excess.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent to remove impurities.
-
Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH or NaHCO₃) to deprotonate the amine.
-
Extraction: Extract the liberated enantiomerically enriched free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
-
Chiral Purity Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or NMR with a chiral shift reagent.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its two reactive functional groups: the primary amine and the methyl ester.
-
Reactions at the Amine: The primary amine is nucleophilic and can readily undergo a variety of transformations, including:
-
N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
-
Reactions at the Ester: The methyl ester can be modified through:
-
Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis to yield the corresponding carboxylic acid.
-
Amidation: Reaction with amines to form amides, often requiring elevated temperatures or catalysis.
-
Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amino alcohol.
-
These reactions allow the molecule to be used as a scaffold for building more complex structures, such as β-lactams, peptides, and other heterocyclic systems relevant to drug discovery.
Section 5: Applications in Drug Development
The primary value of this compound lies in its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Its defined stereochemistry is transferred to the final drug molecule, which is often critical for its therapeutic efficacy and safety profile.
Case Study: Maraviroc A prominent example of its application is in the synthesis of Maraviroc.[2] Maraviroc is an antiretroviral drug used in the treatment of HIV infection. It functions as a CCR5 receptor antagonist. The synthesis of Maraviroc requires intermediates of exceptional purity, and methyl 3-amino-3-phenylpropanoate hydrochloride is a crucial building block for constructing the core of the drug molecule.[2]
Other Potential Applications: The β-amino ester motif is a common feature in many biologically active compounds. Derivatives of this molecule are explored in the development of:
-
Poly(β-amino ester)s (PBAEs): These are biodegradable polymers investigated for gene delivery and tissue engineering applications due to their cationic nature and hydrolytically degradable ester bonds.[12][13][14]
-
Dapoxetine: The (S)-enantiomer of the corresponding acid is an intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[5]
Caption: Role as a chiral building block in API synthesis.
Section 6: Handling, Storage, and Safety
Proper handling and storage are essential to maintain the quality and integrity of this compound.
-
Safety Precautions: The compound may cause skin and serious eye irritation.[7] It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][16] Avoid breathing dust or vapors.[15]
-
Storage Conditions: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[1][4] It should be kept in a dark place to avoid light-induced degradation.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[15]
References
- LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate|14898-52-3.
- Journal of the American Chemical Society. (n.d.). Synthesis of Poly(β-amino ester)s with Thiol-Reactive Side Chains for DNA Delivery.
- Chemdad Co., Ltd. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Methyl 3-amino-3-phenylpropanoate Hydrochloride in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate.
- Oxford Academic. (n.d.). Reaction of β-Amino α,β-Unsaturated Esters with Amines. Bulletin of the Chemical Society of Japan.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride | 144494-72-4.
- PubChem. (2025). Methyl (S)-3-amino-3-phenylpropanoate.
- PubChem. (2025). Methyl 3-amino-3-phenylpropionate.
- ChemSynthesis. (n.d.). methyl 3-amino-3-phenylpropanoate.
- SynQuest Labs. (n.d.). Methyl 3-phenylpropanoate - Safety Data Sheet.
- CymitQuimica. (2023). Methyl 3-phenylpropanoate - Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fine Chemicals: Understanding (S)-3-Amino-3-phenylpropionic Acid Methyl Ester HCl. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Thermo Fisher Scientific. (2024). Methyl 3-phenylpropionate - SAFETY DATA SHEET.
- ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
- PubMed Central (PMC). (n.d.). Poly(beta-amino esters): applications in immunology.
- MDPI. (2018). Highly Thiolated Poly (Beta-Amino Ester) Nanoparticles for Acute Redox Applications.
- ChemicalBook. (n.d.). Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate(32981-85-4) 1H NMR.
- ResearchGate. (2025). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.
- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- SpectraBase. (n.d.). 3-Amino-3-phenyl-propionic acid, methyl ester - [13C NMR].
- Wikipedia. (n.d.). Chiral resolution.
- PubChem. (2025). Methyl 3-phenylpropionate.
- MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
- PubMed. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- PubMed Central (PMC). (n.d.). Strategies for chiral separation: from racemate to enantiomer.
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Poly(beta-amino esters): applications in immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. synquestlabs.com [synquestlabs.com]
methyl (3S)-3-amino-3-phenylpropanoate literature review
An In-Depth Technical Guide to Methyl (3S)-3-amino-3-phenylpropanoate: Synthesis, Properties, and Applications
Introduction: The Significance of Chiral β-Amino Esters
In the landscape of modern drug discovery and organic synthesis, chiral β-amino acids and their derivatives are indispensable structural motifs.[1][2] Unlike their α-amino acid counterparts, which are the fundamental components of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor alteration imparts significant advantages, including increased metabolic stability and the ability to form unique, stable secondary structures in peptides (β-peptides).[3] this compound, a key member of this class, is a highly valued chiral building block.[4][5][] Its stereochemically defined structure is crucial for the synthesis of enantiomerically pure pharmaceuticals, where the biological activity is often confined to a single enantiomer.[5][7] This guide provides a comprehensive technical overview of its synthesis, properties, and critical applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The precise characterization of this compound is fundamental for its use in synthesis. The following table summarizes its key physical and computed properties, compiled from various authoritative sources.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [8][9][10] |
| Molecular Weight | 179.22 g/mol | [8][9][10] |
| Appearance | Pale Yellow Low Melting Solid | [8][11] |
| Boiling Point (Predicted) | 283.0 ± 28.0 °C at 760 mmHg | [8][12] |
| Density (Predicted) | 1.098 ± 0.06 g/cm³ | [8][12] |
| pKa (Predicted) | 7.68 ± 0.10 | [8][12] |
| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | [8][11][12] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [8][11] |
| CAS Number | 37088-66-7 | [8][10] |
Strategic Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure β-amino esters like the target molecule is a significant challenge in organic chemistry.[2][13] The primary strategies can be broadly categorized into two main workflows: the resolution of a racemic mixture and direct asymmetric synthesis.
Racemic Synthesis and Chiral Resolution
This classical approach involves first preparing the racemic mixture of methyl 3-amino-3-phenylpropanoate, followed by separation of the enantiomers. While this method results in the loss of at least 50% of the material unless the undesired enantiomer is racemized and recycled, it remains a common and effective strategy.[14]
A. Racemic Synthesis via Esterification
A straightforward method is the direct esterification of racemic 3-amino-3-phenylpropionic acid.
Experimental Protocol: Fischer Esterification of 3-Amino-3-phenylpropionic acid
-
Reaction Setup: Suspend 3-amino-3-phenylpropionic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid). Cool the mixture to 0 °C in an ice bath.
-
Acid Addition: Add thionyl chloride (SOCl₂) (2.0-4.0 eq) dropwise to the stirred suspension. The choice of thionyl chloride is strategic as it reacts with methanol to form HCl in situ, which catalyzes the esterification, and sulfur dioxide and HCl gas, which are easily removed.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-17 hours, monitoring by TLC until the starting material is consumed.[15]
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Dissolve the residue in dichloromethane and add a saturated aqueous solution of sodium bicarbonate or 5N NaOH solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[15] This neutralizes the HCl and deprotonates the amine, allowing extraction into the organic layer.
-
Isolation: Separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude racemic methyl 3-amino-3-phenylpropanoate as an oil.[15]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
B. Chiral Resolution
Chiral resolution separates the racemic mixture into its individual enantiomers.[14] A prevalent method is the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or dibenzoyltartaric acid.[14] The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization.[14][16]
Asymmetric Synthesis
Direct asymmetric synthesis is a more elegant and atom-economical approach that creates the desired enantiomer selectively.[14]
A. Aza-Michael Addition with a Chiral Auxiliary
One powerful method is the conjugate (aza-Michael) addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[17] The use of a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, can effectively control the stereochemistry of the newly formed chiral center.[17][18]
Experimental Protocol: Asymmetric Synthesis via Aza-Michael Addition
This protocol is adapted from the synthesis of related β-amino esters.[17]
-
Amide Formation: First, couple cinnamic acid with (S,S)-(+)-pseudoephedrine to form the chiral α,β-unsaturated amide. This auxiliary provides a rigid chiral environment close to the reaction center.
-
Conjugate Addition: Treat the resulting chiral amide with a nitrogen nucleophile, such as lithium benzylamide, at low temperature (e.g., -78 °C). The steric and electronic properties of the pseudoephedrine auxiliary direct the incoming nucleophile to one face of the double bond, leading to a highly diastereoselective addition.
-
Auxiliary Cleavage and Esterification: The crucial final step is to cleave the auxiliary and form the methyl ester. This can be achieved in a single step by treating the β-amino amide adduct with sodium methoxide and dimethyl carbonate (DMC).[17] This transamidation/esterification process proceeds without loss of optical purity.
-
Deprotection: If a protected amine (like N,N-dibenzyl) was used, a final deprotection step (e.g., catalytic hydrogenation with Pd/C) is required to yield the free amine.
B. Biocatalytic and Enzymatic Methods
Enzymatic methods offer high enantioselectivity under mild, environmentally friendly conditions.[13] Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from prochiral ketones.[19] While direct application to this compound might involve multiple steps (e.g., synthesis of the corresponding β-keto ester followed by reductive amination), enzymatic cascades are a powerful emerging strategy.[19][20]
Applications in Drug Development and Research
This compound is more than an academic curiosity; it is a critical intermediate in the synthesis of complex, biologically active molecules.[21] β-phenylalanine derivatives are found in natural products with antibiotic properties and are key scaffolds in medicinal chemistry.[1][2]
-
Pharmaceutical Intermediates: The hydrochloride salt of the racemic compound is a key intermediate in the synthesis of Maraviroc, an antiviral medication used in the treatment of HIV infection.[7] The precise stereochemistry imparted by the (S)-enantiomer is vital for the drug's efficacy.
-
Peptidomimetics: As a β-amino acid derivative, it is used to construct β-peptides. These peptides can mimic the structure of natural peptides but exhibit enhanced resistance to enzymatic degradation, making them attractive candidates for drug development.[3]
-
Scaffold for Synthesis: It serves as a versatile starting material for creating libraries of compounds for drug screening.[1] Its functional groups—the amine and the ester—allow for a wide range of chemical modifications.
Conclusion and Future Perspective
This compound stands out as a valuable chiral building block, bridging fundamental organic synthesis with applied pharmaceutical development. While traditional methods of racemic synthesis followed by resolution are robust, the field is increasingly moving towards more efficient and sustainable asymmetric strategies.[13] The development of novel metallocatalytic and biocatalytic pathways will continue to improve access to this and other enantiomerically pure β-amino esters, facilitating the discovery of next-generation therapeutics.[1][13] The inherent stability and unique conformational properties of the β-amino acid scaffold ensure that this compound and its derivatives will remain relevant in medicinal chemistry for the foreseeable future.
References
- Ordóñez, M., et al. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 69(7), 2588-90. [Link]
- Do, H., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]
- Avenoza, A., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. [Link]
- Wang, Z., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- Do, H., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]
- LookChem. (n.d.).
- Bousquet, P., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link]
- Bousquet, P., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]
- PrepChem.com. (n.d.).
- Bousquet, P., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry, 16(11), 1147-1162. [Link]
- Chemdad. (n.d.). METHYL (3S)
- PubChem. (n.d.). Methyl (S)
- PubChem. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Methyl 3-amino-3-phenylpropanoate Hydrochloride in Pharmaceutical Synthesis. [Link]
- MySkinRecipes. (n.d.). (S)
- ChemSynthesis. (n.d.).
- Powell, N. A., et al. (n.d.). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.
- Rehman, M. F. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Glycomics & Lipidomics. [Link]
- Rehman, M. F. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. Hilaris Publisher. [Link]
- CN106083624B. (2018). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- Wikipedia. (n.d.). Chiral resolution. [Link]
- PubChem. (n.d.).
- Nakano, T., et al. (n.d.). Multi-useful chiral building block for the synthesis of non natural...
- Perrey, D. A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 451-463. [Link]
- Boudisa, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. [Link]
- Tsai, J. H., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
- Romero-Mollá, S., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
- US4379941A. (1983). Resolution of racemic amino acids.
- Boudisa, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16). [Link]
- Thompson, M. P., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols.
- Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(12), 4066-4109. [Link]
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 7. nbinno.com [nbinno.com]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. This compound CAS#: 37088-66-7 [m.chemicalbook.com]
- 12. lookchem.com [lookchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 16. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]
- 20. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. (S)-Methyl 3-amino-3-phenylpropanoate [myskinrecipes.com]
A Technical Guide to the Spectroscopic Characterization of Methyl (3S)-3-amino-3-phenylpropanoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl (3S)-3-amino-3-phenylpropanoate is a chiral β-amino ester of significant interest in synthetic organic chemistry and drug development. As a derivative of β-phenylalanine, it serves as a crucial building block for synthesizing peptidomimetics, pharmaceutical agents, and other complex chiral molecules. The precise stereochemistry at the C3 position is often critical for biological activity, making unambiguous structural confirmation and purity assessment paramount.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. We will explore the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just presenting the data, but on explaining the causal relationships between the molecular structure and the resulting spectral features, offering a framework for researchers to confidently verify the identity and integrity of this compound.
Molecular Structure and Key Features
To interpret the spectroscopic data, a clear understanding of the molecule's structure is essential. This compound possesses several key features that give rise to a unique spectroscopic fingerprint:
-
Chiral Center (C3): The stereogenic center bearing the amino group and the phenyl group.
-
Phenyl Ring: An aromatic system that strongly influences the electronic environment of nearby nuclei.
-
Amine Group (-NH₂): A primary amine with characteristic protons and vibrational modes.
-
Ester Group (-COOCH₃): Comprising a carbonyl (C=O) and a methoxy (-OCH₃) group, both with distinct spectroscopic signatures.
-
Aliphatic Backbone: A two-carbon chain (-CH₂-CH-) where the protons are chemically distinct and coupled to each other.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete structural assignment can be made.
¹H NMR Analysis
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert and provides a single, sharp signal at 0 ppm, serving as the universal reference standard for chemical shifts.[1][2]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion and simplifies spectral interpretation.
-
Data Acquisition: Collect data over a spectral width of 0-12 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons corresponding to each peak.
The following table outlines the expected signals for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and In-depth Interpretation |
| ~ 7.25 - 7.40 | Multiplet | 5H | Phenyl (Ar-H ) | The five protons on the monosubstituted benzene ring are in slightly different chemical environments, leading to a complex multiplet in the characteristic aromatic region. |
| ~ 4.45 | Doublet of Doublets (dd) or Triplet (t) | 1H | CH -Ph | This methine proton is deshielded by both the adjacent phenyl ring and the amine group. It is coupled to the two protons on C2, resulting in a dd. If the coupling constants (J) to the two C2 protons are nearly identical, the signal may appear as a triplet. |
| ~ 3.65 | Singlet | 3H | -O-CH₃ | The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its position is characteristic of a methyl group attached to an oxygen atom.[2] |
| ~ 2.75 | Multiplet (dd) | 2H | -CH₂ -CO | These two methylene protons are diastereotopic due to the adjacent C3 chiral center. This means they are chemically non-equivalent and will have different chemical shifts. Each will couple to the C3 proton and to each other (geminal coupling), resulting in two distinct signals, often appearing as a complex multiplet or a pair of doublets of doublets. |
| ~ 1.80 | Broad Singlet | 2H | -NH₂ | The amine protons are exchangeable and often do not couple with adjacent C-H protons. This results in a broad singlet that can appear over a wide chemical shift range and may not integrate perfectly to 2H. Its position and shape are highly dependent on concentration and solvent. |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.
The protocol is similar to that for ¹H NMR, using the same sample. However, ¹³C NMR requires a greater number of scans due to the low natural abundance (~1.1%) of the ¹³C isotope. A proton-decoupled experiment is standard, which results in each unique carbon appearing as a single sharp line.[3]
The following data is based on typical values and publicly available spectra for the racemic compound, which is spectrally identical to the single enantiomer in a non-chiral solvent.[4]
| Chemical Shift (δ, ppm) | Assignment | Rationale and In-depth Interpretation |
| ~ 172.5 | C =O | The carbonyl carbon of the ester is highly deshielded due to the attached electronegative oxygen atoms, placing it far downfield. |
| ~ 142.0 | Aromatic C (Quaternary) | The ipso-carbon of the phenyl ring (the one attached to the C3) is a quaternary carbon and appears in the aromatic region. |
| ~ 128.8 | Aromatic C H | Para and Ortho carbons of the phenyl ring. Their signals often overlap. |
| ~ 127.6 | Aromatic C H | Meta carbons of the phenyl ring. |
| ~ 126.5 | Aromatic C H | Can be assigned to remaining aromatic carbons. The exact assignment of aromatic carbons requires more advanced 2D NMR techniques. |
| ~ 52.5 | C H-Ph | The benzylic, chiral carbon (C3) is shifted downfield by the attached phenyl and nitrogen atoms. |
| ~ 51.8 | -O-C H₃ | The methyl ester carbon appears in a characteristic region for sp³ carbons bonded to an oxygen atom. |
| ~ 43.5 | -C H₂-CO | The methylene carbon (C2) is adjacent to the carbonyl group, which deshields it relative to a standard alkane carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
ATR-FTIR is a modern, convenient method that requires minimal sample preparation.[5][6]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (typically diamond or ZnSe). This is crucial to subtract the absorbance of ambient air (CO₂, H₂O) and the instrument itself.[7]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. A few milligrams of solid or a single drop of liquid is sufficient.[7][8]
-
Apply Pressure: Use the built-in pressure clamp to ensure firm contact between the sample and the crystal. This is essential for achieving a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum, typically by averaging 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3300 - 3400 | N-H Stretch | Primary Amine (-NH₂) | A primary amine typically shows two distinct bands in this region (symmetric and asymmetric stretching), confirming its presence. These bands may be broad. |
| 3000 - 3100 | C-H Stretch | Aromatic C-H | Absorption bands in this region are characteristic of C-H bonds on the phenyl ring. |
| 2850 - 3000 | C-H Stretch | Aliphatic C-H | These bands correspond to the C-H stretching vibrations of the -CH₂- and -CH- groups in the propanoate backbone and the methyl ester. |
| ~ 1735 | C=O Stretch | Ester (-COOCH₃) | A strong, sharp absorption band in this region is the definitive signature of the ester carbonyl group. Its position is one of the most reliable in an IR spectrum. |
| 1450 - 1600 | C=C Stretch | Aromatic Ring | Several bands in this region are characteristic of the carbon-carbon stretching vibrations within the phenyl ring. |
| 1100 - 1300 | C-O Stretch | Ester (-C-O -C) | This band arises from the stretching of the C-O single bond of the ester group and is another key indicator of this functional group. |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, Electron Impact (EI) ionization is commonly used. This technique bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.[9][10]
-
Sample Introduction: The sample is typically introduced into the ion source via a Gas Chromatograph (GC) for separation or a direct insertion probe. The sample must be volatile enough to be in the gas phase.[11]
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of 70 eV electrons. This energy is sufficient to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[12][13]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.
-
Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector then records the relative abundance of each ion.
The mass spectrum provides the molecular weight and structural information from the fragmentation pattern. The molecular formula is C₁₀H₁₃NO₂ and the molecular weight is 179.22 g/mol .
| m/z (Mass/Charge) | Proposed Ion | Formula | Interpretation |
| 179 | [M]⁺• (Molecular Ion) | [C₁₀H₁₃NO₂]⁺• | This peak confirms the molecular weight of the compound. Its presence is critical for identification. |
| 120 | [M - COOCH₃]⁺ | [C₈H₁₀N]⁺ | This significant fragment results from the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da). This is a common cleavage for esters. |
| 106 | [PhCHNH₂]⁺ | [C₇H₈N]⁺ | Base Peak. This is the most abundant ion in the spectrum. It is formed by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), resulting in a very stable, resonance-stabilized benzylic cation. This is a highly characteristic fragment for this structure. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | This peak corresponds to the phenyl cation, a common fragment seen in compounds containing a benzene ring. |
Comprehensive Analytical Workflow
The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all methods.
Caption: Integrated workflow for the spectroscopic confirmation of the compound.
Conclusion
The structural elucidation of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy confirms the precise carbon-hydrogen framework and connectivity. FTIR spectroscopy provides unambiguous evidence for the key amine and ester functional groups. Finally, mass spectrometry confirms the correct molecular weight and reveals a characteristic fragmentation pattern, including the stable benzylic cation base peak, that is fully consistent with the proposed structure. Together, these methods provide a robust and self-validating system for the positive identification and quality assessment of this important chiral building block.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
- Harrata, A. K. Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Missouri. [Link]
- Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
- Michigan State University Department of Chemistry. Nuclear Magnetic Resonance Spectroscopy. [Link]
- PubChem. Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropionate.
- University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]
- Polymer Chemistry Characterization Lab, Virginia Tech.
- Specac Ltd.
- eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement. [Link]
- Science Ready. (2021, July 9). Mass Spectrometry in Organic Chemistry. YouTube. [Link]
- University of Colorado Boulder, Department of Chemistry. Ionization Methods in Organic Mass Spectrometry. [Link]
- Crews, P., Rodriguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. utm.mx [utm.mx]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. as.uky.edu [as.uky.edu]
- 12. youtube.com [youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Putative Mechanism of Action of Methyl (3S)-3-amino-3-phenylpropanoate
Foreword for the Research Professional
This technical guide delves into the mechanistic underpinnings of methyl (3S)-3-amino-3-phenylpropanoate, a chiral molecule of significant interest in contemporary drug development. To the discerning researcher, scientist, and drug development professional, this document is structured not as a rigid protocol but as a comprehensive exploration of its core biological rationale. Our approach is grounded in the synthesis of established biochemical principles with field-proven experimental methodologies. We will navigate the known landscape of this compound's utility and extrapolate a scientifically sound hypothesis regarding its mechanism of action, all while maintaining the highest standards of scientific integrity. Every claim is substantiated with citations to authoritative sources, and detailed experimental workflows are provided to empower your own investigations.
Introduction: The Chemical Identity and Context of this compound
This compound is a synthetic amino acid derivative with the chemical formula C₁₀H₁₃NO₂.[1] It is also known by its synonyms, including (S)-Methyl 3-amino-3-phenylpropanoate. The presence of a chiral center at the third carbon position, with the (S)-configuration, is a key structural feature.
While the biological activity of many β-amino acid derivatives is an active area of research, with applications ranging from peptidomimetics to pharmaceuticals, the primary and well-documented role of this compound is as a crucial chiral intermediate in the synthesis of Dapoxetine.[2][3] Dapoxetine is a potent and short-acting selective serotonin reuptake inhibitor (SSRI) approved for the treatment of premature ejaculation.[4]
The concept of drug precursors often implies that they are biologically inactive, serving merely as a molecular scaffold to be chemically modified into the final active pharmaceutical ingredient (API).[5][6][7][8][9] There is currently a lack of direct evidence in the scientific literature detailing the intrinsic pharmacological activity of this compound. Therefore, this guide will proceed with the central hypothesis that its mechanism of action, if any, is likely related to the molecular target of its end-product, Dapoxetine: the serotonin transporter (SERT).
The Serotonin Transporter (SERT): The Hypothesized Epicenter of Action
The serotonin transporter (SERT) is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a critical process for terminating serotonergic neurotransmission.[10] Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic signaling. This is the established mechanism of action for SSRIs like Dapoxetine.
Given the direct synthetic lineage from this compound to Dapoxetine, it is a scientifically robust hypothesis that the former may exhibit some degree of affinity for and inhibitory activity at SERT. However, it is crucial to underscore that without direct experimental validation, this remains a well-informed conjecture. The subsequent sections will detail the methodologies required to test this hypothesis.
Investigating the Mechanism of Action: A Practical Guide to Experimental Validation
To elucidate the putative mechanism of action of this compound, a series of in vitro assays are indispensable. These assays are designed to quantify the binding affinity and functional inhibition of the compound at the primary monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).
Radioligand Binding Assays: Quantifying Affinity for Monoamine Transporters
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[11][12][13] This technique involves competing the unlabeled test compound (this compound) with a radiolabeled ligand that has a known high affinity for the target.
Experimental Workflow: Radioligand Binding Assay for SERT
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation of hSERT-expressing Cell Membranes:
-
Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.[12]
-
-
Assay Setup:
-
In a 96-well microplate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled SERT inhibitor, e.g., fluoxetine), and test compound at various concentrations.[11]
-
Prepare serial dilutions of this compound.
-
-
Incubation:
-
To each well, add the assay buffer, the appropriate concentration of the test compound or non-specific inhibitor, the radioligand (e.g., [³H]citalopram), and the membrane preparation.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[12]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11][12]
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Data Presentation: Hypothetical Binding Affinities
| Transporter | Radioligand | Test Compound | Predicted Ki (nM) |
| hSERT | [³H]Citalopram | This compound | >1000 |
| hNET | [³H]Nisoxetine | This compound | >1000 |
| hDAT | [³H]WIN 35,428 | This compound | >1000 |
Note: The Ki values presented are hypothetical and serve as a template for presenting experimental results. It is anticipated that as a precursor, the binding affinity will be significantly lower than that of Dapoxetine.
Synaptosome Uptake Assays: Assessing Functional Inhibition
While binding assays measure affinity, they do not provide information about the functional consequences of that binding. Synaptosome uptake assays directly measure the ability of a compound to inhibit the transport of a neurotransmitter into nerve terminals.
Experimental Workflow: Serotonin Uptake Assay in Rat Brain Synaptosomes
Caption: Workflow for a synaptosome uptake assay.
Step-by-Step Methodology:
-
Preparation of Synaptosomes:
-
Euthanize a rat and rapidly dissect the brain region of interest (e.g., striatum or cortex).[14]
-
Homogenize the tissue in an ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the synaptosome fraction.[14][15][16][17]
-
Resuspend the synaptosome pellet in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
-
Uptake Assay:
-
Pre-incubate the synaptosome suspension with various concentrations of this compound or vehicle control.
-
Initiate the uptake reaction by adding a known concentration of [³H]serotonin.
-
Allow the uptake to proceed for a short period at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Data Analysis:
-
Measure the amount of [³H]serotonin taken up by the synaptosomes using a scintillation counter.
-
Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound.
-
Determine the IC₅₀ value for the inhibition of serotonin uptake.
-
Data Presentation: Hypothetical Functional Inhibition
| Transporter | Substrate | Test Compound | Predicted IC₅₀ (nM) |
| SERT | [³H]Serotonin | This compound | >10,000 |
| NET | [³H]Norepinephrine | This compound | >10,000 |
| DAT | [³H]Dopamine | This compound | >10,000 |
Note: As with the binding data, these IC₅₀ values are hypothetical and are expected to be significantly higher than those of Dapoxetine, reflecting a likely lack of potent functional activity.
Synthesis of Findings and Concluding Remarks
The available evidence strongly positions this compound as a key chiral building block in the synthesis of the selective serotonin reuptake inhibitor, Dapoxetine. While this synthetic relationship provides a compelling rationale for investigating its interaction with the serotonin transporter, there is currently no direct pharmacological data to substantiate this.
The in-depth experimental protocols provided in this guide for radioligand binding and synaptosome uptake assays offer a robust framework for formally testing the hypothesis that this compound acts as a SERT inhibitor. Based on the common principle that drug precursors are often pharmacologically inert, it is anticipated that this compound will exhibit very low affinity and functional activity at SERT, NET, and DAT.
For the drug development professional, the value of this compound lies in its efficient and stereospecific incorporation into the final Dapoxetine molecule. Its primary "mechanism of action" in a pharmaceutical context is therefore that of a critical synthetic intermediate. Future research could explore whether this precursor or its metabolites have any unforeseen biological activities, but for now, its role is firmly established in the realm of synthetic chemistry rather than pharmacology.
References
- BenchChem. (2025). Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments.
- Bio-protocol. (n.d.). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 11(2), e3896.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Talopram.
- JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments.
- Bio-protocol. (2021).
- STAR Protocols. (2025). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Bio-protocol. (2021). Preparation of Synaptoneurosomes to Study the Synapse in the Murine Cerebral Cortex. Bio-protocol, 11(2), e3896.
- Taylor & Francis Online. (n.d.). Simple and Efficient Synthesis of (S)-Dapoxetine.
- Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
- protocols.io. (2023).
- Drugs.com. (n.d.). Inactive Drug Ingredients (Excipients).
- MDPI. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794.
- ResearchGate. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
- Ravimiamet. (2023). What are drug precursors?
- Chem-Impex. (n.d.). R-3-Amino-3-phenylpropionic acid.
- Chem-Impex. (n.d.). (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid.
- PubChem. (n.d.). Methyl (S)-3-amino-3-phenylpropanoate.
- PMC. (n.d.). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation.
- ResearchGate. (n.d.). A novel and practical asymmetric synthesis of dapoxetine hydrochloride.
- Technology Networks. (2020). Some “Inactive” Drug Ingredients May Actually Be Biologically Active.
- ResearchGate. (2025). (PDF) Activities of Inactive Ingredients in Drugs.
- Michigan Publishing. (n.d.). Stereoselective synthesis of (S)-dapoxetine starting from trans-cinnamyl alcohol.
- Moravek. (n.d.). Understanding Inactive Substances in Pharmaceuticals.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Profile of S-3-Amino-3-phenylpropionic Acid Hydrochloride. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- PubMed. (n.d.). Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine.
- PubMed. (n.d.). N-tert-butyl-alpha-phenylnitrone protects against 3,4-methylenedioxymethamphetamine-induced depletion of serotonin in rats.
- PMC. (n.d.). Dapoxetine and the treatment of premature ejaculation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroendocrine pharmacology of three serotonin releasers: 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane (MBDB), 5-methoxy-6-methyl-2-aminoindan (MMAi) and p-methylthioamphetamine (MTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactive Drug Ingredients (Excipients) [drugs.com]
- 6. ravimiamet.ee [ravimiamet.ee]
- 7. Some “Inactive” Drug Ingredients May Actually Be Biologically Active | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 15. Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of Synaptoneurosomes to Study the Synapse in the Murine Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Methyl (3S)-3-amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl (3S)-3-amino-3-phenylpropanoate, a chiral β-amino ester, stands as a cornerstone in modern synthetic and medicinal chemistry. Its unique structural attributes, featuring a stereogenic center adjacent to both an amine and an ester functional group, render it an exceptionally versatile building block for the asymmetric synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the core research applications of this compound, delving into the causality behind experimental choices and providing detailed, field-proven insights for its utilization. We will explore its pivotal role in the synthesis of β-lactams, the construction of sophisticated peptidomimetics, and its incorporation into novel therapeutic agents targeting a range of diseases, from cancer to viral infections and pain management. This guide is intended to empower researchers and drug development professionals with the technical knowledge and practical methodologies necessary to harness the full potential of this invaluable chiral synthon.
Introduction: The Strategic Importance of this compound
This compound is a non-proteinogenic β-amino acid derivative characterized by a phenyl group and an amino group on the same chiral carbon atom. This specific stereoconfiguration is crucial for its utility in asymmetric synthesis, where the precise spatial arrangement of atoms is paramount for biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.
| Property | Value | Reference |
| CAS Number | 37088-66-7 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Pale yellow low melting solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol |
Asymmetric Synthesis of this compound
The enantiomeric purity of this compound is critical for its applications. Two primary strategies are employed for its stereoselective synthesis: asymmetric hydrogenation and enzymatic kinetic resolution.
Rhodium-Catalyzed Asymmetric Hydrogenation
This method involves the hydrogenation of a prochiral precursor, typically a β-dehydroamino ester, using a chiral rhodium catalyst. The choice of a chiral phosphine ligand is paramount in achieving high enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-3-acetamido-3-phenylpropenoate
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (0.01 mmol) and a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos) (0.011 mmol) in anhydrous, degassed methanol (5 mL) is stirred for 30 minutes.
-
Reaction Setup: To a solution of methyl (Z)-3-acetamido-3-phenylpropenoate (1 mmol) in anhydrous, degassed methanol (10 mL) in a high-pressure reactor, the prepared catalyst solution is added.
-
Hydrogenation: The reactor is purged with hydrogen gas three times and then pressurized to 50 atm with hydrogen. The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-acetyl-(3S)-3-amino-3-phenylpropanoate.
-
Deprotection: The N-acetyl group is removed by acid hydrolysis (e.g., 6M HCl, reflux) to afford this compound hydrochloride, which can be neutralized to obtain the free amine.
Enzymatic Kinetic Resolution
Lipases are highly effective biocatalysts for the kinetic resolution of racemic methyl 3-amino-3-phenylpropanoate. The enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-amino-3-phenylpropanoate
-
Reaction Setup: To a solution of racemic methyl 3-amino-3-phenylpropanoate (10 mmol) in a suitable organic solvent (e.g., diisopropyl ether), an acyl donor (e.g., ethyl acetate, 15 mmol) and a lipase (e.g., Candida antarctica lipase B, CAL-B, immobilized, 500 mg) are added.
-
Enzymatic Reaction: The suspension is incubated at 40°C with gentle agitation for 24-48 hours. The progress of the reaction is monitored by chiral HPLC.
-
Separation: Once approximately 50% conversion is reached, the enzyme is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer is separated by column chromatography on silica gel. The (S)-enantiomer is eluted first, followed by the N-acylated (R)-enantiomer.
Application in the Synthesis of β-Lactams
β-Lactams are a critical class of compounds, most notably recognized for their antibiotic activity. This compound serves as a valuable precursor for the synthesis of chiral β-lactams through the Staudinger cycloaddition reaction.[2][3][4][5]
The Staudinger [2+2] Cycloaddition
The Staudinger synthesis involves the reaction of a ketene with an imine to form a β-lactam.[2][3][4] The chirality of this compound can be transferred to the final β-lactam product.
Experimental Protocol: Synthesis of a Chiral β-Lactam
-
Imine Formation: this compound (1 mmol) is reacted with an appropriate aldehyde (1.1 mmol) in a suitable solvent like dichloromethane in the presence of a drying agent (e.g., MgSO₄) to form the corresponding imine. The reaction is typically stirred at room temperature for 4-6 hours.
-
Ketene Generation: In a separate flask, an acid chloride (e.g., chloroacetyl chloride, 1.2 mmol) is added to a solution of a tertiary amine (e.g., triethylamine, 1.5 mmol) in dichloromethane at 0°C to generate the ketene in situ.
-
Cycloaddition: The freshly prepared imine solution is added dropwise to the ketene solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the desired β-lactam.
Figure 1: General workflow for the Staudinger synthesis of β-lactams.
Application in the Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound is an excellent building block for creating the backbone of these sophisticated molecules.
Incorporation into Peptide Chains
The amino and ester functionalities of this compound allow for its straightforward incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques.[6][7][8][9]
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Preparation: A suitable resin (e.g., Wang resin) is deprotected to expose the free hydroxyl groups.
-
First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin using a standard coupling agent (e.g., HBTU/DIPEA).
-
Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Coupling of this compound: Fmoc-protected (3S)-3-amino-3-phenylpropanoic acid is activated with a coupling agent (e.g., HATU) and coupled to the free amino group on the resin.
-
Chain Elongation: Subsequent amino acids are coupled by repeating the deprotection and coupling steps.
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptidomimetic is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: The crude peptidomimetic is purified by reverse-phase HPLC.
Figure 2: Workflow for solid-phase synthesis of peptidomimetics.
Applications in Drug Discovery and Development
The chiral nature of this compound makes it a valuable starting material for the synthesis of a wide range of therapeutic agents.
Anticancer Agents
Derivatives of β-phenylalanine have shown promising antiproliferative activity in various cancer models.[1][10][11][12][13] For instance, a series of β-phenylalanine derivatives containing sulphonamide and azole moieties have been synthesized and evaluated for their anticancer activity against lung cancer cell lines.[10]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| β-PAD Derivative 10 | Breast Cancer Xenograft | 12-20 | [11] |
| β-Phenylalanine Derivative 5 | A549 (Lung) | ~25 | [10] |
| β-Phenylalanine Derivative 13b | A549 (Lung) | ~30 | [10] |
Mu-Opioid Receptor Ligands
3-Amino-3-phenylpropionamide derivatives, synthesized from this compound, have demonstrated high affinity for the mu-opioid receptor, making them potential candidates for the development of novel analgesics.[14][15][16][17][18]
| Compound | Receptor | Kᵢ (nM) | Reference |
| Derivative 94 | Mu-Opioid | 0.93 | [15] |
| Amide Derivative | Mu-Opioid | High Affinity | [14] |
Antiviral Agents: The Case of Maraviroc
This compound is a key intermediate in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV.[19][20] Maraviroc is a CCR5 receptor antagonist, preventing the entry of HIV into host cells.[20] The synthesis of Maraviroc highlights the industrial importance of this chiral building block.[19]
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern medicinal and synthetic chemist. Its unique stereochemical and functional group arrangement provides a reliable platform for the asymmetric synthesis of a wide range of complex and biologically active molecules. From the construction of β-lactam antibiotics to the development of novel peptidomimetics and targeted therapeutics, the applications of this chiral building block are vast and continue to expand. This guide has provided a comprehensive overview of its core research applications, supported by detailed experimental insights, with the aim of facilitating its effective utilization in the ongoing quest for new and improved medicines.
References
- Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. PubMed. [Link]
- Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candid
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Arom
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Lipase-catalysed resolution of alicyclic beta-amino acid derivatives.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Initial synthesis of UK427,857 (Maraviroc).
- Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
- An expedient synthesis of maraviroc (UK-427,857)
- Synthesis and Anti-tumor Activities of L-Phenylalanine Dipeptide Deriv
- Asymmetric Synthesis of syn-(2R,3S)- and anti-(2S,3S)
- A process for the synthesis of maraviroc.
- Staudinger Synthesis. Organic Chemistry Portal. [Link]
- Staudinger synthesis. Wikipedia. [Link]
- Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Wiley Online Library. [Link]
- Opioid receptor binding affinities and selectivities at MOP, DOP and...
- (3H)maraviroc | C29H41F2N5O | CID 3002977. PubChem. [Link]
- Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction. Wiley Online Library. [Link]
- Kinetic resolution of amino acid esters c
- Novel multi-objective affinity approach allows to identify pH-specific μ-opioid receptor agonists. SpringerLink. [Link]
- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. IntechOpen. [Link]
- Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. PubMed. [Link]
- Affinity Labeling Mu Opioid Receptors With Novel Radioligands. PMC. [Link]
- β-Lactam synthesis. Organic Chemistry Portal. [Link]
- Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium c
- Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]
- Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am.
- New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC. [Link]
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]
- Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
- Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal.
- Introduction to Peptide Synthesis. PMC. [Link]
- Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived
- Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
- Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl- dl -Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis.
- A stereochemically well-defined rhodium(III)
- Asymmetric Rhodium-Catalyzed Hydrogenation of β-Amino Ketones. Thieme Connect. [Link]
- A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]
- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction | Semantic Scholar [semanticscholar.org]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. peptide.com [peptide.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 14. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 17. Affinity Labeling Mu Opioid Receptors With Novel Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Table 3 from An expedient synthesis of maraviroc (UK-427,857) via C-H functionalization. | Semantic Scholar [semanticscholar.org]
- 20. (3H)maraviroc | C29H41F2N5O | CID 3002977 - PubChem [pubchem.ncbi.nlm.nih.gov]
methyl (3S)-3-amino-3-phenylpropanoate safety and handling
An In-Depth Technical Guide to the Safe Handling of Methyl (3S)-3-amino-3-phenylpropanoate and its Hydrochloride Salt
Introduction
This compound and its hydrochloride salt are important chiral building blocks in organic synthesis, notably serving as key intermediates in the production of various pharmaceuticals.[1][2] Given their application in research and drug development, a thorough understanding of their chemical properties and associated hazards is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for both the free base and hydrochloride salt forms of this compound, designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A clear distinction between the free base and its hydrochloride salt is crucial for safe handling, as their physical properties can differ. The hydrochloride salt is often preferred for its increased stability and ease of handling as a crystalline solid.
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 37088-66-7[2][3] | 144494-72-4[1][4][5][6] |
| Molecular Formula | C10H13NO2[2][3][7][8] | C10H14ClNO2[4][6] |
| Molecular Weight | 179.22 g/mol [2][3][7][8] | 215.68 g/mol [4][6] |
| Appearance | Pale yellow low-melting solid[2] | Off-white or white powder/crystals[1] |
| Boiling Point | ~283.0 °C (Predicted)[2][3][9] | 317.4 °C at 760 mmHg[1] |
| Storage Temperature | Store in a freezer under -20°C[2][3][9] | Inert atmosphere, 2-8°C[10] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[2][3] | Data not widely available, but expected to have good solubility in water and polar organic solvents. |
Hazard Identification and Toxicological Profile
The primary safety data available pertains to the hydrochloride salt, which is classified under the Globally Harmonized System (GHS). The free base is expected to have a similar hazard profile, but specific data is lacking.
GHS Classification (for Hydrochloride Salt): [6]
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection)[1][11][12]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][11][13]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up)[1][12]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant)[1][12]
-
Toxicological Summary: While specific LD50 data is not readily available in the provided results, the H302 classification indicates acute oral toxicity. The primary hazards are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[6]
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is fundamental to the safe handling of this chemical. A combination of engineering controls and appropriate PPE is required.
-
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder to prevent inhalation of dust.[11][12]
-
Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[11]
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield may be necessary for operations with a higher risk of splashing.[11][13]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[11][13]
-
Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection may not be necessary. If dust is generated outside of a contained system, a particle filter respirator is recommended.[11][13]
-
Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is critical to minimize risk.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (fume hood) is clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a fume hood to contain any dust.
-
Avoidance of Contact: Do not breathe dust or vapors.[11][13] Avoid contact with skin and eyes.[13]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[11]
Storage Protocol:
-
Free Base (CAS 37088-66-7): Keep in a dark place, under an inert atmosphere, and stored in a freezer at temperatures below -20°C.[2][3][9]
-
Hydrochloride Salt (CAS 144494-72-4): Store in a dry, cool, and well-ventilated place under an inert atmosphere, at temperatures between 2-8°C.[10]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[13]
Workflow for Safe Handling:
Caption: Decision-making process for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [11]* Specific Hazards: Thermal decomposition may generate carbon oxides. [11]In a fire, containers may explode if heated under confinement. [11]* Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear. [14]
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, approved hazardous waste container. [1]* Packaging: Do not reuse empty containers. They should be treated as hazardous waste.
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
- ChemicalBook. (n.d.). This compound Product Description.
- LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate|14898-52-3.
- PubChem. (n.d.). Methyl (S)-3-amino-3-phenylpropanoate.
- BLD Pharmatech. (n.d.). (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET: (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
- Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-phenyl Propionic Acid Methyl Ester Hydrochloride CAS 144494-72-4.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- BLD Pharm. (n.d.). 144494-72-4|(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride.
- ChemicalBook. (n.d.). 144494-72-4 | CAS DataBase.
- PubChem. (n.d.). Methyl (S)-3-phenyl-beta-alaninate hydrochloride.
- SynQuest Laboratories, Inc. (n.d.). Methyl 3-phenylpropanoate Safety Data Sheet.
- PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate.
- Sigma-Aldrich. (n.d.). Methyl 3-phenylpropanoate.
- Fisher Scientific. (2024). Methyl 3-phenylpropionate Safety Data Sheet.
- Apollo Scientific. (2023). Methyl 3-phenylpropanoate Safety Data Sheet.
- Sigma-Aldrich. (n.d.). (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
Sources
- 1. (S)-3-Amino-3-phenyl Propionic Acid Methyl Ester Hydrochloride CAS 144494-72-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 37088-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 144494-72-4 | (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride | Esters | Ambeed.com [ambeed.com]
- 5. 144494-72-4|(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 6. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. 144494-72-4 | CAS DataBase [m.chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of Methyl (3S)-3-amino-3-phenylpropanoate in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Key Chiral Intermediate
Methyl (3S)-3-amino-3-phenylpropanoate, a chiral building block of significant interest in the synthesis of various pharmaceutical agents, presents a solubility profile that is critical to its effective use in drug development and manufacturing. Its molecular architecture, featuring a phenyl ring, an amino group, and a methyl ester, bestows upon it a nuanced amphiphilic character. This duality governs its interactions with solvents, making a thorough understanding of its solubility an indispensable prerequisite for successful process development, formulation, and purification strategies.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple compilation of data to provide a foundational understanding of the principles governing the solubility of this compound. We will delve into the theoretical underpinnings of its dissolution, present a robust experimental framework for quantitative solubility determination, and discuss the practical implications of these findings. Our approach is grounded in scientific integrity, ensuring that the methodologies described are both accurate and reproducible.
Physicochemical Portrait of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. Understanding these characteristics is the first step in predicting and explaining its behavior in different solvent environments.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₀H₁₃NO₂ | Provides the elemental composition. |
| Molecular Weight | 179.22 g/mol [1] | Influences the mass of solute that can dissolve. |
| Melting Point | 148-149 °C[2] | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |
| Boiling Point | 283.0 ± 28.0 °C (Predicted)[3] | Indicates the thermal stability of the compound. |
| pKa | 7.68 ± 0.10 (Predicted)[2][4] | The amino group's basicity is a key factor. In protic solvents, its state of ionization will significantly impact solubility. |
| logP | 1.94980[2] | The octanol-water partition coefficient suggests a moderate lipophilicity, indicating that it will have some affinity for both polar and non-polar environments. |
| Hydrogen Bond Donor Count | 1[2] | The primary amine group can donate a hydrogen bond. |
| Hydrogen Bond Acceptor Count | 3[2] | The nitrogen atom and the two oxygen atoms of the ester group can accept hydrogen bonds. |
| Qualitative Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[3][4] | This preliminary data provides a starting point for solvent selection in experimental studies. |
Expert Insight: The predicted pKa of ~7.68 is of particular importance. In acidic conditions (pH < pKa), the amino group will be protonated (-NH₃⁺), leading to increased polarity and potentially higher solubility in polar protic solvents. Conversely, in basic conditions (pH > pKa), the free base will predominate, which may favor solubility in less polar organic solvents. The logP value of ~1.95 suggests that while it has some non-polar character due to the phenyl ring and methyl group, the polar amino and ester functionalities will drive its solubility in moderately polar to polar solvents.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solid, such as this compound, into a solvent is a thermodynamically driven process. It can be conceptualized as a three-step cycle, as illustrated below.
Caption: Thermodynamic cycle of dissolution.
-
Lattice Energy (ΔH_lattice): This is the energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This process is always endothermic (requires energy).
-
Solvation Energy (ΔH_solvation): This is the energy released when the separated solute molecules are surrounded by solvent molecules. This process is typically exothermic (releases energy).
-
Enthalpy of Solution (ΔH_solution): The overall enthalpy change of the dissolution process is the sum of the lattice and solvation energies. For a solute to dissolve, the solvation energy must be comparable to or greater than the lattice energy.
The "Like Dissolves Like" Principle in Action:
The adage "like dissolves like" is a useful heuristic for predicting solubility.[5] It is based on the principle that substances with similar intermolecular forces are more likely to be miscible.
-
Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and ester groups of this compound. This strong solute-solvent interaction can effectively overcome the crystal lattice energy, leading to good solubility.
-
Aprotic Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents lack hydrogen bond donating capabilities but possess a significant dipole moment. They can interact with the polar functionalities of the solute through dipole-dipole interactions.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The energy released from these interactions is generally insufficient to overcome the strong intermolecular forces within the polar solute's crystal lattice, resulting in poor solubility.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of quantitative solubility data in the public domain, this section provides a detailed, self-validating protocol for its determination using the reliable shake-flask method.[6][7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
pH meter (for studies involving protic solvents)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Shake-flask method for solubility determination.
Step-by-Step Methodology
-
Preparation:
-
Prepare a series of stock solutions of this compound of known concentrations in a suitable solvent (e.g., methanol) for HPLC calibration.
-
Develop and validate an HPLC method for the quantification of the compound. This should include establishing linearity, accuracy, and precision.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
-
Data Reporting:
-
Calculate the solubility as the mean of at least three independent measurements.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Trustworthiness through Self-Validation: The protocol's integrity is maintained by ensuring the presence of excess solid at equilibrium, validating the analytical method, and performing replicate measurements. The use of filtration is critical to prevent undissolved solid from artificially inflating the measured concentration.
Anticipated Solubility Profile and Discussion
While quantitative data is pending experimental determination, a qualitative solubility profile can be predicted based on the physicochemical properties of this compound.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the solute's amino and ester groups. |
| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetonitrile | Moderate to High | Dipole-dipole interactions with the polar functional groups. |
| Non-polar | Hexane, Toluene | Low | Weak van der Waals forces are insufficient to overcome the solute's crystal lattice energy. |
The Influence of Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[5] Determining the solubility at various temperatures is crucial for applications such as crystallization, where controlled precipitation is desired.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the factors influencing the solubility of this compound and a detailed protocol for its experimental determination. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective utilization in pharmaceutical research and development.
Future work should focus on the experimental execution of the outlined protocol to generate a quantitative solubility database for this compound across a variety of pharmaceutically relevant solvents and temperatures. Furthermore, investigating the impact of pH on its solubility in mixed aqueous-organic solvent systems would provide invaluable data for formulation development.
References
- LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate.
- Chemdad Co., Ltd. (n.d.). This compound.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
- PubChem. (n.d.). Methyl (S)-3-amino-3-phenylpropanoate.
- PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate.
- ChemSynthesis. (n.d.). methyl 3-amino-3-phenylpropanoate.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Science.gov. (n.d.). factors affecting solubility: Topics by Science.gov.
- NIH. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.
- International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Unipd. (2022). Predicting drug solubility in organic solvents mixtures.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- ResearchGate. (n.d.). Solubility of Amino Acids, Sugars, and Proteins.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents.
- NIH. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.
Sources
- 1. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound CAS#: 37088-66-7 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Stability and Storage of Methyl (3S)-3-amino-3-phenylpropanoate
Introduction
Methyl (3S)-3-amino-3-phenylpropanoate is a chiral building block of significant interest in pharmaceutical research and development, primarily for its role as a key intermediate in the synthesis of various bioactive molecules. As with any high-value chemical intermediate, ensuring its stability and purity over time is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound. It is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its chemical behavior to ensure its integrity throughout the development lifecycle.
This guide will delve into the intrinsic chemical liabilities of the molecule, outline protocols for assessing its stability under various stress conditions, and provide best practices for its long-term storage. Furthermore, we will explore the comparative stability of the free base versus its hydrochloride salt, offering insights into formulation and handling strategies.
Physicochemical Properties and Intrinsic Stability
This compound possesses two primary functional groups that dictate its stability: a methyl ester and a primary amine, attached to a chiral center, with a phenyl group also at the 3-position. The interplay of these groups influences the molecule's susceptibility to degradation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [2] |
| Physical State | Pale yellow low melting solid | [3] |
| Predicted pKa | 7.68 ± 0.10 | [3] |
The primary amine provides a site for oxidation and reactions with electrophiles, while the methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions. The aromatic phenyl group is relatively stable but can be a site for photo-oxidation.
Recommended Storage Conditions
To maintain the long-term integrity of this compound, stringent storage conditions are necessary. The consensus from multiple chemical suppliers is to store the compound under the following conditions:
-
Temperature: Freezer, under -20°C.[3]
-
Atmosphere: Inert atmosphere (e.g., argon or nitrogen).[3]
-
Light: Keep in a dark place.[3]
Causality Behind these Recommendations:
-
Low Temperature (-20°C): Reduces the rate of all potential chemical degradation reactions, including hydrolysis and oxidation, by decreasing the kinetic energy of the molecules.
-
Inert Atmosphere: Prevents oxidation of the primary amine. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by atmospheric oxygen, which can lead to the formation of various degradation products.
-
Protection from Light: The phenyl group can absorb UV light, leading to the formation of reactive excited states that can trigger photodegradation pathways. Storing in the dark, in amber vials, is crucial.
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for identifying impurities that may arise during storage or processing. Based on the chemical structure of a β-amino ester, the following degradation pathways are considered most likely.
Caption: Potential degradation pathways for this compound.
Hydrolytic Degradation
The ester functional group is susceptible to hydrolysis to form (3S)-3-amino-3-phenylpropanoic acid and methanol. This reaction can be catalyzed by both acid and base. The presence of moisture is a critical factor in this degradation pathway.
Oxidative Degradation
The primary amine is a potential site for oxidation. This can lead to the formation of a variety of degradation products, including imines and other oxidized species. The presence of oxygen and trace metal ions can catalyze these reactions.
Photodegradation
The phenyl group can absorb UV radiation, leading to the formation of excited states that can initiate degradation. While specific photodegradation products are not documented for this molecule, aromatic amino acids are known to undergo complex photochemical reactions.
Thermal Degradation
At elevated temperatures, the molecule may undergo decarboxylation or deamination. The specific products would depend on the temperature and the presence of other reactive species.
Stability Testing: A Framework Based on ICH Guidelines
A comprehensive stability testing program is essential to establish the retest period or shelf life of this compound. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for such studies.
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for elucidating the potential degradation products and establishing the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the compound.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Caption: A typical workflow for forced degradation studies.
Formal Stability Studies
Formal stability studies are conducted under controlled temperature and humidity conditions to establish a retest period.
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).
The Hydrochloride Salt: A More Stable Alternative?
This compound is also available as a hydrochloride salt. In general, the hydrochloride salt of an amino ester is expected to be more stable than the free base.
Rationale for Increased Stability of the Hydrochloride Salt:
-
Reduced Nucleophilicity: The primary amine is protonated to form an ammonium salt (R-NH₃⁺Cl⁻). This removes the lone pair of electrons on the nitrogen, significantly reducing its nucleophilicity and making it less susceptible to oxidation and other reactions.
-
Physical Stability: Salts often form more stable crystalline lattices compared to their free base counterparts, which can reduce their hygroscopicity (tendency to absorb moisture from the air).[4] Absorbed moisture can accelerate hydrolytic degradation.
Comparative Stability Profile (Expected):
| Parameter | This compound HCl | This compound (Free Base) |
| Storage Temperature | Room temperature or 2-8°C (sealed, dry) | -20°C (inert atmosphere, dark) |
| Susceptibility to Oxidation | Low | High |
| Susceptibility to Hydrolysis | Moderate (still has an ester) | Moderate to High (amine can act as a base catalyst) |
| Hygroscopicity | Potentially lower | Potentially higher |
For applications where the free amine is not immediately required for a reaction, using the hydrochloride salt can offer significant advantages in terms of handling, storage, and long-term stability. The free base can be generated in situ or in a separate step prior to its use in a synthesis.
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is essential for monitoring the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Key Attributes of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and process-related impurities.
-
Accuracy: The method should provide results that are close to the true value.
-
Precision: The method should yield reproducible results.
-
Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters.
Protocol for Developing a Stability-Indicating HPLC Method:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
Wavelength Selection: The detection wavelength should be chosen based on the UV absorbance maximum of the compound and its impurities. The phenyl group will provide strong UV absorbance.
-
Method Validation: The optimized method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Conclusion and Best Practices
The stability of this compound is a critical factor in its successful application in research and pharmaceutical development. This guide has outlined the key factors influencing its stability, potential degradation pathways, and a systematic approach to its storage and stability assessment.
Key Takeaways and Best Practices:
-
Storage is Critical: For the free base, strict adherence to storage at -20°C under an inert atmosphere and protected from light is essential to minimize degradation.
-
Consider the Salt Form: The hydrochloride salt offers enhanced stability and is a preferable option for long-term storage and handling when the free amine is not immediately needed.
-
Anticipate Degradation: Be aware of the potential for hydrolysis and oxidation. Control exposure to moisture and air.
-
Implement a Stability Program: For long-term use or in a regulated environment, a formal stability testing program based on ICH guidelines should be established.
-
Utilize a Stability-Indicating Method: A validated HPLC method is crucial for accurately assessing the purity and stability of the compound.
By implementing these principles and protocols, researchers and developers can ensure the quality and integrity of this compound, thereby safeguarding the reliability of their scientific work and the quality of downstream products.
References
- PubChem. (n.d.). Methyl (S)-3-phenyl-beta-alaninate hydrochloride.
- PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate.
- Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- PubChem. (n.d.). Methyl 3-phenylpropionate.
- PMC. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).
- PubChem. (n.d.). methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride.
- PMC. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
- Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways.
- MDPI. (1989). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- ResearchGate. (2001). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.
- ResearchGate. (2021). (PDF) HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs.
- SpectraBase. (n.d.). SYN-METHYL-3-HYDROXY-2-METHYL-3-PHENYLPROPANOATE - Optional[13C NMR] - Chemical Shifts.
- PubMed. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance.
- ResearchGate. (n.d.). (PDF) Development and Validation of New RP-HPLC Method for Simultaneous Determination of Methyl and Propyl Parabens with Levetiracetam in Pure Form and Pharmaceutical Formulation.
- MassBank of North America. (n.d.). Spectrum HMDB0030060_c_ms_100515 for Methyl 3-phenylpropanoate.
- Chemdad. (n.d.). This compound.
Sources
methyl (3S)-3-amino-3-phenylpropanoate molecular weight and formula
An In-Depth Technical Guide to Methyl (3S)-3-amino-3-phenylpropanoate: Properties, Synthesis, and Applications
Introduction
This compound is a chiral β-amino ester of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of β-phenylalanine, its structure incorporates both a stereogenic center and versatile functional groups—an amine and a methyl ester—making it a valuable chiral building block for the synthesis of complex, optically active molecules. Its utility is particularly pronounced in the development of pharmaceuticals, where specific stereoisomers are often required for therapeutic efficacy and to minimize off-target effects. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis and stereochemical control, characterization, and critical applications.
Part 1: Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 179.22 g/mol | [1][2][3][4] |
| CAS Number | 37088-66-7 | [2][4] |
| Appearance | Pale yellow, low-melting solid | [4] |
| Boiling Point | 283.0 ± 28.0 °C (Predicted) | [4][5] |
| Density | 1.098 ± 0.06 g/cm³ (Predicted) | [4][5] |
| pKa | 7.68 ± 0.10 (Predicted, for the amine) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [4] |
| Canonical SMILES | COC(=O)CN | [6] |
Part 2: Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound relies on strategies that can control the stereochemistry at the C3 position. The two primary approaches are direct synthesis from a chiral precursor or the resolution of a racemic mixture.
Approach 1: Direct Synthesis via Esterification (Preferred)
The most straightforward and atom-economical method is the direct esterification of the commercially available chiral amino acid, (S)-3-amino-3-phenylpropanoic acid. Fischer-Speier esterification is a classic and reliable method for this transformation.
Mechanism & Rationale: The reaction involves protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄ or HCl gas), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired methyl ester. The use of excess methanol is crucial as it serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.
Caption: Fischer esterification workflow for synthesizing the target compound.
Detailed Experimental Protocol (Representative):
-
Reaction Setup: To a round-bottom flask charged with (S)-3-amino-3-phenylpropanoic acid (1.0 eq), add anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity this compound.
Approach 2: Chiral Resolution of a Racemic Mixture
An alternative, though often less efficient, method involves synthesizing the racemic methyl 3-amino-3-phenylpropanoate and then separating the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.[7]
Trustworthiness of the Method: This process relies on the differential solubility of the two diastereomeric salts. One salt will preferentially crystallize from the solution, allowing for its separation by filtration. The choice of resolving agent (e.g., tartaric acid, mandelic acid) is critical and often requires empirical screening to find conditions that provide high diastereomeric and enantiomeric excess.[7] After separation, the chiral auxiliary is removed to yield the desired enantiomer. While effective, this method is inherently wasteful as it discards 50% of the material unless the unwanted enantiomer can be racemized and recycled.[7]
Part 3: Spectroscopic Characterization
Unambiguous identification of this compound requires spectroscopic analysis. While reference spectra should be consulted, the expected NMR signals can be predicted from the molecular structure.
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 5H): Phenyl ring protons (-C₆H₅). The multiplet pattern arises from the overlapping signals of the ortho, meta, and para protons.
-
δ 4.45 (dd, 1H): The methine proton (-CH(NH₂)-). It is coupled to the two diastereotopic protons of the adjacent methylene group, resulting in a doublet of doublets.
-
δ 3.65 (s, 3H): Methyl ester protons (-OCH₃). This is a characteristic singlet as there are no adjacent protons to couple with.
-
δ 2.70-2.90 (m, 2H): Methylene protons (-CH₂-). These two protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet, each coupling with the methine proton.
-
δ 1.80 (br s, 2H): Amine protons (-NH₂). This signal is often broad and its chemical shift can vary with concentration and solvent.
Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ ~172 ppm: Ester carbonyl carbon (C=O).
-
δ ~140-142 ppm: Quaternary phenyl carbon (ipso-carbon).
-
δ ~126-129 ppm: Phenyl carbons (CH).
-
δ ~53 ppm: Methine carbon (-CH(NH₂)-).
-
δ ~51 ppm: Methyl ester carbon (-OCH₃).
-
δ ~43 ppm: Methylene carbon (-CH₂-).
Part 4: Applications in Pharmaceutical Development
The primary value of this compound lies in its role as a chiral synthon. The amine and ester functionalities provide orthogonal handles for further chemical modification, such as amide bond formation, N-alkylation, or reduction of the ester to an alcohol.
Caption: Versatility of the title compound in synthetic transformations.
Part 5: Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The racemic mixture is classified as a skin and eye irritant and may cause respiratory irritation.[1] Similar precautions should be taken for the (S)-enantiomer. The hydrochloride salt is listed as harmful if swallowed and may cause serious eye damage.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere.[4][5] For long-term stability, storage in a freezer at or below -20°C is recommended.[4][5]
Conclusion
This compound is a high-value chiral intermediate whose utility is firmly established in modern organic and medicinal chemistry. A thorough understanding of its physicochemical properties, coupled with robust protocols for its synthesis and characterization, enables its effective use in the construction of complex molecular architectures. Its role as a precursor to advanced pharmaceutical intermediates underscores the continued importance of enantiomerically pure β-amino acids in drug discovery and development.
References
- PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropionate.
- ChemSynthesis. (n.d.). methyl 3-amino-3-phenylpropanoate.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate.
- Wikipedia. (n.d.). Chiral resolution.
- ResearchGate. (n.d.). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.
- Chemdad Co., Ltd. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22940671, Methyl (S)-3-phenyl-beta-alaninate hydrochloride.
- LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 788099, Methyl (S)-3-amino-3-phenylpropanoate.
Sources
- 1. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. lookchem.com [lookchem.com]
- 6. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: Strategic Incorporation of Methyl (3S)-3-amino-3-phenylpropanoate into Synthetic Peptides
Introduction: The Significance of β-Amino Acids in Peptide Design
The field of peptide-based drug discovery is continually evolving, seeking to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A powerful strategy in this endeavor is the incorporation of non-natural amino acids. Among these, β-amino acids have emerged as particularly valuable building blocks. Their unique structural features, which include an additional carbon atom in the backbone compared to their α-amino acid counterparts, confer remarkable properties upon the resulting peptides.
This guide focuses on methyl (3S)-3-amino-3-phenylpropanoate , a chiral β-amino acid ester that serves as a versatile precursor for introducing a (3S)-3-amino-3-phenylpropanoic acid residue into a peptide sequence. The presence of the phenyl group on the β-carbon introduces conformational constraints and potential for aromatic interactions, while the β-amino acid backbone itself promotes the formation of stable secondary structures, such as helices and turns, that can mimic or disrupt biological interactions.[1] Furthermore, peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, a critical attribute for therapeutic candidates.[2][3][4][5]
This document provides a comprehensive overview of the principles and practical protocols for the successful incorporation of this compound into solid-phase peptide synthesis (SPPS) workflows.
Key Physicochemical and Stereochemical Properties
A thorough understanding of the building block's properties is paramount for its effective use.
| Property | Value | Significance in Peptide Synthesis |
| IUPAC Name | This compound | Standardized chemical identifier.[6] |
| Molecular Formula | C₁₀H₁₃NO₂ | Essential for accurate mass calculations and reagent stoichiometry.[6][7] |
| Molecular Weight | 179.22 g/mol | Critical for calculating molar quantities for coupling reactions.[6][8] |
| Chirality | (3S) configuration | The defined stereochemistry is crucial for biological activity and predictable folding. |
| Functional Groups | Methyl ester, primary amine | The amine is the nucleophile in peptide bond formation; the ester requires protection or hydrolysis. |
| Form | Typically supplied as the hydrochloride salt | The salt form enhances stability and shelf-life; requires neutralization before use. |
Strategic Considerations for Incorporation
The primary amine of this compound is typically protected with a standard Fmoc (9-fluorenylmethyloxycarbonyl) group to render it suitable for Fmoc-based SPPS.[9][10] The carboxylic acid is present as a methyl ester, which is generally stable to the conditions of Fmoc-SPPS but requires a final saponification step if a C-terminal carboxylate is desired.
Workflow Overview
Figure 2: The core cycle of Fmoc-SPPS adapted for β-amino acid incorporation.
Cleavage and Final Deprotection
Rationale: The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing any side-chain protecting groups. [11]The choice of cleavage cocktail depends on the resin and the protecting groups used for other amino acids in the sequence. A standard TFA-based cocktail is generally effective. [12][13] Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). [14]3. Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow it to react for 2-4 hours at room temperature with occasional agitation. [15]4. Filter the resin and collect the TFA solution containing the cleaved peptide. [12][15]5. Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. [12][15]7. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum. [15]9. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). [15][11]10. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Conclusion and Future Perspectives
The incorporation of this compound provides a reliable and effective means to introduce conformational constraints and enhance the proteolytic stability of synthetic peptides. The protocols outlined in this guide, based on established Fmoc-SPPS chemistry, offer a robust framework for researchers to access novel β-peptide structures. The key to success lies in careful preparation of the Fmoc-protected building block and the use of optimized coupling conditions to overcome the slightly reduced reactivity of β-amino acids. As the demand for metabolically stable and structurally defined peptide therapeutics continues to grow, the strategic use of β-amino acids like (3S)-3-amino-3-phenylpropanoic acid will undoubtedly play an increasingly important role in the design of next-generation drug candidates.
References
- Wikipedia. (n.d.). HATU.
- Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
- YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
- ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
- RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
- (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
- Gademann, K. (1999). beta-Peptides: twisting and turning. PubMed.
- Wikipedia. (n.d.). HBTU.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate|14898-52-3.
- (n.d.). Solid Phase Peptide Synthesis.
- (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- ACS Publications. (n.d.). A novel solvent system for solid-phase synthesis of protected peptides: the disaggregation of resin-bound antiparallel .beta.-sheet | The Journal of Organic Chemistry.
- ChemicalBook. (n.d.). 37088-66-7(this compound) Product Description.
- Amblard, F., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- Wikipedia. (n.d.). Peptide synthesis.
- Hintermann, T., & Seebach, D. (1997, May 28). The Biological Stability of β-Peptides: No Interactions between α - CHIMIA.
- Kent, S. B., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
- Young, J., et al. (1990, July 1). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
- Chemdad. (n.d.). This compound.
- NIH. (n.d.). Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328. PubChem.
- NIH. (n.d.). Introduction to Peptide Synthesis. PMC.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- (n.d.). Optimization Strategies for the Stability of Peptides In Vivo.
- NIH. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC.
- (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability.
- The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
Sources
- 1. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 3. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Methyl (3S)-3-Amino-3-phenylpropanoate as a Versatile Chiral Building Block
Abstract
Methyl (3S)-3-amino-3-phenylpropanoate, a key chiral β-amino acid ester, has emerged as a cornerstone in modern synthetic chemistry. Its unique structural motif, featuring a stereogenic center at the β-position, makes it an invaluable precursor for a diverse array of biologically active molecules and complex chemical entities. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications and practical protocols involving this versatile chiral building block. We will explore its fundamental properties, detail its role in the synthesis of significant pharmaceutical agents, and provide robust, step-by-step protocols for its utilization in key synthetic transformations.
Introduction: The Significance of Chiral β-Amino Acids
Enantiomerically pure β-amino acids are of paramount importance in medicinal chemistry and drug discovery.[1][2] They serve as fundamental constituents of β-peptides, which exhibit remarkable stability towards enzymatic degradation compared to their α-peptide counterparts, and can form stable secondary structures like helices and sheets.[1] Furthermore, the β-amino acid framework is a prevalent feature in numerous natural products and pharmaceutical drugs, demonstrating a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] this compound, with its defined stereochemistry, provides a readily accessible and versatile starting material for the construction of these complex and valuable molecules.[3][4]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use and storage.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 37088-66-7 | [5][6] |
| Molecular Formula | C₁₀H₁₃NO₂ | [5][6][7] |
| Molecular Weight | 179.22 g/mol | [4][6][8] |
| Appearance | Pale yellow low melting solid | [5] |
| Boiling Point | 283.0 ± 28.0 °C (Predicted) | [5] |
| Density | 1.098 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 7.68 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [5] |
Storage and Handling: this compound should be stored in a freezer under -20°C in an inert atmosphere and protected from light to prevent degradation.[4][5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed. The compound may cause skin and serious eye irritation, as well as respiratory irritation.[8]
Key Synthetic Applications
The utility of this compound as a chiral building block is underscored by its application in the synthesis of high-value pharmaceutical compounds.
Intermediate in the Synthesis of Maraviroc
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Maraviroc.[9] Maraviroc is an important antiviral medication used in the treatment of HIV infection.[9] The precise stereochemistry of the final drug product is vital for its efficacy, highlighting the importance of using enantiomerically pure starting materials like this compound.[9]
Caption: Role of the chiral building block in Maraviroc synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common synthetic transformations involving this compound.
Protocol: N-Acylation of this compound
This protocol describes a general procedure for the acylation of the primary amine, a common first step in elaborating the chiral building block.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen aprotic solvent.
-
Base Addition: Add the tertiary amine base (1.1 - 1.5 eq) to the solution.
-
Acylating Agent Addition: Cool the mixture in an ice bath (0 °C). Slowly add the acyl chloride or anhydride (1.0 - 1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Caption: Workflow for the N-acylation of the starting material.
Protocol: Ester Hydrolysis to the Free β-Amino Acid
This protocol details the saponification of the methyl ester to yield the corresponding carboxylic acid, a crucial step for subsequent peptide couplings.
Materials:
-
N-protected this compound
-
Methanol or Tetrahydrofuran
-
Aqueous solution of a base (e.g., 1 M Lithium hydroxide, 1 M Sodium hydroxide)
-
Aqueous acid solution (e.g., 1 M Hydrochloric acid)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the N-protected this compound (1.0 eq) in a mixture of methanol or THF and water.
-
Base Addition: Add the aqueous base solution (1.5 - 2.0 eq) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Acidification: Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with the aqueous acid solution.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected β-amino acid.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block in organic synthesis. Its strategic importance is evident in its application in the synthesis of complex, biologically active molecules, most notably in the pharmaceutical industry. The protocols detailed herein provide a solid foundation for researchers to confidently and efficiently utilize this key intermediate in their synthetic endeavors, paving the way for new discoveries in drug development and materials science. The continued exploration of new methodologies for the synthesis and application of chiral β-amino acids will undoubtedly remain a vibrant area of chemical research.[10][11]
References
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. [Link]
- National Institutes of Health.
- ResearchGate. Enantioselective Synthesis of β-amino acids: A Review. [Link]
- PubMed. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Methyl 3-amino-3-phenylpropanoate Hydrochloride in Pharmaceutical Synthesis. [Link]
- PrepChem.com.
- Chongqing Chemdad Co., Ltd. METHYL (3S)
- MySkinRecipes. (S)
- National Institutes of Health.
- LookChem.
- ChemSynthesis.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-Methyl 3-amino-3-phenylpropanoate [myskinrecipes.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 11. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Experimental Protocol for the N-Arylation of Methyl (3S)-3-amino-3-phenylpropanoate
Introduction: The Significance of N-Aryl β-Amino Acid Esters
N-aryl β-amino acid esters are privileged structural motifs found in a wide array of pharmaceuticals and biologically active compounds. Their incorporation into molecular frameworks can significantly influence pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The stereochemistry of these building blocks is often crucial for their biological activity. Consequently, the development of robust and stereoretentive methods for their synthesis is of paramount importance in medicinal chemistry and drug discovery. This application note provides a detailed experimental protocol for the N-arylation of methyl (3S)-3-amino-3-phenylpropanoate, a key chiral β-amino ester. The described methodology is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3]
Causality Behind Experimental Choices: Why a Palladium-Catalyzed Approach?
Traditional methods for N-arylation, such as classical nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, often require harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper, which can lead to racemization of chiral centers and limited functional group tolerance.[4][5][6] The Buchwald-Hartwig amination offers a milder and more general alternative, allowing for the coupling of a wide range of amines and aryl halides or triflates under relatively gentle conditions.[1][2] The choice of a palladium catalyst, specifically a pre-catalyst like t-BuBrettPhos Pd G3, is critical for achieving high yields and minimizing racemization of the stereocenter in the amino acid ester.[4][7] The bulky and electron-rich biarylphosphine ligand, t-BuBrettPhos, facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the N-aryl product.[1]
Experimental Workflow Overview
The following diagram outlines the key stages of the N-arylation protocol, from reaction setup to the purification of the final product.
Caption: Experimental workflow for the N-arylation of this compound.
Detailed Experimental Protocol
This protocol describes the N-arylation of this compound with a representative aryl bromide.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier |
| This compound | C₁₀H₁₃NO₂ | 179.22 | 1.0 | 1.0 | Commercial Source |
| 4-Bromotoluene | C₇H₇Br | 171.04 | 1.2 | 1.2 | Commercial Source |
| t-BuBrettPhos Pd G3 Precatalyst | C₄₁H₆₀NO₃PPdS | 819.45 | 0.02 | 0.02 | Commercial Source |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.0 | 2.0 | Commercial Source |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | Commercial Source |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | Commercial Source |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | In-house |
| Brine | NaCl (aq) | - | - | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | Commercial Source |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | - | - | Commercial Source |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (179 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), t-BuBrettPhos Pd G3 precatalyst (16.4 mg, 0.02 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
-
Addition of Solvent:
-
Through the septum, add 5 mL of anhydrous toluene via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of diethyl ether.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts, washing the pad with additional diethyl ether (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (15 mL) and then with brine (15 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired N-arylated product.
-
Proposed Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl (3S)-3-amino-3-phenylpropanoate
Introduction: Methyl (3S)-3-amino-3-phenylpropanoate is a chiral β-amino acid ester of significant interest in synthetic organic chemistry and drug development. It serves as a versatile building block for the synthesis of various biologically active molecules, including pharmaceuticals and peptidomimetics. The stereochemical purity of this compound is often crucial for its intended application, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its structural elucidation and stereochemical assignment. This document provides a detailed guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Key NMR-Active Nuclei
The chemical structure of this compound is presented below. The key protons and carbons that are interrogated during NMR analysis are labeled. Understanding the molecular symmetry and the electronic environment of each nucleus is fundamental to interpreting the resulting spectra.
Figure 1: Molecular structure of this compound with key atoms labeled.
Experimental Protocols
The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocols are designed to yield high-resolution spectra for both ¹H and ¹³C NMR analysis.
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Analyte Purity: Ensure the this compound sample is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-defined and typically do not overlap with the analyte's signals. For studies involving proton exchange, such as with the amine protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C). A small amount can be added directly to the solvent or a sealed capillary containing TMS in the deuterated solvent can be used.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Figure 2: General workflow for NMR data acquisition.
Spectral Interpretation and Data Analysis
The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, including assignments of chemical shifts and coupling constants.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methine, methylene, methyl, and amine protons.
-
Phenyl Protons (H-Ph): These protons typically appear as a multiplet in the aromatic region, around 7.2-7.4 ppm. The exact chemical shifts and splitting patterns can be complex due to second-order effects.
-
Methine Proton (Hα): The proton attached to the chiral center (C3) is expected to appear as a triplet of doublets (dd) or a multiplet around 4.4-4.6 ppm. It is coupled to the two diastereotopic protons of the adjacent methylene group (C2) and the amine protons.
-
Methylene Protons (Hβ): The two protons on the C2 carbon are diastereotopic due to the adjacent chiral center. They will appear as two separate signals, each as a doublet of doublets (dd). They are coupled to each other (geminal coupling) and to the methine proton (vicinal coupling). These signals are expected in the range of 2.7-2.9 ppm.
-
Methyl Protons (H-Me): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet around 3.6-3.7 ppm.
-
Amine Protons (NH₂): The two amine protons are typically observed as a broad singlet in the region of 1.5-2.5 ppm. The chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, coupling to the Hα proton may be observed.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically around 172-174 ppm.
-
Aromatic Carbons: The phenyl ring will exhibit four signals. The ipso-carbon (C1') will be around 142-144 ppm. The ortho- (C2', C6'), meta- (C3', C5'), and para- (C4') carbons will appear in the range of 126-129 ppm.
-
Methine Carbon (Cα): The carbon of the chiral center (C3) will resonate around 52-54 ppm.
-
Methyl Carbon (O-CH₃): The methyl ester carbon will appear at approximately 51-52 ppm.
-
Methylene Carbon (Cβ): The C2 carbon will be observed in the range of 42-44 ppm.
Expected NMR Data Summary
The following table summarizes the anticipated chemical shifts and multiplicities for the ¹H and ¹³C NMR spectra of this compound in CDCl₃.
| ¹H NMR | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-Ph | Aromatic | 7.20 - 7.40 | m | - |
| Hα | CH-N | 4.40 - 4.60 | dd | JHα-Hβa ≈ 8-10, JHα-Hβb ≈ 5-7 |
| Hβa, Hβb | CH₂ | 2.70 - 2.90 | dd, dd | JHβa-Hβb ≈ 15-17, JHβ-Hα ≈ 5-10 |
| H-Me | O-CH₃ | 3.60 - 3.70 | s | - |
| NH₂ | Amine | 1.50 - 2.50 | br s | - |
| ¹³C NMR | Assignment | Chemical Shift (δ, ppm) |
| C=O | C1 | 172.0 - 174.0 |
| C1' | Aromatic (ipso) | 142.0 - 144.0 |
| C2', C6' | Aromatic (ortho) | 126.0 - 127.0 |
| C3', C5' | Aromatic (meta) | 128.0 - 129.0 |
| C4' | Aromatic (para) | 127.0 - 128.0 |
| Cα | C3 | 52.0 - 54.0 |
| O-CH₃ | Methyl Ester | 51.0 - 52.0 |
| Cβ | C2 | 42.0 - 44.0 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument used.
Advanced NMR Techniques for Stereochemical Analysis
For unambiguous stereochemical assignment and to confirm the enantiomeric purity, advanced NMR techniques can be employed.
Chiral Solvating Agents (CSAs)
The use of chiral solvating agents, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or Mosher's acid, can be used to differentiate the enantiomers of methyl 3-amino-3-phenylpropanoate. In the presence of a CSA, the two enantiomers form diastereomeric complexes that will exhibit separate signals in the ¹H NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess (ee).
Figure 3: Principle of using a Chiral Solvating Agent for NMR analysis.
Conclusion
NMR spectroscopy is a powerful and indispensable technique for the structural characterization and stereochemical analysis of this compound. By following the detailed protocols and utilizing the spectral interpretation guide provided in this application note, researchers can confidently verify the structure and purity of this important chiral building block. For more complex analyses, the application of advanced NMR techniques such as the use of chiral solvating agents is recommended.
References
- PubChem. Methyl (S)-3-amino-3-phenylpropanoate.
- Reich, H. J. (2021). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin. [Link]
- Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
Application Note: GC-MS Analysis of Methyl (3S)-3-amino-3-phenylpropanoate via Derivatization
Introduction: The Analytical Challenge
Methyl (3S)-3-amino-3-phenylpropanoate is a chiral compound of significant interest in pharmaceutical development and organic synthesis. Its structure, featuring a primary amine and a methyl ester, presents a challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS). The primary amino group imparts high polarity and the capacity for hydrogen bonding, which leads to low volatility and poor chromatographic performance.[1][2] Without chemical modification, direct injection into a GC system often results in broad, tailing peaks, poor sensitivity, and potential thermal degradation within the hot injector port.[2][3]
Derivatization is a chemical modification technique that addresses these issues by converting polar functional groups into less polar, more volatile, and more thermally stable analogues.[1][4] This application note provides a detailed guide to two effective derivatization strategies for the robust analysis of this compound by GC-MS, catering to both general quantification and specialized enantiomeric purity assessment.
The Rationale Behind Derivatization
The primary goal of derivatizing this compound is to mask the active hydrogen atoms on the primary amine (-NH₂) group.[3] This transformation achieves several critical analytical improvements:
-
Increased Volatility: By replacing the polar N-H bond with a non-polar group, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and making it suitable for gas-phase analysis.[3][4][5]
-
Improved Peak Shape: Derivatization minimizes unwanted interactions between the polar amine and active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[1]
-
Enhanced Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures required for GC analysis.[4]
-
Enantiomeric Resolution: The use of a chiral derivatizing agent (CDA) converts the enantiomers of the target molecule into diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral GC column, enabling the determination of enantiomeric purity.[1][6]
Derivatization Strategies and Mechanisms
Two robust strategies are presented: silylation for general-purpose quantification and chiral acylation for assessing enantiomeric purity.
Strategy A: Silylation for General Quantification
Silylation is a common and effective derivatization method where an active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group.[3][5] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an excellent reagent for this purpose. It is highly reactive towards primary amines and produces by-products that are very volatile, minimizing interference in the chromatogram.[2]
The reaction involves the nucleophilic attack of the amine's lone pair electrons on the silicon atom of the MSTFA, leading to the formation of a stable N-TMS derivative.[1]
Strategy B: Chiral Derivatization for Enantiomeric Purity
For applications in drug development and quality control, determining the enantiomeric ratio is often critical. This can be achieved via an indirect method using a chiral derivatizing agent (CDA). (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC), a widely used CDA, reacts with the primary amine of both the (S) and (R) enantiomers of the analyte to form a pair of diastereomers.[7][8]
These resulting diastereomers, (S,S) and (S,R), possess different stereochemical configurations and thus distinct physical properties, allowing them to be separated chromatographically on a standard achiral column like a DB-5 or HP-5MS.[6][7]
Experimental Workflow and Protocols
The overall experimental process follows a logical sequence from sample preparation to data analysis.
Caption: General experimental workflow for derivatization and GC-MS analysis.
Protocol 1: Silylation using MSTFA
This protocol is designed for the quantitative analysis of total methyl 3-amino-3-phenylpropanoate.
Materials:
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine or Acetonitrile
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Step-by-Step Procedure:
-
Sample Preparation: Transfer a known quantity of the sample (or a solution aliquot) into a 2 mL GC vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as silylation reagents are highly water-sensitive.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the dried residue.
-
Derivatization: Add 100 µL of MSTFA to the vial. Tightly cap the vial immediately.
-
Reaction: Vigorously mix the contents using a vortex mixer for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block.[1]
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Caption: Silylation reaction with MSTFA.
Protocol 2: Chiral Derivatization with L-TPC
This protocol is designed for the separation and quantification of the enantiomers of methyl 3-amino-3-phenylpropanoate.
Materials:
-
Methyl 3-amino-3-phenylpropanoate sample (containing one or both enantiomers)
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC), typically as a solution (e.g., 0.1 M in Dichloromethane)[9]
-
Anhydrous Triethylamine (TEA) or Pyridine (to act as an acid scavenger)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Sample Preparation: Place a known amount of the dried sample in a 2 mL vial. Dissolve it in 200 µL of anhydrous DCM.
-
Base Addition: Add 20 µL of anhydrous triethylamine to the solution.
-
Derivatization: Add 200 µL of the L-TPC solution. Cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes.
-
Quenching & Extraction: Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize the HCl by-product. Vortex for 30 seconds.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer (DCM) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Analysis: Inject 1 µL of the dried organic solution into the GC-MS system.
Caption: Chiral derivatization reaction with L-TPC.
Recommended GC-MS Parameters
The following table provides a starting point for method development. Parameters should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, DB-5, SLB-5ms)[2][7] |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min[7] |
| Inlet Temperature | 250 - 280 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100°C, hold 2 minRamp: 10-15°C/min to 280-300°CHold: 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 amu |
Expected Results and Data Interpretation
Upon successful derivatization and analysis, the resulting derivatives will produce characteristic mass spectra, enabling confident identification.
| Derivative Type | Expected Key Mass Fragments (m/z) | Notes |
| N-TMS Derivative | M-15: Loss of a methyl group (-CH₃) from the TMS moiety.M-59: Loss of the ester methoxy group (-COOCH₃).73: Characteristic fragment for the trimethylsilyl ion [Si(CH₃)₃]⁺.104/105: Phenyl-related fragments. | The molecular ion (M⁺) may be weak or absent. The fragmentation pattern will be dominated by cleavage around the silylated amine and the ester group. |
| N-TFA-Prolyl Derivative | M-59: Loss of the ester methoxy group (-COOCH₃).166: Fragment corresponding to the N-trifluoroacetyl-pyrrolidine ring.[M-COOCH₃]⁺: A prominent ion resulting from the loss of the entire methyl ester group.[10] | The molecular ion should be observable. The fragmentation will be characteristic of the prolyl group and the original molecule's backbone. The two diastereomers will have identical mass spectra but different retention times. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No derivative peak / Low yield | Presence of moisture in the sample or reagents.Insufficient reagent.Incomplete reaction (time/temp). | Ensure the sample is completely dry. Use anhydrous solvents. Use fresh derivatizing reagents. Increase reaction time or temperature within reasonable limits. |
| Broad or Tailing Peaks | Active sites in the GC inlet or column.Incomplete derivatization. | Use a deactivated inlet liner. Condition the GC column. Re-run the derivatization protocol ensuring optimal conditions. |
| Extra, Unidentified Peaks | By-products from the reagent.Sample degradation.Contamination. | Check the reagent's purity. Lower the inlet temperature. Run a solvent blank to identify sources of contamination. |
| Poor Separation of Diastereomers | Sub-optimal GC temperature program.Column degradation. | Optimize the oven ramp rate (a slower ramp often improves resolution). Trim the first few centimeters of the column or replace it if performance has degraded. |
Conclusion
The derivatization of this compound is essential for its successful analysis by GC-MS. Silylation with MSTFA offers a reliable and straightforward method for general quantification by creating a volatile and thermally stable N-TMS derivative. For the critical assessment of enantiomeric purity, derivatization with a chiral reagent such as L-TPC is the superior approach, enabling the separation of enantiomers as diastereomeric pairs on a standard achiral column. By following the detailed protocols and method parameters outlined in this guide, researchers can achieve robust, reproducible, and accurate results for this important chiral compound.
References
- Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Biomarker Insights.
- Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358.
- Opekar, S., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate.
- Lv, H., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391, 2881-2888.
- Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8.
- Guo, K., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PMC.
- Getty Conservation Institute. Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. Getty Publications.
- Pitsch, N., et al. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(2), 115-22.
- Reddy, G. S., et al. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650.
- Phenomenex. Derivatization for Gas Chromatography. Phenomenex Technical Note.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
- Gelest. General Silylation Procedures. Gelest Technical Library.
- Wikipedia. Silylation. Wikipedia.
- Park, M., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE.
- Regis Technologies. GC Derivatization. Regis Technologies Guide.
- de Souza, R. A. G., et al. (2022). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
- Mohr, S., et al. (2012). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Journal of Chromatography A, 1269, 352-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Applications of Methyl (3S)-3-Amino-3-Phenylpropanoate Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl (3S)-3-amino-3-phenylpropanoate is a chiral β-amino ester that serves as a valuable precursor for the synthesis of sophisticated chiral ligands. When complexed with transition metals, these ligands have the potential to form highly effective and stereoselective catalysts for a variety of asymmetric transformations. This guide provides a comprehensive overview of the prospective catalytic applications of this compound complexes. Drawing insights from analogous systems, we present detailed protocols for their synthesis and utilization in key organic reactions, offering a framework for researchers to explore their catalytic potential. While direct literature on the catalytic applications of this specific ligand's complexes is emerging, the principles outlined herein are grounded in well-established concepts of asymmetric catalysis.
Introduction: The Promise of Chiral β-Amino Ester Ligands in Asymmetric Catalysis
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric catalysis, employing chiral metal complexes, has emerged as one of the most powerful tools to achieve this goal. The efficacy of these catalysts is fundamentally dependent on the design of the chiral ligand that coordinates to the metal center.
This compound, a derivative of β-phenylalanine, presents a compelling scaffold for the development of novel chiral ligands. Its structure incorporates two key functionalities for metal coordination: a secondary amine and a methyl ester. This bidentate chelation to a metal center creates a rigid, chiral environment that can effectively control the stereochemical outcome of a chemical reaction. The phenyl group provides steric bulk, which can further enhance enantioselectivity.
This document explores the potential of transition metal complexes of this compound in asymmetric catalysis. We will delve into the synthesis of these complexes and propose their application in key carbon-carbon bond-forming reactions, supported by protocols adapted from well-studied, structurally related catalytic systems.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes from this compound can be achieved through the reaction of the ligand with a suitable metal salt. The general principle involves the deprotonation of the amine group, followed by coordination to the metal center. Below are representative protocols for the synthesis of copper(II) and palladium(II) complexes.
Synthesis of a Putative Copper(II) Complex
Copper(II) complexes are widely employed in asymmetric catalysis due to their Lewis acidity and redox properties.
Protocol 2.1: Synthesis of Bis[(methyl (3S)-3-amino-3-phenylpropanoato)]copper(II)
Materials:
-
This compound hydrochloride
-
Sodium hydroxide (NaOH)
-
Copper(II) chloride (CuCl₂) or Copper(II) acetate (Cu(OAc)₂)
-
Methanol (MeOH)
-
Diethyl ether
-
Deionized water
Procedure:
-
Ligand Preparation: In a round-bottom flask, dissolve this compound hydrochloride in a minimal amount of deionized water.
-
Slowly add a 1 M aqueous solution of NaOH dropwise with stirring until the pH of the solution is ~9-10 to deprotonate the amine.
-
Extract the free base into diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free ligand as an oil or solid.
-
Complexation: Dissolve the free this compound (2 equivalents) in methanol.
-
In a separate flask, dissolve copper(II) chloride or copper(II) acetate (1 equivalent) in methanol.
-
Slowly add the ligand solution to the copper salt solution with constant stirring at room temperature. A color change should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Reduce the solvent volume under reduced pressure.
-
Precipitate the complex by adding diethyl ether.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum.
Characterization: The resulting complex should be characterized by techniques such as FT-IR, UV-Vis, and elemental analysis to confirm its structure.
Synthesis of a Putative Palladium(II) Complex
Palladium complexes are workhorses in cross-coupling and C-H activation reactions.
Protocol 2.2: Synthesis of Dichloro[this compound]palladium(II)
Materials:
-
This compound (free base)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile
-
Diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride in acetonitrile.
-
Add a solution of this compound (1 equivalent) in acetonitrile to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours. The suspension should gradually change color as the complex forms.
-
Filter the reaction mixture to remove any unreacted PdCl₂.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Wash the solid with diethyl ether to remove any unreacted ligand.
-
Dry the product under vacuum.
Characterization: The complex should be characterized by FT-IR, ¹H NMR, and elemental analysis.
Catalytic Application: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the stereoselective formation of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Chiral Lewis acid complexes are often employed to catalyze these reactions.
Rationale and Mechanistic Considerations
A copper(II) complex of this compound is a promising candidate for catalyzing asymmetric aldol reactions. The copper center acts as a Lewis acid, coordinating to the aldehyde to activate it towards nucleophilic attack. The chiral environment created by the ligand then dictates the facial selectivity of the enolate attack, leading to an enantiomerically enriched product.
Diagram 1: Proposed Catalytic Cycle for an Asymmetric Aldol Reaction
The Pivotal Role of Methyl (3S)-3-Amino-3-Phenylpropanoate in Asymmetric Catalysis: A Guide for Advanced Synthesis
Abstract
This technical guide serves as a comprehensive resource for researchers, chemists, and professionals in drug development on the application of methyl (3S)-3-amino-3-phenylpropanoate and its derivatives in the field of asymmetric catalysis. While primarily recognized as a valuable chiral building block, its strategic modification into sophisticated ligands and organocatalysts unlocks significant potential for inducing stereoselectivity in a variety of pivotal organic transformations. This document elucidates the underlying principles, provides detailed experimental protocols for catalyst synthesis and application, and presents a mechanistic framework for its role in achieving high enantioselectivity.
Introduction: The Significance of Chiral β-Amino Esters
Chiral β-amino acids and their ester derivatives are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics. Their strategic importance has fueled extensive research into efficient and highly selective synthetic methodologies. This compound, a readily available and optically pure β-amino ester, stands out as a versatile precursor for the development of novel chiral catalysts and ligands. Its inherent chirality, coupled with the tunable electronic and steric properties of its amino and ester functionalities, provides a robust platform for designing catalysts tailored to specific asymmetric transformations.
The core value of this compound in asymmetric catalysis lies in its capacity to be transformed into a range of derivatives, most notably N-acyl derivatives and the corresponding β-amino alcohols. These modified structures can then act as potent organocatalysts or as ligands in metal-catalyzed reactions, effectively transferring their stereochemical information to the products of the reaction.
From Chiral Building Block to Catalyst: Synthetic Strategies
The transformation of this compound into a catalytically active species is a critical first step. The two primary avenues for this are N-acylation and reduction to the corresponding β-amino alcohol.
Synthesis of N-Acyl Derivatives
N-acylation of the primary amine is a straightforward and highly versatile method to generate a library of potential organocatalysts or ligands. The introduction of an acyl group can modulate the steric and electronic environment around the chiral center and introduce new functionalities, such as hydrogen-bond donating groups, which are crucial for many catalytic cycles.
A general and efficient method for the synthesis of N-acyl-N-methyltaurine involves the reaction of taurine with a fatty acyl chloride under alkaline conditions to produce an N-acyltaurine sodium salt. This intermediate is then methylated using dimethyl sulfate, followed by acidification to yield the final N-acyl-N-methyltaurine product[1]. This method is advantageous due to the ready availability of the starting materials and the moderate reaction conditions, making it suitable for industrial-scale production[1].
Synthesis of (3S)-3-Amino-3-phenylpropan-1-ol
Reduction of the methyl ester functionality to a primary alcohol yields the corresponding chiral β-amino alcohol. These compounds are a well-established class of organocatalysts and ligands in asymmetric synthesis. The presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group allows for bifunctional catalysis.
A family of easily accessible β-amino alcohols can be synthesized in a single step from naturally occurring amino acids[2]. These β-amino alcohols have been successfully employed as organocatalysts in asymmetric aldol reactions conducted in aqueous micellar media, demonstrating their robustness and versatility[2].
Figure 2: Proposed catalytic cycle for a β-amino alcohol-catalyzed asymmetric aldol reaction.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is a representative example of an asymmetric aldol reaction catalyzed by a chiral β-amino alcohol derived from a β-amino acid.
Materials:
-
(3S)-3-Amino-3-phenylpropan-1-ol (catalyst)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Triton X-100
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Triton X-100 (173 mg, 0.27 mmol) in water (2.7 mL) in a round-bottom flask, add (3S)-3-amino-3-phenylpropan-1-ol (8.2 mg, 0.054 mmol).
-
To this solution, add cyclohexanone (0.28 mL, 2.7 mmol) and 4-nitrobenzaldehyde (82 mg, 0.54 mmol).
-
Stir the resulting mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Expected Outcome:
Based on studies with analogous β-amino alcohol catalysts, this reaction is expected to yield the corresponding β-hydroxy ketone in good yield (up to 93%) and with high enantioselectivity (up to 89% ee).[2]
| Catalyst | Surfactant | Yield (%) | ee (%) |
| (S)-2-Phenylglycinol | Triton X-100 | 93 | 89 |
Table 1: Performance of (S)-2-phenylglycinol in the asymmetric aldol reaction between various ketones and aromatic aldehydes.[2]
Application in Asymmetric Michael Additions
The Michael addition is another powerful tool for C-C bond formation, and its asymmetric variant has been extensively studied. N-acyl derivatives of this compound can be envisioned as effective bifunctional organocatalysts for the conjugate addition of nucleophiles to α,β-unsaturated compounds.
Mechanistic Considerations
In a proposed catalytic cycle, the N-acyl derivative of this compound can act as a bifunctional catalyst. The amide N-H can act as a hydrogen-bond donor to activate the Michael acceptor, while the basic amino group of a co-catalyst or the catalyst itself deprotonates the Michael donor to form a nucleophilic species. The chiral scaffold of the catalyst then directs the approach of the nucleophile to the acceptor, resulting in an enantioselective addition.
Figure 3: General experimental workflow for an asymmetric Michael addition.
Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
This protocol is a general representation of how an N-acylated β-amino acid derivative could be employed as an organocatalyst in a Michael addition.
Materials:
-
N-Acyl derivative of this compound (catalyst)
-
Chalcone (Michael acceptor)
-
Diethyl malonate (Michael donor)
-
Toluene
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vial, dissolve the N-acyl catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL).
-
Add diethyl malonate (0.3 mmol, 1.5 equiv) to the catalyst solution.
-
Add chalcone (0.2 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Determine the enantiomeric excess of the Michael adduct by chiral HPLC analysis.
Conclusion and Future Outlook
This compound serves as an exemplary chiral starting material for the development of novel organocatalysts and ligands for asymmetric synthesis. Its ready availability, inherent chirality, and the ease with which its derivatives can be synthesized make it an attractive platform for catalyst design. The applications outlined in this guide for aldol and Michael additions represent just a fraction of the potential of these derived catalysts. Future research will undoubtedly expand their utility to a broader range of asymmetric transformations, further solidifying the importance of chiral β-amino esters in modern synthetic chemistry. The continued exploration of new N-acyl functionalities and the investigation of their performance in metal-catalyzed reactions will open new avenues for the efficient and selective synthesis of complex chiral molecules.
References
- Arai, T., et al. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. PMC. [Link]
- Pellissier, H. (2011). β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micelles. PubMed. [Link]
- Google Patents. (2014). New synthesis method of N-acyl-N-methyltaurine.
Sources
Application Notes and Protocols for the Synthesis of β-Lactams from Methyl (3S)-3-amino-3-phenylpropanoate
Introduction: The Enduring Significance of the β-Lactam Ring
The β-lactam, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1][2] The inherent ring strain of the β-lactam ring makes it susceptible to hydrolysis, a feature ingeniously exploited in its mechanism of action.[1] β-Lactam antibiotics function by acylating and thereby inactivating penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[3][4] Beyond their antibacterial prowess, β-lactams serve as versatile synthons for the preparation of a wide array of biologically active compounds.[5]
This guide provides detailed protocols for the synthesis of chiral β-lactams, commencing with the readily available starting material, methyl (3S)-3-amino-3-phenylpropanoate. The stereochemical integrity of the starting material provides a valuable platform for the stereoselective synthesis of highly functionalized β-lactam cores. We will explore two robust and widely employed synthetic strategies: the Staudinger [2+2] ketene-imine cycloaddition and an intramolecular cyclization approach.
Protocol 1: Diastereoselective β-Lactam Synthesis via Staudinger [2+2] Cycloaddition
The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a powerful method for constructing the β-lactam ring through a [2+2] cycloaddition of a ketene and an imine.[6] This reaction has been extensively developed and remains a reliable route to a diverse range of β-lactam structures.[7][8][9] The stereochemical outcome of the Staudinger reaction is often influenced by the substituents on both the ketene and the imine, with the cis-isomer typically being the major product.[2][9]
Causality of Experimental Choices:
The following protocol employs a two-step sequence. First, the primary amine of this compound is condensed with an aldehyde to form the corresponding imine (Schiff base). The choice of aldehyde will determine the substituent at the C4-position of the resulting β-lactam. Subsequently, the imine is reacted in situ with a ketene, generated from an acid chloride and a tertiary amine base. The use of a chiral starting material allows for diastereoselective control of the newly formed stereocenter at C3.
Experimental Workflow Diagram:
Caption: Workflow for β-Lactam Synthesis via Staudinger Cycloaddition.
Step-by-Step Protocol:
Part A: Imine Formation
-
To a solution of this compound (1.0 eq) in toluene, add the desired aldehyde (e.g., 4-methoxybenzaldehyde, 1.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of imine formation.
-
Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
Part B: Staudinger [2+2] Cycloaddition
-
Dissolve the crude imine from Part A in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the desired acid chloride (e.g., acetoxyacetyl chloride, 1.2 eq) in anhydrous DCM.
-
Slowly add a solution of triethylamine (1.5 eq) in anhydrous DCM to the acid chloride solution at -78 °C to generate the ketene in situ.
-
Add the freshly prepared ketene solution dropwise to the cold imine solution over 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.[10]
Quantitative Data Summary:
| Reactant/Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| 4-Methoxybenzaldehyde | 1.05 | Imine Formation |
| Toluene | - | Solvent (azeotropic water removal) |
| Acetoxyacetyl Chloride | 1.2 | Ketene Precursor |
| Triethylamine | 1.5 | Base for Ketene Generation |
| Dichloromethane | - | Solvent for Cycloaddition |
Expected Yield: 60-85% (diastereomeric ratio can vary, often favoring the cis isomer).
Mechanism of the Staudinger Cycloaddition:
The reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate. The imine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketene.[2][6] The resulting zwitterionic intermediate then undergoes conrotatory ring closure to form the four-membered β-lactam ring.[2]
Caption: Mechanism of the Staudinger [2+2] Cycloaddition.
Protocol 2: Intramolecular Cyclization for β-Lactam Formation
An alternative and effective strategy for the synthesis of β-lactams from β-amino esters is through intramolecular cyclization. This method typically involves two key steps: N-acylation of the β-amino ester followed by a base-induced ring closure. The Breckpot synthesis, which utilizes a Grignard reagent to effect the cyclization of β-amino acid esters, is a classic example of this approach.[1]
Causality of Experimental Choices:
This protocol first protects the amine functionality of this compound through acylation. This step is crucial as it introduces an activating group on the nitrogen, making the amide proton more acidic and facilitating the subsequent cyclization. The choice of acylating agent will determine the substituent on the nitrogen of the final β-lactam. The subsequent cyclization is promoted by a strong base, such as a Grignard reagent or a non-nucleophilic base like lithium diisopropylamide (LDA), which deprotonates the N-H bond, leading to nucleophilic attack of the nitrogen anion onto the ester carbonyl.
Experimental Workflow Diagram:
Sources
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction | Semantic Scholar [semanticscholar.org]
- 10. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
Application Note: Enzymatic Resolution of Racemic Methyl 3-Amino-3-phenylpropanoate
Introduction
Optically active β-amino acids and their derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Their presence in the core structure of many drugs, including taxol analogues and β-lactam antibiotics, underscores the importance of efficient and selective methods for their preparation. The enzymatic kinetic resolution of racemic mixtures presents a powerful and environmentally benign alternative to traditional chemical methods, offering high enantioselectivity under mild reaction conditions.
This application note provides a detailed protocol for the enzymatic resolution of racemic methyl 3-amino-3-phenylpropanoate, a key intermediate for various pharmaceutical compounds. The described method utilizes a lipase-catalyzed enantioselective N-acylation, a robust and widely applicable strategy for the resolution of β-amino esters.[1][2] Lipases, particularly from Candida antarctica (Lipase B) and Pseudomonas cepacia, have demonstrated excellent performance in this capacity, exhibiting high enantioselectivity and stability in organic solvents.[1]
This guide is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical steps for successful implementation.
Principle of the Method
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, leading to the separation of the two enantiomers. In this enzymatic approach, a lipase selectively acylates one enantiomer of the racemic methyl 3-amino-3-phenylpropanoate, leaving the other enantiomer unreacted. The significant difference in the reaction rates for the two enantiomers allows for the isolation of both the acylated product and the unreacted amino ester in high enantiomeric purity.
The choice of enzyme, acyl donor, and solvent is critical for achieving high enantioselectivity (E-value) and conversion. Lipases are particularly well-suited for this transformation due to their broad substrate specificity and their ability to function in non-aqueous environments, which can suppress unwanted side reactions like hydrolysis.
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic methyl 3-amino-3-phenylpropanoate | ≥98% | Commercially Available |
| Immobilized Lipase B from Candida antarctica (Novozym 435) | Commercially Available | |
| Lipase from Pseudomonas cepacia (Lipase PS-IM) | Commercially Available | |
| Ethyl acetate | Anhydrous, ≥99.8% | Commercially Available |
| Diisopropyl ether | Anhydrous, ≥99% | Commercially Available |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99.8% | Commercially Available |
| Vinyl acetate | ≥99% | Commercially Available |
| 2,2,2-Trifluoroethyl butanoate | ≥98% | Commercially Available |
| Triethylamine (Et3N) | ≥99.5% | Commercially Available |
| Hydrochloric acid (HCl) | 1 M solution | Commercially Available |
| Sodium bicarbonate (NaHCO3) | Saturated solution | Commercially Available |
| Sodium sulfate (Na2SO4) | Anhydrous | Commercially Available |
| Solvents for chromatography (Hexane, Ethyl Acetate) | HPLC grade | Commercially Available |
Instrumentation
-
Magnetic stirrer with heating plate
-
Reaction vials (e.g., 10 mL screw-cap vials)
-
Rotary evaporator
-
pH meter
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or equivalent)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocols
Protocol 1: Lipase-Catalyzed Enantioselective N-Acylation
This protocol describes the kinetic resolution of racemic methyl 3-amino-3-phenylpropanoate via N-acylation using an immobilized lipase.
1. Reaction Setup: a. To a 10 mL screw-cap vial, add racemic methyl 3-amino-3-phenylpropanoate (e.g., 0.5 mmol, 1 equivalent). b. Add an appropriate anhydrous organic solvent (e.g., 2 mL of methyl tert-butyl ether).[3][4] c. Add the acyl donor. The choice of acyl donor can significantly impact enantioselectivity.[1] Common choices include vinyl acetate or activated esters like 2,2,2-trifluoroethyl butanoate (0.5 mmol, 1 equivalent).[5] d. Add the immobilized lipase (e.g., 20 mg of Novozym 435 or Lipase PS-IM).[3][6]
2. Reaction Execution: a. Seal the vial and place it on a magnetic stirrer. b. Stir the reaction mixture at a controlled temperature (e.g., 40-45 °C)[2][3]. c. Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).
3. Reaction Monitoring: a. For each time point, withdraw a small sample (e.g., 10 µL) from the reaction mixture. b. Dilute the sample with an appropriate solvent (e.g., isopropanol) and analyze by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the substrate and the product. The goal is to stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted substrate and the acylated product.
4. Work-up and Product Isolation: a. Once the desired conversion is reached (ideally around 50%), stop the reaction by filtering off the immobilized enzyme. b. Wash the enzyme with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. The resulting residue contains the acylated product and the unreacted amino ester. These can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Analytical Determination of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess of both the starting material and the product is crucial for evaluating the success of the resolution.
1. Chiral HPLC Method Development: a. Select a suitable chiral stationary phase (CSP) column. For amino esters, columns like Chiralcel OD-H or Chiralpak AD-H are often effective. b. Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol, sometimes with a small amount of an additive like diethylamine for basic compounds. c. Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers of the starting material and the acylated product.
2. Sample Preparation: a. Prepare a standard solution of the racemic starting material and, if available, the racemic product. b. For reaction samples, dilute a small aliquot in the mobile phase.
3. Analysis: a. Inject the prepared samples onto the chiral HPLC system. b. Integrate the peak areas for each enantiomer. c. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
4. Conversion Calculation: a. The conversion (c) can be calculated from the peak areas of the substrate and product in the chromatogram.
5. Enantioselectivity (E-value) Calculation: a. The enantioselectivity or E-value, a measure of the enzyme's efficiency in discriminating between the two enantiomers, can be calculated using the following equation, derived from the ee of the substrate (ee_s) and the ee of the product (ee_p) at a given conversion (c): E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or E = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)]
Data and Expected Results
The success of the enzymatic resolution is determined by the conversion, the enantiomeric excess of the product and the remaining substrate, and the enantioselectivity (E-value).
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
| Novozym 435 | Vinyl acetate | MTBE | 40 | 6 | ~50 | >99 | >99 | >200 |
| Lipase PS-IM | Ethyl acetate | DIPE | 45 | 24 | ~48 | >99 | >99 | >200 |
| Novozym 435 | 2,2,2-Trifluoroethyl butanoate | MTBE | 40 | 4 | ~50 | >99 | >99 | >200 |
Note: The values presented are typical and may vary depending on the specific reaction conditions and the purity of the reagents. An E-value greater than 200 is generally considered excellent for preparative purposes.[2][6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conversion | Inactive enzyme | Use fresh enzyme or a different batch. Ensure proper storage of the enzyme. |
| Poor choice of solvent or acyl donor | Screen different solvents and acyl donors. | |
| Low reaction temperature | Increase the reaction temperature within the optimal range for the enzyme. | |
| Low Enantioselectivity (Low E-value) | Non-optimal enzyme | Screen different lipases. |
| Non-optimal solvent or acyl donor | The choice of solvent and acyl donor can significantly influence enantioselectivity.[1] | |
| Reaction temperature too high | Lower the reaction temperature. | |
| Difficulty in Separating Product and Substrate | Inappropriate chromatography conditions | Optimize the mobile phase for column chromatography. Derivatization of the amino group might be necessary for better separation. |
Conclusion
The enzymatic kinetic resolution of racemic methyl 3-amino-3-phenylpropanoate using lipases is a highly efficient and selective method for the preparation of both enantiomers in high optical purity. The protocol detailed in this application note, utilizing commercially available immobilized lipases, provides a practical and scalable approach for researchers in academia and industry. The mild reaction conditions and the high selectivity of the biocatalyst make this an attractive green chemistry alternative to conventional resolution methods.
References
- Liljeblad, A., & Kanerva, L. T. (2006). Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. ResearchGate.
- Paizs, C., & Toşa, M. I. (2014). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI.
- Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry.
- de Melo Carvalho, A. C. L., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PubMed Central (PMC) - NIH.
- Osswald, S., et al. (2009). Kinetic Resolution of Aliphatic b-Amino Acid Amides by b-Aminopeptidases. ETH Zurich D-CHAB.
- Xu, F., et al. (2021). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI.
- dos Santos, J. C. S., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed.
- Osswald, S., et al. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. ResearchGate.
- Wu, S-H., et al. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. PubMed.
- Bull, S. D., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Pozo, M., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI.
- Forró, E., & Fülöp, F. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering.
- Pozo, M., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. ResearchGate.
- An, Y., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
- Femmer, C., et al. (2016). Chiral resolution methods and the integration of a racemization step. ResearchGate.
Sources
large-scale synthesis of methyl (3S)-3-amino-3-phenylpropanoate
An Application Note and Protocol for the Large-Scale Synthesis of Methyl (3S)-3-Amino-3-Phenylpropanoate
Introduction: The Significance of Chiral β-Amino Esters
Optically active β-amino acids and their ester derivatives are crucial building blocks in the pharmaceutical industry. Their incorporation into drug candidates can significantly influence pharmacological activity, metabolic stability, and pharmacokinetic profiles. This compound, in particular, is a valuable chiral intermediate for the synthesis of various bioactive molecules. The development of a robust, scalable, and economically viable synthetic route to this compound is therefore of high importance for drug development and manufacturing.
This application note provides a detailed protocol for the via a highly efficient and enantioselective rhodium-catalyzed asymmetric hydrogenation of the corresponding β-enamino ester. This method is chosen for its high yields, excellent enantioselectivity, and operational simplicity, making it well-suited for industrial applications.
Synthetic Strategy: Asymmetric Hydrogenation of a β-Enamino Ester
The chosen strategy involves a two-step process:
-
Synthesis of the Precursor: Formation of the β-enamino ester intermediate from methyl benzoylacetate and ammonium acetate.
-
Asymmetric Hydrogenation: Rhodium-catalyzed hydrogenation of the β-enamino ester to yield the desired chiral β-amino ester.
This approach is highly atom-economical and avoids the need for chiral auxiliaries or resolutions of racemic mixtures, which can be inefficient at a large scale. The key to the high enantioselectivity of this process is the use of a chiral phosphine ligand that coordinates to the rhodium catalyst and directs the hydrogenation to one face of the substrate.
Detailed Synthesis Protocol
Part A: Synthesis of the β-Enamino Ester Precursor
Reaction Scheme:
Caption: Asymmetric hydrogenation of the β-enamino ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| β-Enamino Ester | 177.20 | 9.9 kg (crude) | ~55.9 |
| [Rh(COD)₂]BF₄ | 406.08 | 22.7 g | 0.0559 |
| (R)-Josiphos Ligand | 578.65 | 35.6 g | 0.0615 |
| Methanol | - | 50 L | - |
| Hydrogen Gas | 2.02 | 40 atm | - |
Procedure:
-
Catalyst Preparation: In a glovebox, in a separate vessel, dissolve [Rh(COD)₂]BF₄ (22.7 g, 0.0559 mol) and the (R)-Josiphos ligand (35.6 g, 0.0615 mol) in degassed methanol (5 L). Stir for 30 minutes to form the active catalyst.
-
Hydrogenation:
-
Charge a high-pressure hydrogenation reactor with the crude β-enamino ester (9.9 kg, ~55.9 mol) and degassed methanol (45 L).
-
Transfer the catalyst solution to the reactor via cannula.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 40 atm.
-
Heat the reaction mixture to 40 °C and stir vigorously.
-
Monitor the reaction by monitoring hydrogen uptake and by taking samples for HPLC analysis. The reaction is typically complete within 12-18 hours.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Dissolve the residue in ethyl acetate (50 L) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 L) and then with brine (20 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Part C: Purification by Crystallization
-
Dissolve the crude this compound in isopropanol (approximately 3 L per kg of crude product) at 50-60 °C.
-
Slowly add n-heptane (approximately 6 L per kg of crude product) until the solution becomes turbid.
-
Cool the mixture slowly to room temperature and then to 0-5 °C and hold for at least 4 hours to allow for complete crystallization.
-
Collect the crystals by filtration and wash with a cold mixture of isopropanol/n-heptane (1:2).
-
Dry the crystals under vacuum at 40 °C to a constant weight.
Expected Outcome:
-
Yield: 80-90% over two steps.
-
Chemical Purity: >99% (by HPLC).
-
Enantiomeric Excess: >97% ee (by chiral HPLC).
Scale-Up and Process Optimization Considerations
-
Heat Management: The hydrogenation reaction is exothermic. For large-scale production, ensure the reactor has adequate cooling capacity to maintain the reaction temperature.
-
Mass Transfer: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Catalyst Loading: The catalyst loading can be optimized to balance reaction time and cost. Lowering the catalyst loading may be possible but will likely increase the reaction time.
-
Hydrogen Pressure: While 40 atm is effective, the pressure can be optimized. Higher pressures may increase the reaction rate but also require more robust equipment.
-
Solvent Selection: Methanol is a good solvent for this reaction. Other solvents like ethanol or trifluoroethanol could also be considered.
-
Catalyst Recycling: For cost-effectiveness, developing a protocol for recycling the rhodium catalyst should be considered.
Analytical Methods
-
Reaction Monitoring (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: UV at 254 nm.
-
-
Final Product Purity (HPLC):
-
Use the same method as for reaction monitoring to determine chemical purity.
-
-
Enantiomeric Excess (Chiral HPLC):
-
Column: Chiral stationary phase column (e.g., Chiralpak OD-H).
-
Mobile Phase: Hexane/isopropanol (e.g., 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Safety Precautions
-
Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be carried out in a well-ventilated area, in equipment designed for high-pressure reactions, and with appropriate safety measures in place (e.g., grounding, spark-proof equipment, hydrogen detectors). [1][2][3]* Rhodium Catalyst: Rhodium catalysts, particularly when finely divided on a support, can be pyrophoric. Handle in an inert atmosphere (e.g., in a glovebox). [1]* Solvents: Toluene and methanol are flammable. Handle in a well-ventilated area and away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals.
Workflow Diagram
Caption: Overall workflow for the .
References
- Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. J Am Chem Soc. 2004 Aug 18;126(32):9918-9. [Link]
- Rhodium–Catalyzed Asymmetric Hydrogenation of Unprotected β-Enamine Phosphonates. The Royal Society of Chemistry.[Link]
- One-pot preparation of chiral beta-amino esters by rhodium-catalyzed three-components coupling reaction. Chem Pharm Bull (Tokyo). 2002 Feb;50(2):307-8. [Link]
- Hazards associated with laboratory scale hydrogen
- Hydrogen Safety in Chemistry. H.E.L Group.[Link]
- Achieving safe conditions for hydrogenation reaction using concentrated raw m
- PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropionate.
- METHYL (3S)
Sources
Application Notes and Protocols for the Purification of Methyl (3S)-3-amino-3-phenylpropanoate by Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of methyl (3S)-3-amino-3-phenylpropanoate, a key chiral intermediate in pharmaceutical synthesis, using preparative flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals aiming to achieve high purity by removing common synthetic impurities. This document elucidates the underlying chemical principles, offers a step-by-step workflow from crude sample analysis to the isolation of the purified product, and provides expert insights into optimizing the separation process.
Introduction: The Purification Challenge
This compound is a valuable chiral building block. Its synthesis, however, can result in a mixture containing unreacted starting materials, side-products, and potentially the undesired (R)-enantiomer. Effective purification is therefore critical to ensure the quality and efficacy of downstream applications. Column chromatography is a robust and scalable technique for the purification of organic compounds.[1] For basic compounds like β-amino esters, careful selection of the stationary and mobile phases is crucial to achieve efficient separation and prevent issues like peak tailing.[2][3]
The primary challenge in the chromatography of amines on standard silica gel lies in the acidic nature of the silica surface, which can lead to strong, non-specific binding of the basic amine, resulting in poor separation and recovery.[4] This guide addresses this challenge by incorporating a basic modifier into the mobile phase, a field-proven technique to ensure sharp, symmetrical peaks and efficient elution.
Principle of the Method
This protocol employs normal-phase flash column chromatography. The separation is based on the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase.[2]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with surface silanol (Si-OH) groups, making it very polar.
-
Mobile Phase: A solvent system of appropriate polarity is used to elute the compounds from the column. Less polar compounds have a weaker affinity for the silica gel and elute faster, while more polar compounds are retained longer.
-
The Role of the Basic Modifier: The amine group in this compound is basic and can be protonated by the acidic silanol groups on the silica surface. This strong ionic interaction leads to significant peak tailing. By adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase, these active sites on the silica are neutralized, allowing the desired amine to elute symmetrically.[3]
Potential Impurities in Synthesis
A successful purification strategy is predicated on an understanding of the potential impurities. While the exact impurity profile depends on the synthetic route, common contaminants in the synthesis of β-amino esters may include:
| Impurity Type | Potential Source | Chromatographic Behavior |
| Unreacted Starting Materials | Incomplete reaction | Polarity will vary depending on the specific starting materials. |
| Synthesis By-products | Side reactions | Polarity can be higher or lower than the desired product. |
| (R)-enantiomer | Non-stereoselective synthesis or racemization | Identical polarity to the (S)-enantiomer in achiral chromatography. |
| Hydrolyzed Product (Acid) | Exposure to acidic or basic conditions | The corresponding carboxylic acid will be significantly more polar. |
This protocol is primarily designed to remove chemical impurities (starting materials, by-products, and hydrolyzed product). The separation of enantiomers requires specialized chiral stationary phases, which is beyond the scope of this standard purification guide.[5]
Experimental Protocol: From TLC to Purified Product
This section provides a detailed, step-by-step methodology for the purification process.
Workflow Overview
Sources
Application Note & Protocols: Synthesis of Novel Analogs from Methyl (3S)-3-Amino-3-phenylpropanoate
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of diverse chemical analogs starting from the versatile chiral building block, methyl (3S)-3-amino-3-phenylpropanoate. This β-amino ester is a valuable scaffold in medicinal chemistry, notably as a key component in the synthesis of certain anticoagulants and other bioactive molecules. We present detailed, field-tested protocols for strategic modifications at its three primary reactive sites: the C-terminus (ester), the N-terminus (amine), and the aromatic phenyl ring. The methodologies include ester hydrolysis, amide coupling, N-acylation, and palladium-catalyzed cross-coupling reactions. Each protocol is accompanied by mechanistic insights, data interpretation guidelines, and graphical workflows to ensure reproducibility and facilitate the rational design of novel molecular entities.
Introduction: The Strategic Value of this compound
This compound is a non-proteinogenic β-amino acid derivative. Its structure is prized in medicinal chemistry for several reasons:
-
Chiral Integrity: The (S)-configuration at the C3 position provides a defined three-dimensional vector for molecular recognition, which is critical for selective interaction with biological targets.
-
Structural Rigidity and Flexibility: The phenyl group offers a rigid anchor for pharmacophoric features, while the ethylamine backbone possesses conformational flexibility, allowing for optimal binding to protein active sites.
-
Synthetic Accessibility: As a readily available chiral building block, it serves as an economical and efficient starting point for the synthesis of complex molecules and compound libraries.
A notable application of this scaffold is in the synthesis of the direct thrombin inhibitor Melagatran, a powerful anticoagulant. The core of Melagatran is derived from a functionalized 3-amino-3-phenylpropanoic acid structure, highlighting the therapeutic potential of its analogs.
This guide outlines three primary diversification strategies for generating a library of novel analogs from this starting material, providing a robust framework for lead discovery and optimization programs.
Synthetic Strategies & Core Protocols
The analog synthesis is divided into three modules based on the site of modification. For maximal diversity, a divergent synthetic approach is recommended, where a common intermediate is first modified at one site, and the resulting products are then used in subsequent modification reactions.
Workflow Overview
Caption: Fig 1. Divergent synthetic workflow for analog generation.
Module 1: N-Terminus Modification via Acylation
Scientific Principle: The primary amine of the parent molecule is a potent nucleophile that readily reacts with electrophilic acylating agents, such as acyl chlorides or anhydrides, to form a stable amide bond. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct, driving the reaction to completion.
Protocol 1: General N-Acylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the stirred solution.
-
Acylating Agent: Slowly add the desired acyl chloride (R-COCl, 1.1 eq) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
Data Summary Table (Example Reactions)
| Entry | Acyl Chloride (R-COCl) | Base | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Et₃N | 2 | 95 |
| 2 | Benzoyl chloride | Et₃N | 3 | 92 |
| 3 | Cyclopropanecarbonyl chloride | DIPEA | 2.5 | 90 |
Module 2: C-Terminus Modification via Amide Coupling
Scientific Principle: This two-step process first involves the saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylic acid. The resulting acid is then activated in situ using a peptide coupling reagent, which converts the hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the desired amide. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes racemization at the adjacent chiral center.[1][2]
Protocol 2A: Ester Hydrolysis
-
Setup: Dissolve this compound (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Cool the mixture to 0 °C and carefully acidify to pH ~3-4 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the carboxylic acid, which is often used in the next step without further purification.
Protocol 2B: Amide Coupling with HATU
-
Setup: To a flame-dried flask under N₂, add the carboxylic acid from Protocol 2A (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the desired amine (R'-NH₂, 1.2 eq).
-
Reaction: Stir at room temperature for 6-12 hours. Monitor by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC.
Module 3: Phenyl Ring Modification via Suzuki Coupling
Scientific Principle: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron species.[3][4] To functionalize the phenyl ring, we must first introduce a halide (e.g., bromine) onto the ring, typically at the para-position for steric and electronic reasons. This aryl bromide then serves as the electrophilic partner in the Suzuki catalytic cycle.
Prerequisite: The amine must be protected (e.g., as a Boc-carbamate) before performing electrophilic aromatic bromination to prevent side reactions.
Protocol 3A: N-Boc Protection & Aromatic Bromination (Example)
(This protocol is an essential prerequisite before Suzuki Coupling and should be performed on the product from Module 1 or the parent ester)
-
N-Boc Protection: Dissolve the N-acylated starting material (1.0 eq) in DCM. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir for 12h. Workup by washing with water and brine, then concentrate.
-
Bromination: Dissolve the N-Boc protected compound in concentrated sulfuric acid at 0 °C. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise. Stir for 2 hours. Carefully pour the mixture onto ice and extract with ethyl acetate. Wash, dry, and purify by chromatography to obtain the p-bromophenyl derivative.
Protocol 3B: Suzuki-Miyaura Coupling
Caption: Fig 2. Catalytic cycle of the Suzuki-Miyaura reaction.
-
Setup: In a microwave vial or Schlenk flask, combine the p-bromophenyl derivative (1.0 eq), the desired boronic acid or pinacol ester (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst/Ligand: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like XPhos (0.1 eq).
-
Solvent & Degas: Add a solvent mixture, typically 1,4-dioxane and water (4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction to 80-100 °C (conventional heating) or 135 °C (microwave) for the specified time (1-12 hours). Monitor by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the coupled product.
Conclusion
The protocols detailed in this guide provide a robust and versatile platform for the synthesis of novel analogs based on the this compound scaffold. By strategically applying N-acylation, C-terminal amidation, and palladium-catalyzed C-C bond formation, researchers can rapidly generate extensive libraries of compounds. These derivatives are valuable for probing structure-activity relationships (SAR) and for the discovery of new therapeutic agents in a wide range of disease areas. Careful execution of these protocols, coupled with rigorous analytical monitoring, will ensure the successful and reproducible synthesis of target molecules.
References
- Simonsson, R., Stenhagen, G., Ericsson, C., & Elmore, C. S. (2013). Synthesis of ximelagatran, melagatran, hydroxymelagatran, and ethylmelagatran in H-3 labeled form. Journal of Labelled Compounds & Radiopharmaceuticals, 56(6), 334–337. [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]
- Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
- Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
- Thomas, S., & Collins, S. G. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-146. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
- Thomas, D. A., et al. (1997). Synthesis of a series of potent and orally bioavailable thrombin inhibitors that utilize 3,3-disubstituted propionic acid derivatives in the P3 position. Journal of Medicinal Chemistry, 40(22), 3687-3693. [Link]
- Lu, C., et al. (2021). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 143(33), 13165-13175. [Link]
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. commonorganicchemistry.com. [Link]
- Deng, G., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(28), 9100-9110. [Link]
Sources
Application Note: Quantitative Analysis of Methyl (3S)-3-amino-3-phenylpropanoate
Abstract
This application note provides a comprehensive guide to the analytical quantification of Methyl (3S)-3-amino-3-phenylpropanoate, a critical chiral intermediate in pharmaceutical synthesis. Recognizing the importance of both chemical purity and enantiomeric excess, we present detailed protocols for two primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) for enantioselective analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for achiral purity and impurity profiling. This document is designed for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors. Each protocol is grounded in established scientific principles and includes a thorough discussion on method validation according to International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
Introduction: The Significance of Stereoisomeric Purity
This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its stereochemical configuration is crucial, as the biological activity and safety profile of a final active pharmaceutical ingredient (API) often depend on a single enantiomer. The opposite enantiomer can be inactive or, in some cases, contribute to undesirable side effects. Consequently, robust and reliable analytical methods are required not only to determine the overall purity but, more critically, to quantify the enantiomeric excess (e.e.) of the (S)-enantiomer.
This guide provides the foundational methodologies to establish a validated, in-house analytical workflow for this compound, ensuring that it meets the stringent quality criteria required for pharmaceutical intermediates. We will address the "why" behind procedural steps, empowering the user to adapt and troubleshoot these methods effectively.
Foundational Principles: Method Validation
The reliability of any quantitative analytical data hinges on a rigorous validation process. All methods developed for pharmaceutical use must be validated to demonstrate their suitability for the intended purpose.[] Key validation parameters, as stipulated by the ICH Q2(R1) and FDA guidelines, form the backbone of a trustworthy analytical system.[4][5]
Key Validation Characteristics:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or the unwanted enantiomer.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following workflow diagram illustrates the logical progression from method development to full validation.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl (3S)-3-amino-3-phenylpropanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure high enantiomeric purity. As a crucial chiral building block in pharmaceuticals, mastering its synthesis is key to efficient drug development pipelines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing foundational knowledge for troubleshooting and optimization.
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
There are two main strategies, each with distinct advantages and challenges:
-
Racemic Synthesis followed by Chiral Resolution: This is a classical and often scalable approach. A racemic mixture of 3-amino-3-phenylpropionic acid or its methyl ester is synthesized first. The desired (S)-enantiomer is then isolated. Common resolution techniques include:
-
Diastereomeric Salt Formation: Using a chiral resolving agent (e.g., tartaric acid, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol) to form diastereomeric salts that can be separated by fractional crystallization.[1]
-
Enzymatic Resolution: Employing enzymes like lipases or acylases that selectively act on one enantiomer.[2] For instance, an enzyme might selectively hydrolyze the N-acetyl group of the (R)-enantiomer, allowing for the separation of (S)-N-acetyl-3-amino-3-phenylpropionic acid.[2]
-
-
Asymmetric Synthesis: This strategy aims to directly synthesize the (3S)-enantiomer, avoiding a resolution step. This is often more elegant and atom-economical. Methods include:
-
Chiral Catalysis: Using chiral catalysts (e.g., chiral Lewis acids, organocatalysts) in reactions like the Mannich reaction or Michael addition to induce stereoselectivity.[3]
-
Starting from a Chiral Pool: Utilizing a readily available chiral molecule, such as L-phenylalanine, and converting it to the target molecule through a series of stereospecific reactions.[4]
-
Q2: I am starting with a racemic synthesis. What is a reliable method for producing the precursor, 3-amino-3-phenylpropionic acid?
A robust and common method is a one-pot reaction using benzaldehyde, malonic acid, and ammonium acetate.[5] This is a variation of a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation. The reaction is typically performed in an alcohol solvent. While efficient, this route requires careful purification of the intermediate amino acid before proceeding to esterification.[5]
Q3: My primary goal is high enantiomeric purity (>99% e.e.). Which resolution method offers the best results?
For achieving very high enantiomeric excess, enzymatic resolution is often superior to classical crystallization.[2] Microorganisms such as Variovorax sp. and Burkholderia sp. have been identified that exhibit high enantiomer-specific amidohydrolyzing activity on racemic N-acetyl-3-amino-3-phenylpropionic acid, yielding the desired enantiomer with >99.5% e.e. and high conversion rates (67-96%).[2]
Classical resolution via preferential crystallization can also be effective but may require multiple recrystallization steps to achieve >99% e.e., potentially lowering the overall yield.[1]
Q4: What are the recommended methods for purifying the final product, this compound?
The final product is a pale yellow, low-melting solid or oil.[6] Purification strategies depend on the scale and nature of impurities:
-
Extraction: After the reaction, a standard aqueous workup is necessary. The product's charge state is pH-dependent due to the amino and ester groups.[7] Typically, the reaction is quenched, and the pH is adjusted to be basic (e.g., with NaHCO₃ or K₂CO₃) to deprotonate the ammonium salt, allowing extraction into an organic solvent like dichloromethane or ethyl acetate.[8][9]
-
Chromatography: For small-scale and high-purity requirements, flash column chromatography on silica gel is effective.
-
Distillation: For larger scales, Kugelrohr distillation under high vacuum can be used to purify the final product, especially if it is an oil.[8]
Q5: Which analytical techniques are essential for in-process control and final product characterization?
A multi-faceted analytical approach is critical:
| Analytical Technique | Purpose | Key Considerations |
| TLC / LC-MS | Monitor reaction progress, identify intermediates and byproducts. | Use appropriate mobile phases. Mass spectrometry (MS) helps confirm the molecular weight of products and impurities.[7] |
| ¹H and ¹³C NMR | Confirm the chemical structure of the product. | The spectra should be clean and match the expected structure. Pay attention to the integration of protons. |
| Chiral HPLC | Determine enantiomeric excess (e.e.). | This is critical. Use a chiral stationary phase (CSP) column, such as a Chirobiotic™ or similar glycopeptide-based column.[10] The mobile phase often consists of methanol, acetonitrile, and a buffer.[7][10] |
| FTIR | Confirm the presence of key functional groups. | Look for characteristic peaks for the amine (N-H stretch), ester carbonyl (C=O stretch, ~1740 cm⁻¹), and aromatic ring.[11] |
| Polarimetry | Measure the optical rotation to confirm the stereochemistry. | The sign and magnitude of the rotation should be compared to literature values. Note that the sign can be solvent-dependent. |
Part 2: Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve common issues encountered during the synthesis.
Problem 1: Low Overall Yield
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Incomplete Esterification | • Increase reaction time or temperature.• Use a stronger acid catalyst (e.g., H₂SO₄) or a different esterification method (e.g., using SOCl₂ in methanol).• Ensure all water is removed from the starting amino acid; water is a byproduct and will shift the equilibrium back to the starting material (Le Châtelier's principle). | Fischer esterification is an equilibrium-driven process. Pushing the reaction forward requires removing water or using a large excess of alcohol. |
| Side Reactions | • During racemic synthesis: Control the temperature carefully. Overheating can lead to polymerization or degradation.• During workup: Avoid strongly acidic or basic conditions for prolonged periods, which can hydrolyze the ester. | β-amino esters can undergo various side reactions, including elimination or cyclization (e.g., to form β-lactams) under harsh conditions.[12] |
| Product Loss During Extraction | • Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent.• Ensure the pH of the aqueous layer is sufficiently basic (>9) to neutralize the amine and maximize its solubility in the organic phase. | The partition coefficient of the amino ester between the aqueous and organic phases is highly pH-dependent. Incomplete neutralization of the amine salt will result in poor extraction efficiency. |
| Decomposition during Purification | • Chromatography: Consider deactivating the silica gel with triethylamine (e.g., 1% in the eluent) to prevent the acidic silica from retaining or degrading the basic amine product.• Distillation: Use a high vacuum to lower the boiling point and minimize thermal decomposition. | Amines can interact strongly with acidic silica gel, leading to peak tailing and potential on-column degradation. High temperatures can cause decomposition. |
Problem 2: Low Enantiomeric Excess (e.e.)
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Inefficient Chiral Resolution | • Crystallization: Perform additional recrystallizations. Ensure slow cooling to promote the formation of pure crystals.• Enzymatic: Verify enzyme activity and ensure optimal pH and temperature for the reaction. Ensure the N-protecting group (e.g., acetyl) is suitable for the chosen enzyme.[2] | Fractional crystallization relies on slight solubility differences between diastereomers. Purity increases with each successive crystallization. Enzyme kinetics and specificity are highly sensitive to reaction conditions. |
| Racemization of Product or Intermediates | • Avoid harsh acidic or basic conditions and high temperatures, especially during workup and purification.• If starting from a chiral precursor, ensure all reaction steps are known to proceed with retention or a predictable inversion of stereochemistry.[4] | The α-proton to the ester carbonyl can be slightly acidic, and the benzylic proton can also be labile. Harsh conditions can facilitate enolization or other mechanisms that lead to racemization at the chiral center. |
| Inaccurate e.e. Measurement | • Optimize the chiral HPLC method. Ensure baseline separation of the two enantiomer peaks.• Run a racemic standard to confirm the retention times of both enantiomers. | Poor resolution in the chiral HPLC chromatogram can lead to inaccurate integration and an incorrect e.e. value.[10] |
Part 3: Visual Workflows and Diagrams
Diagrams help visualize the synthetic process and decision-making for troubleshooting.
Diagram 1: General Synthetic Workflow
Caption: High-level overview of the two primary synthetic routes.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A logical guide to diagnosing the cause of low reaction yields.
Part 4: Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and equipment.
Protocol A: Fischer Esterification of (3S)-3-Amino-3-phenylpropionic Acid
This protocol assumes you have already obtained the enantiomerically pure amino acid.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3S)-3-amino-3-phenylpropionic acid (10.0 g, 60.5 mmol).
-
Reagents: Add anhydrous methanol (150 mL). Cool the suspension in an ice bath (0 °C).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (3.4 mL, 60.5 mmol) dropwise to the stirred suspension.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[11]
-
Quenching: Cool the reaction mixture to room temperature and carefully evaporate the excess methanol under reduced pressure.
-
Workup: Dissolve the residue in 100 mL of deionized water and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~9.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by flash column chromatography or Kugelrohr distillation to obtain the final product.
Protocol B: Chiral HPLC Method for Enantiomeric Purity Analysis
This is a representative method and must be optimized for your specific system.
-
Column: Chirobiotic V (150 x 4.6 mm, 5.0 µm) or equivalent.[10]
-
Mobile Phase: A common starting point is a mixture of Methanol:Acetonitrile:Water:Triethylamine (e.g., 70:10:20:0.1 v/v/v/v).[10] The triethylamine is added to improve peak shape for the basic analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm or 254 nm.[10]
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]
-
Procedure:
-
Inject a sample of the racemic methyl 3-amino-3-phenylpropanoate to determine the retention times for both the (R) and (S) enantiomers.
-
Inject the sample of your synthesized product.
-
Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
References
- PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate. PrepChem.com.
- Tryoen-Toth, P., et al. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-amino-3-phenylpropionic Acid by Enantiomer-Specific Microbial Hydrolysis of the Racemic N-Acetyl Form. Journal of Bioscience and Bioengineering, 101(4), 322-327.
- Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-7.
- Li, G., et al. (2005). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters, 7(1), 123-125.
- Google Patents. (2012). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
- Tsai, J. H., et al. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses, 78, 220.
- ResearchGate. (n.d.). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid....
- ResearchGate. (2001). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Request PDF.
- ChemSynthesis. (n.d.). methyl 3-amino-3-phenylpropanoate.
- Google Patents. (2018). CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.
- SciSpace. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.
- Chemdad. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
- Organic Syntheses. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
- ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
- ResolveMass Laboratories Inc. (n.d.). The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties.
- PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate.
- Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances.
- LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate.
Sources
- 1. Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl (3S)-3-amino-3-phenylpropanoate
Welcome to the technical support center for the synthesis of methyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this important chiral building block.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Enantiomeric Excess (ee) or Complete Racemization of the Final Product.
Question: I am attempting an asymmetric synthesis of this compound, but my final product shows low enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity is a critical challenge. A loss of stereochemical integrity can occur at several stages of the synthesis. The primary causes include:
-
Suboptimal Catalyst or Chiral Auxiliary: The choice of chiral catalyst or auxiliary is paramount for inducing stereoselectivity. An inappropriate catalyst for the specific substrate or reaction conditions will lead to poor enantiomeric excess.
-
Racemization During Reaction or Workup: The stereocenter, once formed, can be susceptible to racemization, especially under harsh reaction conditions (e.g., high temperatures, or strongly acidic or basic environments). The presence of even trace amounts of acid or base can be sufficient to cause epimerization.
-
Incorrect Reaction Conditions: Temperature, pressure, solvent, and reaction time can all significantly influence the enantioselectivity of the reaction.
Troubleshooting Steps & Solutions:
-
Catalyst and Ligand Screening:
-
If you are employing an asymmetric hydrogenation of a β-enamino ester, consider screening a variety of chiral phosphine ligands with a transition metal catalyst (e.g., Rhodium or Iridium).[1][2] The choice of ligand can have a dramatic effect on the enantioselectivity.
-
For methods involving the addition of nucleophiles to chiral imines, ensure the chiral auxiliary (e.g., (S)-phenylglycinol) is of high optical purity.[3][4]
-
-
Reaction Condition Optimization:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often favor the desired stereoisomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric reaction. Experiment with a range of solvents. Protic solvents like methanol or ethanol have been shown to be effective in some cobalt-catalyzed asymmetric hydrogenations.[1]
-
pH Control During Workup: During extraction and purification, use buffered solutions or mild acids/bases to avoid racemization of the final product.
-
-
Consider Alternative Asymmetric Strategies:
-
Lewis Base Catalyzed Hydrosilylation: This method has shown high enantioselectivity for the synthesis of β-amino esters and can be a viable alternative if other methods are failing.
-
Enzymatic Resolution: If asymmetric synthesis proves difficult, a racemic synthesis followed by enzymatic resolution can provide high enantiomeric purity.
-
Problem 2: Formation of Diketopiperazine and Other Side Products.
Question: During the esterification of (3S)-3-amino-3-phenylpropanoic acid or during the workup of my synthesis, I am observing the formation of a significant amount of a dimeric side product, likely a diketopiperazine. How can I prevent this?
Answer:
The formation of diketopiperazines is a common side reaction when working with amino acid esters.[5] This occurs through the intermolecular cyclization of two molecules of the amino ester.
Causality: The nucleophilic amino group of one molecule attacks the electrophilic carbonyl carbon of the ester group of another molecule, leading to the formation of a stable six-membered ring. This process is often catalyzed by heat or the presence of base.
Prevention Strategies:
-
Control of Temperature: Avoid prolonged heating of the purified this compound, especially in its free base form.
-
pH Management: Store the amino ester as its hydrochloride salt. The protonated amino group is no longer nucleophilic, thus preventing the cyclization reaction.
-
Reaction Sequencing: If possible, perform the esterification as the final step. If the amino group is protected during the synthesis, deprotection should be followed immediately by conversion to a salt or use in the next step to minimize the time the free amino ester is present.
Experimental Protocol: Fischer-Speier Esterification with Minimized Side Reactions
-
Suspend (3S)-3-amino-3-phenylpropanoic acid in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) or a strong acid catalyst like sulfuric acid.[6][7][8]
-
Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Remove the excess methanol under reduced pressure. The product will be the hydrochloride salt of the methyl ester, which is more stable and less prone to diketopiperazine formation.
Problem 3: Low Yields in Racemic Synthesis Followed by Chiral Resolution.
Question: I am performing a chiral resolution of racemic methyl 3-amino-3-phenylpropanoate using a chiral acid, but my yields of the desired (3S)-enantiomer are consistently low. What factors could be contributing to this?
Answer:
Chiral resolution via diastereomeric salt formation is a widely used technique, but its efficiency depends on several factors.[9] Low yields can often be attributed to:
-
Poor Choice of Resolving Agent: The resolving agent must form a stable, crystalline salt with one enantiomer while the salt of the other enantiomer remains in solution. The difference in solubility between the two diastereomeric salts is crucial.
-
Suboptimal Crystallization Conditions: The solvent, temperature, and concentration during crystallization are critical for achieving good separation and yield.
-
Incomplete Salt Formation or Cleavage: The reaction to form the diastereomeric salt or the subsequent step to recover the enantiomer from the salt may not be proceeding to completion.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Resolving Agent | Screen various chiral acids such as L- or D-tartaric acid, mandelic acid, or camphorsulfonic acid. | The crystal packing and solubility of diastereomeric salts are difficult to predict. Empirical screening is often necessary.[3][9] |
| Solvent System | Experiment with different solvents or solvent mixtures for crystallization. | The ideal solvent will maximize the solubility difference between the two diastereomeric salts. |
| Temperature Profile | Employ a slow cooling profile during crystallization. | Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the purity and yield of the desired product. |
| Stoichiometry | Use a stoichiometric amount of the resolving agent. An excess may not improve the resolution and can complicate purification. | Precise stoichiometry ensures that the salt formation is driven to completion without introducing unnecessary impurities. |
Visualizing the Resolution Process:
Caption: Workflow for Chiral Resolution
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are two primary strategies for synthesizing this compound:
-
Asymmetric Synthesis: This approach directly produces the desired enantiomer. Common methods include the asymmetric hydrogenation of β-enamino esters, the addition of Reformatsky reagents to chiral imines, and Lewis acid/base catalyzed reactions.[1][3]
-
Racemic Synthesis followed by Chiral Resolution: This involves the synthesis of a racemic mixture of the product, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent.[9] A one-pot synthesis from benzaldehyde, malonic acid, and ammonium acetate followed by esterification is a common racemic route.[10]
Q2: Can I perform the esterification using a standard Fischer esterification with sulfuric acid and methanol? Are there any specific side reactions to be aware of?
Yes, a Fischer-Speier esterification using sulfuric acid in methanol is a common method.[6][7][8] However, due to the presence of the amino group, there are potential side reactions:
-
N-Alkylation: The amino group can be methylated by the methanol under acidic conditions, although this is generally a minor side reaction.[7][8]
-
Diketopiperazine formation: As discussed in the troubleshooting guide, this is a significant side reaction if the free amino ester is subjected to heat or basic conditions.[5] To minimize these, it is advisable to use a moderate reaction temperature and to isolate the product as its hydrochloride salt.
Q3: My asymmetric hydrogenation of the corresponding enamine is sluggish. What can I do to improve the reaction rate?
A sluggish hydrogenation can be due to several factors:
-
Catalyst Poisoning: The amine product can sometimes act as a catalyst poison, inhibiting the reaction.[11]
-
Inactive Catalyst: The catalyst may not have been properly activated or may have degraded.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.
To address these issues, you can:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration may overcome minor poisoning effects.
-
Ensure Proper Catalyst Activation: Follow the literature procedure for catalyst activation carefully.
-
Increase Hydrogen Pressure: Within the safety limits of your equipment, increasing the hydrogen pressure can enhance the reaction rate.
-
Optimize Solvent and Temperature: As with enantioselectivity, these parameters also affect the reaction rate.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Yes, several reagents commonly used in these syntheses require careful handling:
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Metal Catalysts (Rh, Ir, Co): Many transition metal catalysts are pyrophoric or toxic. Handle them in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen).
-
Strong Acids and Bases: Standard laboratory precautions for handling corrosive materials should be followed.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- De Lombaert, S., et al. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters.
- Padwa, A., et al. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. PubMed. [Link]
- De Lombaert, S., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed. [Link]
- Wang, Z., et al. (2008). Highly Enantioselective Synthesis of b-Amino Acid Derivatives by the Lewis Base Catalyzed Hydrosilylation of b-Enamino Esters. ElectronicsAndBooks. [Link]
- Johnston, C. P., et al. (2018).
- Roberts, J. D., & Caserio, M. C. (2021). Reactions of Amino Acids. Chemistry LibreTexts. [Link]
- PrepChem.com.
- Pecoraro, C. N., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects.
- Kačer, P., et al. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Royal Society of Chemistry. [Link]
- CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- Organic Chemistry Portal.
- L-T. T. Nguyen, et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC - NIH. [Link]
- L-T. T. Nguyen, et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
- University of California, Irvine. (2020). Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. [Link]
- Wikipedia. (2023). Chiral resolution. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical enantioselective synthesis of beta-substituted-beta-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Chiral Separation of Methyl 3-Amino-3-Phenylpropanoate
Welcome to the technical support center for the chiral separation of methyl 3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. The methodologies and explanations provided herein are grounded in established chromatographic principles to ensure scientific integrity and reliable outcomes.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the chiral separation of methyl 3-amino-3-phenylpropanoate, providing a systematic approach to problem resolution.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is a frequent challenge in chiral separations and can stem from several factors, including suboptimal mobile phase composition, an inappropriate chiral stationary phase (CSP), or incorrect temperature.[1] A systematic approach is crucial for diagnosing and resolving this issue.
Logical Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Step-by-Step Protocol:
-
Evaluate Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the foundation of chiral recognition. Methyl 3-amino-3-phenylpropanoate, a β-amino acid ester, requires a CSP that can engage in multiple types of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance).
-
Recommended CSPs: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly successful for a wide range of chiral compounds, including amino acid esters.[2][3] Specifically, columns like Chiralpak® IA, AD-H, or Lux® Amylose-1 have shown excellent performance for similar compounds.[3] Macrocyclic glycopeptide-based CSPs like Chirobiotic™ T can also be effective.[4][5]
-
Action: If you are not using a polysaccharide or macrocyclic glycopeptide-based column, consider screening these types. If you are, proceed to mobile phase optimization.
-
-
Optimize Mobile Phase Composition: The mobile phase modulates the interactions between the analyte and the CSP.
-
Normal Phase Chromatography (Recommended Starting Point): This mode often provides higher selectivity for chiral separations.[6]
-
Protocol:
-
Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10 v/v).
-
If resolution is poor, systematically vary the IPA concentration in 5% increments (e.g., 95:5, 85:15).
-
For basic compounds like methyl 3-amino-3-phenylpropanoate, the addition of a basic additive is often crucial to improve peak shape and can impact resolution. Add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[1]
-
-
-
Reversed-Phase Chromatography:
-
Protocol:
-
Begin with a mobile phase of Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acidic additive helps to protonate the amine, leading to more consistent interactions.
-
Adjust the organic modifier percentage to optimize retention and selectivity.
-
Control the pH of the aqueous portion of the mobile phase. For an amine, a pH 1-2 units below its pKa is generally recommended.
-
-
-
-
Adjust Column Temperature: Temperature influences the thermodynamics of chiral recognition.[7][8]
-
Causality: Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to increased selectivity and better resolution.[1] Conversely, higher temperatures can improve peak efficiency but may reduce selectivity.[1][9] The effect is compound-dependent, and in some cases, increasing the temperature can improve resolution or even reverse the elution order.[8][9][10]
-
Protocol:
-
Set the initial column temperature to 25°C.
-
Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). Allow the system to equilibrate thoroughly at each temperature before injection.
-
If resolution does not improve, explore higher temperatures (e.g., 30°C, 35°C).
-
-
-
Modify Flow Rate: While flow rate primarily affects efficiency, it can have a secondary impact on resolution.
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min). Lower flow rates can allow for more effective mass transfer and interaction with the stationary phase, sometimes improving resolution, albeit at the cost of longer run times.
-
Issue 2: Peak Tailing
Peak tailing is a common form of peak distortion, particularly for basic compounds like amines.[11][12] It is often caused by secondary interactions between the analyte and the stationary phase.[11][13]
Logical Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol:
-
Add/Optimize Mobile Phase Additive: The primary amine in methyl 3-amino-3-phenylpropanoate can interact strongly with residual silanol groups on the silica support of the CSP, causing tailing.[11]
-
Action (Normal Phase): Add 0.1% to 0.2% of a basic modifier like DEA or TEA to the mobile phase.[1] This additive will compete with the analyte for the active silanol sites, masking them and leading to a more symmetrical peak shape.
-
Action (Reversed Phase): Ensure the mobile phase pH is low enough (e.g., by adding 0.1% TFA or formic acid) to keep the amine fully protonated. Alternatively, using a highly deactivated (end-capped) column can minimize these secondary interactions.[11]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing on chiral columns.[14]
-
Protocol:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the diluted samples. If the peak shape improves significantly with dilution, the original sample concentration was too high.
-
-
-
Assess Column Health: Over time, columns can degrade, leading to poor peak shapes.[15][16]
-
Action:
-
Check for a void at the column inlet, which can cause peak distortion.[11] Reversing the column and flushing it with a compatible solvent might sometimes resolve a partially blocked inlet frit.[15]
-
If the column is old or has been used with harsh mobile phases, it may need to be replaced. For immobilized CSPs, a regeneration procedure might restore performance.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is best for separating the enantiomers of methyl 3-amino-3-phenylpropanoate?
A1: Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenylcarbamate)), are an excellent starting point.[2][3] Columns such as Chiralpak® IA, Chiralpak® AD-H, and Lux® Amylose-1 have demonstrated broad applicability for amino acid esters.[3] The choice of amylose versus cellulose as the backbone can significantly affect selectivity.[10] Therefore, screening both types is recommended for method development.
Q2: How does temperature affect my chiral separation?
A2: Temperature is a critical parameter that influences the thermodynamics of the chiral recognition process.[7][8] Generally, lower temperatures increase the strength of the interactions (e.g., hydrogen bonds, dipole-dipole) responsible for enantiomeric differentiation, often leading to higher selectivity (alpha values) and better resolution.[1] However, this is not a universal rule; some separations are entropy-driven and may improve at higher temperatures.[9] It is essential to control the column temperature and optimize it for your specific separation, typically exploring a range from 15°C to 40°C.
Q3: My resolution is good, but the analysis time is too long. How can I speed it up?
A3: To reduce analysis time without sacrificing resolution, you can try the following, typically in this order:
-
Increase the Flow Rate: This is the most direct way to shorten the run time. Be aware that this will increase backpressure and may slightly decrease resolution due to reduced efficiency.
-
Increase the Strength of the Mobile Phase: In normal phase, increase the percentage of the polar modifier (e.g., IPA). In reversed-phase, increase the percentage of the organic solvent (e.g., acetonitrile). This will decrease retention times.
-
Use a Shorter Column or a Column with Smaller Particles: A shorter column will reduce run time proportionally. Columns with smaller particles (e.g., 3 µm or sub-2 µm) provide higher efficiency, which can allow for the use of higher flow rates without a significant loss in resolution.
Q4: I am observing a reversal in the elution order of the enantiomers when I change the mobile phase or temperature. Is this normal?
A4: Yes, elution order reversal is a known phenomenon in chiral chromatography.[8][9][10] It occurs when a change in analytical conditions (such as mobile phase composition, additive, or temperature) alters the dominant chiral recognition mechanism between the enantiomers and the CSP.[9][10] For example, a change in temperature can alter the conformation of the polysaccharide selector, favoring interaction with the other enantiomer.[8][9] While not problematic for quantification (as long as peaks are identified), it underscores the sensitivity of chiral separations to analytical parameters.
Q5: Why is a basic additive like diethylamine (DEA) necessary in the mobile phase for this compound?
A5: Methyl 3-amino-3-phenylpropanoate contains a primary amine, which is a basic functional group. In HPLC, particularly on silica-based stationary phases, these basic groups can interact strongly with acidic residual silanol groups on the silica surface.[11] This secondary interaction is often strong and non-specific, leading to significant peak tailing.[11][12] Adding a small amount of a competing base like DEA to the mobile phase "masks" these silanol sites, preventing the analyte from interacting with them and resulting in a much-improved, symmetrical peak shape.[1]
References
- Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2006). Liquid Chromatographic Enantioseparation of Spin-Labelled Beta-Amino Acids. PubMed. [Link]
- Péter, A., Tóth, G., & Armstrong, D. W. (2004). High-performance liquid chromatographic enantioseparation of beta-amino acid stereoisomers on a (+)-(18-crown-6)
- Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids.
- Sigma-Aldrich. (n.d.).
- Lin, J. M., Nakagama, T., & Uchiyama, K. (2001).
- Gray, M. (2020, May 20). Trouble with chiral separations.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Sousa, M., G. Correia-da-Silva, M., & M. S. S. Ribeiro, C. (2022). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 27(19), 6617. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 159-168. [Link]
- Wuerzer, B., & Schoenfelder, A. (2010). Novel chiral selectors and stationary phases for separating enantiomer mixtures.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- S, Ryan. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies.
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ijprajournal.com.
- Alwsci. (2025, July 17).
- Restek. (2021, September 12).
- YMC. (n.d.).
- Gampe, N., Ladocsi, L., Fejős, I., Boldizsár, I., Darcsi, A., & Béni, S. (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants.
- Hroboňová, K., Lomenová, A., Lehotay, J., & Armstrong, D. W. (2013). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]
- Wuerzer, B., & Schoenfelder, A. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures.
- BLDpharm. (n.d.). (R)
- LookChem. (n.d.).
- López-López, M., & García-Ruiz, C. (2014). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. Molecules, 19(11), 18884-18898. [Link]
- Li, H., Liu, G., & Zhang, M. (2018).
- Sharma, D. (2014, September 17). How can I improve my chiral column resolution?
- Sigma-Aldrich. (n.d.).
- Chemdad. (n.d.). METHYL (3S)
- Chiral Technologies. (n.d.).
- PubChem. (n.d.). Methyl (S)
- Phenomenex. (n.d.).
- Play with Selectivity for Optimal Chiral Separation. (2023, January 19).
- Al-Saeed, F. A., Al-Hamdani, H. A., & Al-Majed, A. A. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3901. [Link]
- Toth, G., Laza, D., & Aranyi, A. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- PubChem. (n.d.).
- Toth, G., Laza, D., & Aranyi, A. (2019).
- Ribeiro, C. M. S. S., & C. da Silva, M. G. (2017).
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
- Péter, A., Lázár, L., & Fülöp, F. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues.
- Johnson, P. V., & Johnson, R. D. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12099-12106. [Link]
- Hroboňová, K., Lomenová, A., & Lehotay, J. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
- Regis Technologies. (2023, September 25).
- Ilisz, I., & Péter, A. (2018). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Csehi, E., & Forgács, E. (2019). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 174, 466-474. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments [mdpi.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 15. chiraltech.com [chiraltech.com]
- 16. chiraltech.com [chiraltech.com]
optimizing reaction conditions for methyl (3S)-3-amino-3-phenylpropanoate derivatization
Welcome to the dedicated technical support guide for the derivatization of methyl (3S)-3-amino-3-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical chemical transformation. Here, we address common challenges, provide in-depth troubleshooting, and offer optimized protocols grounded in established chemical principles.
Introduction: The Importance of Derivatization
This compound is a key chiral building block in the synthesis of various pharmaceuticals. Its derivatization, typically at the primary amine, is a crucial step for subsequent coupling reactions, improving analytical detection, or altering physicochemical properties. However, this seemingly straightforward reaction is often plagued by issues such as incomplete conversion, side-product formation, and racemization. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired derivative, with the starting material remaining largely unreacted. What are the likely causes and how can I fix this?
A: This is a common issue often rooted in reagent quality, reaction setup, or insufficient activation. Let's break down the potential causes and solutions.
Possible Causes & Step-by-Step Solutions:
-
Inactive Derivatizing Agent: Acylating agents (e.g., acid chlorides, anhydrides) and other derivatizing reagents are susceptible to hydrolysis.
-
Troubleshooting:
-
Step 1: Use a freshly opened bottle of the reagent or purify the existing stock. For example, acid chlorides can be distilled under reduced pressure.
-
Step 2: Always handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Inadequate Base: A base is often required to neutralize the acid byproduct (e.g., HCl from an acid chloride) and to deprotonate the amine, increasing its nucleophilicity.
-
Troubleshooting:
-
Step 1: Ensure the chosen base is appropriate. For acylations, non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard.
-
Step 2: Use at least a stoichiometric equivalent of the base. It is common practice to use a slight excess (1.1-1.5 equivalents).
-
Step 3: Ensure the base is dry. Residual water can hydrolyze the derivatizing agent.
-
-
-
Sub-Optimal Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Troubleshooting:
-
Step 1: Most derivatizations of this amine are initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.
-
Step 2: If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50 °C), while monitoring for side-product formation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
-
Poor Solvent Choice: The solvent must be able to dissolve the starting material and reagents, and it must be inert to the reaction conditions.
-
Troubleshooting:
-
Step 1: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common and effective solvents for these types of reactions.
-
Step 2: Ensure the solvent is truly anhydrous by using a freshly opened bottle or by drying it over a suitable drying agent (e.g., molecular sieves).
-
-
Issue 2: Formation of Significant Side-Products
Q: My reaction mixture shows multiple spots on TLC/peaks in HPLC, indicating the formation of undesired side-products. How can I identify and suppress them?
A: Side-product formation often points to issues with stoichiometry, temperature control, or the choice of reagents.
Common Side-Products and Their Mitigation:
| Side-Product | Likely Cause | Proposed Solution |
| Di-acylated Product | Use of a large excess of the derivatizing agent. | Use a controlled stoichiometry, typically 1.05-1.1 equivalents of the derivatizing agent. Add the agent slowly to the reaction mixture at a low temperature (0 °C) to prevent localized high concentrations. |
| N-acylated Urea (if using carbodiimides) | Reaction with the urea byproduct. | This is a known issue with carbodiimide coupling. Use coupling agents that minimize this, such as those that form an active ester, or add a scavenger for the urea byproduct. |
| Racemized Product | The presence of a strong base or elevated temperatures can lead to racemization at the stereocenter. | Use a non-nucleophilic, sterically hindered base like DIPEA. Maintain low reaction temperatures. The use of certain coupling reagents can also help preserve stereochemical integrity. |
Experimental Workflow for Minimizing Side-Products:
Below is a Graphviz diagram illustrating a decision-making workflow for troubleshooting side-product formation.
Caption: Troubleshooting Decision Tree for Side-Products.
Frequently Asked Questions (FAQs)
Q1: Which derivatizing agent is best for my application?
A1: The choice depends on the subsequent step.
-
For peptide coupling: Activating the carboxyl group of an amino acid and then reacting it with the amine of this compound is common. Reagents like HATU or HOBt/EDC are standard.
-
For creating a stable amide: Using an acid chloride or anhydride is a robust and high-yielding method.
-
For protecting the amine: Boc-anhydride ((Boc)₂O) for a Boc-protected amine or Fmoc-Cl/Fmoc-OSu for an Fmoc-protected amine are widely used, especially in solid-phase peptide synthesis.
Q2: How do I monitor the reaction progress effectively?
A2: Thin-layer chromatography (TLC) is the most common and rapid method.
-
Stain: Use a ninhydrin stain. The starting material (a primary amine) will stain (usually yellow or purple), while the fully derivatized product (now an amide) will not. This provides a clear visual indication of the consumption of the starting material.
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol. The exact ratio will need to be optimized to achieve good separation.
Q3: What is a general, optimized protocol for acylation?
A3: The following is a reliable starting protocol for the acylation of this compound with an acid chloride.
Optimized Acylation Protocol:
-
Preparation:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Place the flask in an ice bath (0 °C).
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) to the solution.
-
-
Reaction:
-
Slowly add the acid chloride (1.05 eq.) dropwise to the cold, stirring solution over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis (using ninhydrin stain) shows complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
-
General Derivatization Workflow:
The following diagram outlines the key stages of a successful derivatization experiment.
Caption: Step-by-step experimental workflow diagram.
Technical Support Center: Preventing Racemization of Methyl (3S)-3-amino-3-phenylpropanoate
Welcome to the technical support center for methyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the prevention of racemization of this critical chiral building block. Maintaining the enantiomeric purity of this compound is paramount for its successful application in the synthesis of pharmaceuticals and other bioactive molecules. This resource combines theoretical principles with practical, field-tested advice to ensure the stereochemical integrity of your compound throughout your experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] For a chiral molecule like this compound, the stereocenter at the C3 carbon (the carbon atom bonded to the amino group and the phenyl group) is susceptible to inversion. This is a significant concern because the biological activity of a chiral drug is often associated with only one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.
Q2: What are the primary chemical mechanisms that cause racemization in this molecule?
A2: The racemization of this compound is primarily facilitated by the presence of an acidic proton on the α-carbon (the carbon adjacent to the ester carbonyl group). Both acidic and basic conditions can catalyze this process.[1][2]
-
Base-Catalyzed Racemization: In the presence of a base, the α-proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.[2][3]
-
Acid-Catalyzed Racemization: Under acidic conditions, the carbonyl oxygen of the ester can be protonated, which increases the acidity of the α-proton. A weak base (like the solvent) can then remove this proton to form a planar, achiral enol intermediate. Tautomerization back to the keto form can result in either enantiomer.[2][4]
Q3: How do common laboratory conditions contribute to racemization?
A3: Several factors common in a laboratory setting can inadvertently promote racemization:
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier for racemization.[1]
-
Presence of Acids or Bases: Even trace amounts of acidic or basic impurities can catalyze racemization over time.[1] This is particularly relevant during workup, purification (e.g., chromatography on silica gel which is acidic), and storage.
-
Solvent Choice: The polarity and proticity of the solvent can influence the stability of the intermediates that lead to racemization.[1] For instance, protic solvents can facilitate proton exchange.
-
Prolonged Reaction or Storage Times: The longer the compound is exposed to conditions that favor racemization, the greater the extent of enantiomeric erosion.[1]
Q4: Can racemization occur during storage? If so, what are the ideal storage conditions?
A4: Yes, racemization can occur during long-term storage, especially if the compound is not stored under optimal conditions.[5] To minimize this, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] It is recommended to store it at low temperatures, ideally in a freezer at -20°C.[6] This minimizes the thermal energy available for racemization and slows down any potential degradation pathways.
II. Troubleshooting Guide
This section addresses specific experimental challenges that can lead to the racemization of this compound and provides actionable solutions.
Issue 1: Loss of Enantiomeric Purity After Amide Coupling Reactions
Scenario: You have coupled this compound with a carboxylic acid to form an amide, but chiral HPLC analysis of the product shows a significant amount of the undesired diastereomer, indicating racemization of the starting amine.
Probable Causes:
-
Harsh Coupling Reagents: Some peptide coupling reagents are known to be more prone to causing racemization.[7]
-
Excessive Base: The use of strong, non-hindered bases to neutralize the amine salt or to activate the coupling reagent can lead to racemization of the starting material or the product.[8]
-
Elevated Reaction Temperature: Running the coupling reaction at elevated temperatures to increase the reaction rate can also accelerate racemization.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, especially in the presence of base, increases the risk of epimerization.[1]
Solutions & Protocols:
-
Choice of Coupling Reagents and Additives:
-
Base Selection and Stoichiometry:
-
Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[8]
-
Use the minimum amount of base necessary to neutralize any acid present and facilitate the reaction.
-
-
Temperature and Reaction Time Control:
-
Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature).
-
Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
-
Experimental Protocol: Low-Racemization Amide Coupling
-
Dissolve this compound hydrochloride (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add the carboxylic acid (1.0-1.2 eq) and a racemization suppressant such as HOBt (1.2 eq).
-
Add a hindered base like DIEA (2.2 eq) dropwise to the reaction mixture.
-
In a separate flask, dissolve the coupling reagent (e.g., HBTU, 1.2 eq) in the same solvent.
-
Add the coupling reagent solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).
-
Upon completion, proceed with the aqueous workup using cooled solutions.
Issue 2: Racemization During Purification by Column Chromatography
Scenario: The crude reaction product shows high enantiomeric purity, but after purification on a standard silica gel column, the isolated product has a significantly reduced enantiomeric excess (ee).
Probable Cause:
-
Acidic Nature of Silica Gel: Standard silica gel is acidic and can catalyze the enolization of the ester, leading to racemization of the chiral center alpha to the carbonyl group.[2][4]
Solutions:
-
Neutralize the Silica Gel:
-
Prepare a slurry of silica gel in the desired eluent and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.
-
-
Use an Alternative Stationary Phase:
-
Consider using neutral alumina or a deactivated silica gel for purification.
-
-
Alternative Purification Techniques:
-
If the product is crystalline, recrystallization is an excellent method for purification that often enhances enantiomeric purity.
-
Preparative chiral HPLC can be used to separate the desired enantiomer from any racemized material.[10]
-
Issue 3: Gradual Loss of Optical Activity During Storage
Scenario: A batch of this compound that was initially enantiopure shows a decrease in optical rotation and enantiomeric excess over time.
Probable Causes:
-
Improper Storage Conditions: Exposure to light, moisture, and elevated temperatures can contribute to degradation and racemization.[11]
-
Presence of Impurities: Residual acidic or basic impurities from the synthesis or workup can catalyze racemization during storage.[1]
Solutions & Best Practices:
-
Ensure High Purity: Before long-term storage, ensure the compound is free of acidic or basic impurities. This may involve an additional purification step or a final wash with a neutral aqueous solution followed by thorough drying.
-
Optimal Storage Protocol:
-
Store the compound as a solid in a well-sealed, opaque container.
-
Purge the container with an inert gas like argon or nitrogen before sealing.
-
Store the container in a freezer at or below -20°C.[6]
-
For peptides and amino acid derivatives, it is generally recommended to avoid storing them in solution for extended periods.[11]
-
III. Data and Diagrams
Summary of Recommended Conditions
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | ≤ -20 °C | Minimizes thermal energy for racemization.[6] |
| Storage Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation and hydrolysis.[6] |
| Reaction Temperature | 0 °C to Room Temperature | Reduces the rate of racemization during chemical transformations.[1] |
| pH during Workup | Neutral to slightly basic | Avoids acid or strong base-catalyzed racemization.[1][2] |
| Chromatography | Neutralized Silica or Alumina | Prevents racemization on the stationary phase. |
| Coupling Reagents | Phosphonium/Aminium salts + Additives | Minimizes racemization during amide bond formation.[7][9] |
| Bases | Sterically Hindered (e.g., DIEA) | Reduces the likelihood of α-proton abstraction.[8] |
Diagrams
Caption: Mechanisms of base- and acid-catalyzed racemization.
Caption: Recommended workflow to prevent racemization.
IV. References
-
Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. Available at: [Link].
-
Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway. Available at: [Link].
-
Role of Additives during Deracemization Using Temperature Cycling. Cryst. Growth Des. Available at: [Link].
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. ACS Publications. Available at: [Link].
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. Available at: [Link].
-
General mechanism of base‐catalysed racemisation. ResearchGate. Available at: [Link].
-
Racemization. Chemistry LibreTexts. Available at: [Link].
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. The Royal Society of Chemistry. Available at: [Link].
-
Chemically fuelled deracemization of amino acids. Radboud University Repository. Available at: [Link].
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link].
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. J. Am. Chem. Soc. Available at: [Link].
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link].
-
Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Available at: [Link].
-
Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. Available at: [Link].
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal. Available at: [Link].
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link].
-
Racemisation of amines. Google Patents. Available at: .
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link].
-
Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. ResearchGate. Available at: [Link].
-
Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. ResearchGate. Available at: [Link].
-
methyl 3-amino-3-phenylpropanoate. LookChem. Available at: [Link].
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Available at: [Link].
-
Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Chemistry Portal. Available at: [Link].
-
Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by... ResearchGate. Available at: [Link].
-
This compound. Chemdad. Available at: [Link].
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science. The Royal Society of Chemistry. Available at: [Link].
-
Methyl 3-amino-3-phenylpropionate. PubChem. National Institutes of Health. Available at: [Link].
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link].
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link].
-
(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link].
-
Methyl (S)-3-phenyl-beta-alaninate hydrochloride. PubChem. National Institutes of Health. Available at: [Link].
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].
-
RACEMIC PREPARATION METHOD FOR CHIRAL β-AMINO ACID AND DERIVATIVE THEREOF. Google Patents. Available at: .
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. lookchem.com [lookchem.com]
- 7. bachem.com [bachem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. bachem.com [bachem.com]
Technical Support Center: Methyl (3S)-3-amino-3-phenylpropanoate
Welcome to the technical support center for methyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling, storage, and use of this valuable β-amino acid ester. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the primary decomposition pathways for this compound?
A1: The key structural features of this compound—a β-amino group and a methyl ester—dictate its primary modes of degradation. The two most significant pathways are:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is catalyzed by both acid and base.[1] Under aqueous conditions, the ester is cleaved to form (3S)-3-amino-3-phenylpropanoic acid and methanol. The presence of the amino group can influence the rate of hydrolysis.[2]
-
Transesterification: In the presence of other alcohols (e.g., ethanol used as a solvent), the methyl group of the ester can be exchanged with the alkyl group of the solvent alcohol in a process called transesterification.[3][4] This results in the formation of a new ester of (3S)-3-amino-3-phenylpropanoic acid.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical to maintain the integrity of the compound. We recommend the following conditions:
-
Temperature: Store in a freezer at or below -20°C.[5] Low temperatures slow down the rate of all chemical degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[5] This minimizes exposure to atmospheric moisture and oxygen.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.
Q3: My analytical results (NMR, LC-MS) for a freshly opened bottle of this compound show impurities. What could they be?
A3: Impurities in a new bottle of the compound can arise from the synthesis process. Common synthetic routes include the Michael addition of an amine to an acrylate or the homologation of α-amino acids.[6][7] Potential impurities could include:
-
Unreacted starting materials from the synthesis.
-
Byproducts from side reactions during synthesis.
-
The corresponding carboxylic acid, (3S)-3-amino-3-phenylpropanoic acid, if the compound was exposed to moisture during purification or packaging.
-
For the hydrochloride salt form, residual free HCl may be present.[8]
Q4: Can I dissolve this compound in methanol or ethanol for my experiments?
A4: While the compound is soluble in alcohols like methanol and ethanol, it is important to be aware of the risk of transesterification, especially during prolonged storage or heating in these solvents.[3] For short-term experiments at room temperature, the rate of transesterification may be negligible. However, for long-term storage or reactions at elevated temperatures, it is advisable to use a non-alcoholic solvent if possible, or to prepare the solution fresh and use it promptly.
Section 2: Troubleshooting Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during experiments involving this compound.
Issue 1: Inconsistent Reaction Yields or Kinetics
Symptoms:
-
Lower than expected yield in a reaction where the β-amino ester is a starting material.
-
Non-reproducible reaction kinetics.
-
Appearance of unexpected byproducts in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation of Starting Material | The β-amino ester may have degraded due to improper storage or handling, leading to a lower effective concentration of the active reagent. Hydrolysis to the carboxylic acid is a common issue. | 1. Verify Purity: Before use, check the purity of the this compound by a suitable analytical method (e.g., ¹H NMR, LC-MS). Look for the presence of the corresponding carboxylic acid. 2. Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle of the reagent. 3. Proper Handling: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial. |
| Reaction with Solvent | If an alcohol is used as a solvent, transesterification may be occurring, leading to a mixture of esters that could have different reactivities. | 1. Solvent Selection: If the reaction conditions permit, switch to a non-protic, anhydrous solvent. 2. Fresh Solutions: If an alcohol must be used, prepare the solution immediately before use and avoid prolonged heating. |
| pH Effects | The reaction medium's pH can catalyze the hydrolysis of the ester. | 1. Control pH: If the reaction is sensitive to pH, ensure the reaction mixture is appropriately buffered. 2. Anhydrous Conditions: For reactions that are not performed in water, ensure all reagents and solvents are anhydrous. |
Issue 2: Analytical Characterization Challenges
Symptoms:
-
¹H NMR spectrum shows unexpected peaks.
-
LC-MS analysis shows multiple peaks when a single peak is expected.
-
Difficulty in obtaining a pure sample for analysis.
Troubleshooting Protocol for Analytical Issues:
-
Initial Purity Check:
-
¹H NMR: Acquire a ¹H NMR spectrum in a dry deuterated solvent (e.g., CDCl₃, DMSO-d₆). Look for a singlet corresponding to the methyl ester protons (around 3.6-3.7 ppm). The presence of a broad singlet in the 10-12 ppm region could indicate the presence of the carboxylic acid hydrolysis product.
-
LC-MS: Use a reversed-phase column with a mobile phase gradient. The parent compound should be detectable in positive ion mode. The hydrolysis product will have a different retention time and a mass corresponding to the carboxylic acid.
-
-
Identifying Degradation Products:
-
Hydrolysis Product: The primary hydrolysis product is (3S)-3-amino-3-phenylpropanoic acid. In LC-MS, this will appear as a peak with a mass of 165.19 g/mol .
-
Transesterification Products: If an alcohol like ethanol was used, look for the corresponding ethyl ester, which will have a mass of 193.25 g/mol .
-
-
Experimental Workflow for Purity Assessment:
Caption: Workflow for assessing the purity of this compound.
Section 3: Understanding the Decomposition Pathways
A deeper understanding of the degradation mechanisms can aid in preventing decomposition and troubleshooting issues.
Hydrolysis Pathway
Hydrolysis of the ester can be catalyzed by either acid or base.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is typically faster than acid-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.
Caption: Primary decomposition pathways of this compound.
References
- Degradation of poly(β-amino ester)
- Synthesis of methyl 3-phenylpropion
- Degradation of poly(β-amino ester)
- Degradable Poly(β-amino Esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA.
- Synthesis and degradation of poly(beta-aminoester) with pendant primary amine.
- pH-Dependent Degradation of Poly(β-amino ester) Hydrogels.
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry. [Link]
- Synthesis of Amino Acid Ester Isocyan
- Methyl (S)
- Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation.
- New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Scielo. [Link]
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [Link]
- Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Arom
- Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.
- METHYL (3S)
- Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
- Methyl 3-amino-3-phenylpropion
- How can I analyze amino acid Methyl Ester in GC?.
- Bradford Assay Troubleshooting Guide. ZAGENO. [Link]
Sources
- 1. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. | Semantic Scholar [semanticscholar.org]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mdpi.com [mdpi.com]
- 7. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]
- 8. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Methyl (3S)-3-amino-3-phenylpropanoate
Welcome to the Technical Support Center for Methyl (3S)-3-amino-3-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis, handling, and storage of this critical chiral building block. As Senior Application Scientists, we have compiled this guide based on a thorough review of the literature and our in-field experience to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in this compound, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What are the most common types of impurities I can expect in my sample of this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These originate from the synthetic route used. They include unreacted starting materials, residual reagents and solvents, and by-products from side reactions.
-
Degradation Products: These form during storage or under specific experimental conditions due to the inherent chemical instability of the molecule.
-
Enantiomeric Impurities: This refers to the presence of the undesired (R)-enantiomer.
Q2: I suspect my sample is degrading. What is the most likely degradation product?
A2: The most common degradation pathway for this compound is the hydrolysis of the methyl ester to form (3S)-3-amino-3-phenylpropanoic acid. This is particularly prevalent in the presence of moisture, or under acidic or basic conditions.
Q3: How can I assess the enantiomeric purity of my sample?
A3: The most reliable and widely used technique for determining the enantiomeric purity of this compound is chiral High-Performance Liquid Chromatography (HPLC). This method can effectively separate and quantify the (S) and (R) enantiomers.
Q4: Are there any specific storage conditions to minimize impurity formation?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] This helps to prevent hydrolysis and potential photo-degradation.
II. Troubleshooting Guide: Identification and Mitigation of Common Impurities
This guide provides a detailed analysis of common impurities, their origins, and step-by-step protocols for their identification and removal.
Process-Related Impurities
The nature and prevalence of process-related impurities are intrinsically linked to the synthetic methodology employed. Below, we discuss impurities arising from the two most common synthetic routes.
This is a straightforward method involving the reaction of the parent amino acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
Potential Impurities & Their Origin:
-
(3S)-3-Amino-3-phenylpropanoic Acid: Unreacted starting material. Its presence indicates an incomplete reaction.
-
Residual Acid Catalyst (e.g., H₂SO₄): Carryover from the reaction and workup.
-
Methyl 3-phenylpropanoate: Can be formed if there is any residual phenylpropanal from the synthesis of the starting amino acid, which can be oxidized and esterified.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurities from the esterification route.
Experimental Protocols:
-
Protocol 1: Aqueous Workup to Remove Acid Catalyst
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), until the aqueous layer is neutral or slightly basic.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate under reduced pressure.
-
-
Protocol 2: Column Chromatography to Remove Unreacted Amino Acid
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The more polar amino acid will have a lower Rf value and will elute later than the desired ester.
-
This approach involves the condensation of benzaldehyde, malonic acid, and an ammonia source (like ammonium acetate), followed by in-situ esterification.
Potential Impurities & Their Origin:
-
Unreacted Starting Materials: Benzaldehyde, malonic acid.
-
By-products from Side Reactions:
-
Dibenzylideneacetone: From the self-condensation of benzaldehyde and acetone (if used as a solvent or if malonic acid decarboxylates to an enolate that reacts with benzaldehyde).
-
Polymeric materials: From the polymerization of starting materials or intermediates under the reaction conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurities from the Mannich-type reaction route.
Experimental Protocols:
-
Protocol 3: Recrystallization to Remove Non-polar By-products
-
Dissolve the crude product in a minimal amount of a hot solvent in which the desired product is soluble, but the impurity (e.g., dibenzylideneacetone) is less soluble upon cooling (e.g., a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization of the pure product.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Degradation Products
The primary degradation product of this compound is (3S)-3-amino-3-phenylpropanoic acid, formed via hydrolysis.
Identification and Quantification:
-
¹H NMR Spectroscopy: The presence of the carboxylic acid proton (typically a broad singlet around 10-12 ppm) and the absence of the methyl ester singlet (around 3.7 ppm) are indicative of hydrolysis.
-
LC-MS: The degradation product will have a different retention time and a molecular ion corresponding to the carboxylic acid.
Mitigation Strategies:
-
Strict Control of Moisture: Handle and store the compound under anhydrous conditions. Use dry solvents and glassware for experiments.
-
Avoid Extreme pH: Maintain a neutral pH during workup and storage. If acidic or basic conditions are necessary for a reaction, neutralize the solution as soon as possible.
Enantiomeric Impurity
The presence of the (R)-enantiomer is a critical quality attribute, especially for pharmaceutical applications.
Identification and Quantification:
-
Chiral HPLC: This is the gold standard for determining enantiomeric purity. A suitable chiral stationary phase (CSP) is required to resolve the enantiomers. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[3][4][5]
Experimental Protocol:
-
Protocol 4: Chiral HPLC Analysis
-
Column: A chiral column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose phenylcarbamates).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
-
Mitigation Strategies:
-
Use of Enantiomerically Pure Starting Materials: The most effective way to ensure high enantiomeric purity of the final product is to start with enantiomerically pure (3S)-3-amino-3-phenylpropanoic acid.
-
Chiral Resolution: If the product is a racemic mixture, it can be resolved into its enantiomers using techniques such as diastereomeric salt formation with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.[6]
III. Summary of Common Impurities
| Impurity Name | Structure | Origin | Recommended Analytical Technique(s) | Mitigation Strategy |
| (3S)-3-Amino-3-phenylpropanoic Acid | C₉H₁₁NO₂ | Unreacted starting material/Degradation | ¹H NMR, LC-MS | Column Chromatography, Anhydrous conditions |
| (3R)-Methyl 3-amino-3-phenylpropanoate | C₁₀H₁₃NO₂ | Enantiomeric impurity from starting material | Chiral HPLC | Use of enantiopure starting material, Chiral resolution |
| Benzaldehyde | C₇H₆O | Unreacted starting material (Mannich route) | ¹H NMR, GC-MS | Column Chromatography, Recrystallization |
| Malonic Acid | C₃H₄O₄ | Unreacted starting material (Mannich route) | ¹H NMR, LC-MS | Aqueous Workup |
| Methyl 3-phenylpropanoate | C₁₀H₁₂O₂ | By-product | GC-MS, LC-MS | Fractional Distillation, Preparative HPLC |
IV. References
-
Diaz, E., Ferrandez, A., Prieto, M. A., & Garcia, J. L. (1998). 3-Phenylpropionate Degradation Pathway. Eawag-BBD. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Methyl 3-amino-3-phenylpropionate. PubChem. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
-
Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol. Retrieved from
-
ChemWhat. (n.d.). This compound CAS#: 37088-66-7. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 154-163.
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642.
-
Iriarte-Mares, C. A., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Journal of the Mexican Chemical Society, 64(2), 113-124.
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-Methyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate|14898-52-3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Google Patents. (n.d.). US8287849B2 - Biodegradable poly(beta-amino esters) and uses thereof. Retrieved from
-
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Methyl 3-phenylpropionate. PubChem. Retrieved from [Link]
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. yakhak.org [yakhak.org]
- 6. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Methyl (3S)-3-amino-3-phenylpropanoate Solutions
Welcome to the technical support guide for methyl (3S)-3-amino-3-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining the stability of this compound in solution. Through a combination of troubleshooting guides, frequently asked questions, and detailed protocols, this document aims to explain the "how" and the scientific "why" behind stabilizing this versatile molecule.
Introduction to Stability Challenges
This compound is a chiral building block with applications in organic synthesis.[1] Its structure, containing both a primary amine and a methyl ester, makes it susceptible to degradation, primarily through hydrolysis.[2][3][4][5] The ester group can be attacked by water or hydroxide ions, leading to the formation of (3S)-3-amino-3-phenylpropanoic acid and methanol.[4] This process can be influenced by several factors including pH, temperature, solvent, and the presence of catalysts.[4][6] Understanding and controlling these factors is paramount to ensuring the integrity and reproducibility of your experiments.
Degradation Pathway Overview
The primary degradation route for this compound in aqueous solutions is hydrolysis. This can occur under both acidic and basic conditions, though the mechanisms differ.
Caption: Primary hydrolytic degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for my this compound solution?
A1: The most common cause of degradation is the hydrolysis of the methyl ester bond.[4] This reaction is often accelerated by pH extremes (both acidic and basic conditions) and elevated temperatures.[4] The presence of water is a key requirement for this degradation pathway.
Q2: I've noticed a change in the pH of my solution over time. Is this related to degradation?
A2: Yes, this is a strong indicator of hydrolysis. The formation of the carboxylic acid product, (3S)-3-amino-3-phenylpropanoic acid, will lower the pH of an unbuffered solution. Monitoring pH can be a simple, indirect way to track the stability of your compound.
Q3: What is the ideal pH range for storing solutions of this compound?
A3: While specific data for this compound is not extensively published, for many amino acid esters, a slightly acidic to neutral pH range (approximately pH 4-7) is often recommended to minimize both acid-catalyzed and base-catalyzed hydrolysis. However, empirical determination of the optimal pH for your specific application is crucial. Poly(β-amino esters) have been shown to degrade more rapidly at a lower pH.[7]
Q4: Can I use a buffer to maintain the pH? If so, which one is recommended?
A4: Absolutely. Using a buffer is a highly effective strategy. Phosphate or citrate buffers are common choices. However, it's important to be aware that some buffer components can potentially catalyze degradation.[8] For example, bicarbonate buffers have been shown to catalyze the hydrolysis of some amino acid esters through a specific mechanism involving carbon dioxide.[8] It is always best to conduct a small-scale compatibility study with your chosen buffer system.
Q5: Are there any solvents I should avoid?
A5: Protic solvents, especially water, are the primary concern due to hydrolysis. If your experimental design allows, using anhydrous aprotic solvents such as dichloromethane, chloroform, or ethyl acetate will significantly enhance stability.[1][9] If aqueous solutions are necessary, minimizing water content and controlling pH and temperature are critical.
Q6: How does temperature affect the stability of the solution?
A6: As with most chemical reactions, the rate of hydrolysis increases with temperature.[4] For long-term storage, it is recommended to keep solutions at low temperatures, such as in a freezer at -20°C, in an inert atmosphere.[1][9] For short-term benchtop use, keeping the solution on ice is a good practice.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Decreased concentration of the parent compound over a short period. | 1. Hydrolysis: The solution's pH may be too high or too low. 2. Elevated Temperature: The solution is being stored or used at room temperature or higher. | 1. pH Adjustment: Measure the pH of your solution. If it is outside the optimal range (empirically determined, but start with pH 4-7), adjust it using a suitable buffer system. 2. Temperature Control: Store stock solutions at -20°C or below.[1][9] For working solutions, use an ice bath. |
| Precipitate formation in the solution. | 1. Degradation Product: The resulting carboxylic acid may have lower solubility in your solvent system. 2. pH Shift: A change in pH due to degradation could cause the compound or its degradation product to precipitate. | 1. Analysis of Precipitate: If possible, analyze the precipitate to confirm its identity. 2. Re-dissolution and Buffering: Try to re-dissolve the precipitate by adjusting the pH with a compatible buffer. Consider if a different solvent system with higher solubilizing capacity for both the parent and degradation product is feasible. |
| Inconsistent results in bioassays or chemical reactions. | 1. Variable Purity: The concentration of the active compound is not consistent between experiments due to ongoing degradation. 2. Interference from Degradation Products: The carboxylic acid or methanol byproducts may be interfering with your assay or reaction. | 1. Fresh Solution Preparation: Prepare fresh solutions immediately before each experiment. 2. Implement Stability-Indicating Analytical Method: Use a method like HPLC to quantify the parent compound and its primary degradant before use. This will ensure you are starting with a known concentration. |
| Solution discoloration (e.g., turning pale yellow). | 1. Oxidative Degradation: While hydrolysis is primary, other oxidative pathways may occur over long-term storage, especially if exposed to air and light. 2. Impurity Reaction: Trace impurities in the solvent or from the container may be reacting with the compound. | 1. Inert Atmosphere: Store solutions under an inert gas like argon or nitrogen. 2. Use of High-Purity Solvents: Ensure you are using high-purity, and if necessary, degassed solvents. 3. Protection from Light: Store solutions in amber vials or protect them from light.[1][9] |
Experimental Protocols
Protocol 1: pH-Rate Profile Study for Determining Optimal pH
This experiment will help you determine the pH at which your compound is most stable.
Objective: To quantify the rate of degradation of this compound at various pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
High-purity water
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Constant temperature incubator or water bath
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., 3, 4, 5, 6, 7, 8, 9).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) where it is stable.
-
Initiate Degradation Studies:
-
For each pH value, add a small, precise volume of the stock solution to a larger volume of the corresponding buffer to achieve a known final concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solutions at a constant temperature (e.g., 40°C to accelerate degradation).
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffered solution. Quench any further reaction if necessary (e.g., by immediate freezing or dilution in the mobile phase).
-
HPLC Analysis: Analyze each sample by HPLC to quantify the remaining concentration of this compound. A suitable method would involve a C18 column with a mobile phase of water/methanol with ammonium formate.[10]
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of the compound versus time.
-
The slope of this line will give you the observed first-order degradation rate constant (k_obs) at that pH.
-
Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve will indicate the pH of maximum stability.
-
Caption: Workflow for determining optimal solution pH.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a simple HPLC method to separate this compound from its primary hydrolytic degradant, (3S)-3-amino-3-phenylpropanoic acid.
Instrumentation & Columns:
-
HPLC with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase & Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Methanol
-
Gradient: Start with a higher percentage of A, and gradually increase B. A potential starting gradient could be: 0 min, 32% B; 13 min, 17% B; 13.01 min, 32% B; 18 min, 32% B.[10] (Note: This is an example and must be optimized for your specific column and system).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (due to the phenyl group)
-
Injection Volume: 10 µL
Procedure:
-
Prepare standards of both this compound and its potential degradation product, (3S)-3-amino-3-phenylpropanoic acid.
-
Inject each standard individually to determine their retention times.
-
Inject a mixed standard to ensure baseline separation.
-
Force degradation of the parent compound (e.g., by heating a solution in mild acid or base) and inject the sample to confirm that the degradation product peak increases and the parent peak decreases, and that no new peaks co-elute.
-
This validated method can then be used to accurately assess the stability of your experimental solutions.
Concluding Remarks
The stability of this compound is a critical parameter that underpins the reliability and success of its application in research and development. By understanding the primary degradation pathway—hydrolysis—and systematically controlling key factors such as pH, temperature, and solvent choice, researchers can significantly enhance the shelf-life and consistency of their solutions. The protocols and troubleshooting guides provided herein offer a robust framework for identifying stability issues and implementing effective solutions. Proactive stability assessment, through methodologies like pH-rate profiling and the use of stability-indicating analytical techniques, is a cornerstone of good scientific practice.
References
- Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky.
- Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154.
- Long, F. A., & Purchase, M. (1950). The kinetics of the hydrolysis of γ-butyrolactone. Journal of the American Chemical Society, 72(7), 3267–3273.
- Nielsen, L. P., Stevenson, C. L., & Bjerregaard, S. (1981). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences, 70(8), 881–885.
- Patel, K., & Patel, M. (2021).
- PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information.
- RSC Publishing. (n.d.). Analytical Methods. Royal Society of Chemistry.
- Semantic Scholar. (n.d.). The basic hydrolysis of amino acid esters.
- T. L. Amyes and J. P. Richard. (1996). The basic hydrolysis of amino acid esters. Journal of the American Chemical Society, 118(13), 3129–3141.
- Various Authors. (n.d.). De-esterification of amino acid esters.
- Xu, Q., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1291–304.
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. The basic hydrolysis of amino acid esters | Semantic Scholar [semanticscholar.org]
- 6. carbodiimide.com [carbodiimide.com]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 37088-66-7 [m.chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Peptide Coupling with Methyl (3S)-3-Amino-3-phenylpropanoate
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly low yields in peptide coupling reactions involving methyl (3S)-3-amino-3-phenylpropanoate. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide coupling yield with this compound consistently low?
Low yields in peptide couplings with this compound are often attributed to a combination of steric hindrance and the electronic properties of the amine. As a β-amino acid ester, the nucleophilicity of the amine is reduced compared to α-amino acids. Furthermore, the bulky phenyl group can sterically hinder the approach of the activated carboxylic acid.[1]
Common causes for low yields include:
-
Steric Hindrance: The phenyl group on the β-carbon creates significant steric bulk, which can impede the coupling reaction.[1][2]
-
Reduced Nucleophilicity: The electron-withdrawing effect of the nearby ester group can decrease the nucleophilicity of the amino group.
-
Inadequate Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the activation energy required for this sterically demanding coupling.[3][4]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact coupling efficiency.[3][5]
-
Epimerization: The α-proton of the phenylpropanoate moiety is susceptible to abstraction under basic conditions, which can lead to racemization and a mixture of diastereomeric products, complicating purification and reducing the yield of the desired stereoisomer.[6][7]
Q2: What are the initial signs of a difficult coupling reaction with this amino acid derivative?
Indicators of poor coupling efficiency are often observable during and after the reaction:
-
Incomplete Reaction by TLC or LC-MS: Monitoring the reaction progress will show significant amounts of unreacted starting materials.
-
Low Crude Yield: After workup, the isolated mass of the crude product is substantially lower than theoretically expected.
-
Complex Crude Product Mixture: Analytical techniques like HPLC or NMR of the crude product may reveal multiple byproducts in addition to the desired peptide. This can be indicative of side reactions or epimerization.[6]
Q3: Which coupling reagents are most effective for sterically hindered β-amino acids like this compound?
For challenging couplings involving sterically hindered or less nucleophilic amines, more potent coupling reagents are generally required.[8] While standard carbodiimide reagents like DCC or EDC can be used, they often lead to low yields and side reactions unless an additive is present.[2][9]
Highly recommended reagents include:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form reactive O-acylisourea intermediates that readily couple with hindered amines.[4][10][11] HATU is often considered one of the most efficient coupling reagents for difficult couplings.[4][12]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for overcoming steric hindrance.[10][11]
-
COMU: This newer generation coupling reagent is known for its high efficiency, comparable to HATU, with the added benefits of better solubility and safety.[9][10]
Q4: Can changing the solvent improve my coupling yield?
Yes, the choice of solvent is critical for successful peptide synthesis as it affects the solvation of the reacting species and can influence reaction rates.[5][13]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents in peptide synthesis due to their excellent solvating properties.[5][13] NMP is often preferred for difficult sequences as it can disrupt peptide aggregation.[3][13]
-
Less Common Solvents: In some cases, for particularly challenging couplings, solvents like dichloromethane (DCM) or mixtures of solvents can be beneficial.[3][9] However, the solubility of all reactants must be considered.[14]
Q5: How can I minimize the risk of epimerization during the coupling reaction?
Epimerization is a significant concern with phenylglycine derivatives due to the increased acidity of the α-proton, which is stabilized by the adjacent phenyl ring.[6][7][15]
Strategies to minimize epimerization include:
-
Choice of Coupling Reagent and Additive: Using coupling reagents in combination with additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can suppress racemization.[4][9] OxymaPure is another effective additive.[9]
-
Base Selection: The choice and amount of base used are crucial. Weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over stronger, less hindered bases.[6][16] Using the minimum necessary amount of base is also recommended.
-
Low Temperature: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can help to minimize the rate of epimerization.[9]
-
Pre-activation Time: Minimize the time the carboxylic acid is "pre-activated" with the coupling reagent and base before adding the amine component.[17]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low-yield issues.
| Problem | Potential Cause | Recommended Solution(s) | Expected Outcome |
| Low Conversion of Starting Materials | Insufficient Reagent Potency | Switch from carbodiimide-based reagents (DCC, EDC) to more powerful uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salts.[3][4] | Increased reaction rate and higher conversion to the desired product. |
| Steric Hindrance | Increase reaction time (e.g., from 2 hours to overnight).[3] Consider gentle heating, but monitor for epimerization.[3] Employ "double coupling" where a second fresh portion of activated amino acid is added after the initial coupling period.[1][17] | Drive the reaction to completion by overcoming the high activation energy barrier. | |
| Multiple Products Observed (HPLC/LC-MS) | Epimerization | Add an anti-racemization agent like HOBt, HOAt, or OxymaPure.[4][9] Use a sterically hindered, weaker base such as DIPEA or collidine.[6][16] Perform the reaction at a lower temperature (e.g., 0 °C).[9] | A cleaner product profile with a significant reduction in diastereomeric impurities. |
| Side Reactions (e.g., N-acylurea formation) | If using a carbodiimide reagent, ensure an additive like HOBt or OxymaPure is present to trap the reactive O-acylisourea intermediate.[2][18] | Minimized formation of unreactive byproducts, leading to a higher yield of the target peptide. | |
| Low Isolated Yield After Purification | Poor Solubility of Reactants or Product | Ensure all reagents are fully dissolved in the chosen solvent.[14] Consider switching to a solvent with better solvating properties, such as NMP.[3][13] | Improved reaction kinetics and easier purification, resulting in a higher isolated yield. |
| Inefficient Workup or Purification | Review the workup procedure to ensure the product is not being lost during extraction or precipitation steps. Optimize the purification method (e.g., column chromatography, recrystallization) for the specific properties of your peptide. | Increased recovery of the pure product. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended for overcoming the steric hindrance associated with this compound.
-
Preparation of the Carboxylic Acid Component: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF or NMP (to a concentration of approximately 0.1-0.2 M).
-
Activation: To the stirred solution, add HATU (1.0 equivalent) and a non-nucleophilic base such as DIPEA (2.0 equivalents).[4] Stir the mixture at room temperature for 1-2 minutes to allow for pre-activation.
-
Coupling: Add a solution of this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to proceed overnight.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired peptide.
Protocol 2: Carbodiimide Coupling with Epimerization Suppression
This protocol is a more cost-effective alternative but requires careful control to minimize side reactions.
-
Reactant Preparation: In a clean, dry flask, dissolve the N-protected amino acid (1.0 equivalent), this compound (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling: Add a solution of DIC or EDC·HCl (1.1 equivalents) dropwise to the cooled mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 5 and 6 as described in Protocol 1. The urea byproduct from DIC is soluble in most organic solvents, while the urea from EDC is water-soluble.[9] The DCU byproduct from DCC is largely insoluble and can often be removed by filtration.[19]
Visualizations
Troubleshooting Flowchart for Low Peptide Coupling Yields
Caption: A flowchart for troubleshooting low peptide coupling yields.
Mechanism of Carbodiimide-Mediated Peptide Coupling with HOBt
Caption: Carbodiimide coupling mechanism with HOBt to minimize side reactions.
References
- Benchchem. A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Elsevier Ltd.
- Wikipedia. Carbodiimide. Wikipedia.
- PMC. Epimerisation in Peptide Synthesis. PMC.
- PubMed. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry.
- ChemRxiv. (2020). Epimerization-free C-term Activation of Peptide Fragments by Ball-Milling. ChemRxiv.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
- Benchchem. Technical Support Center: Optimizing Difficult Ile-Thr Peptide Synthesis. Benchchem.
- Semantic Scholar. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Semantic Scholar.
- Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
- RSC Publishing. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.
- PMC. (2016). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. PMC.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011).
- NIH. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? NIH.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
- Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Fibrinogen-Binding Peptide Synthesis. Benchchem.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- ResearchGate. (2025). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization*. ResearchGate.
- Solvents for Solid Phase Peptide Synthesis. (n.d.).
- ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. ResearchGate.
- Benchchem. Troubleshooting low yield in H-Arg-Lys-OH synthesis. Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine. Benchchem.
- Electronic Journal of Biotechnology. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
- RSC Publishing. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances.
- ACS Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Benchchem. strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- AAPPTec. How to Synthesize a Peptide. AAPPTec.
- Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.
- PMC. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. file.globalso.com [file.globalso.com]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 16. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Carbodiimide - Wikipedia [en.wikipedia.org]
- 19. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimization of Catalytic N-Arylation of Amino Acid Esters
Welcome to the technical support center for the catalytic N-arylation of amino acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. N-arylated amino acids are crucial building blocks in medicinal chemistry and materials science, but their synthesis can be challenging. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying rationale to empower your experimental design.
Problem 1: Low to No Product Yield
Question: I am not observing any significant formation of my desired N-arylated amino acid ester. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in a catalytic N-arylation reaction is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagents. Here’s a systematic approach to troubleshooting this problem:
1. Catalyst and Ligand Inactivity:
-
Catalyst Deactivation: The palladium or copper catalyst can deactivate through various pathways, such as the formation of off-cycle, inactive complexes or precipitation of the metal[1][2]. For palladium-catalyzed reactions, particularly with electron-rich heteroaryl substrates, the amine or heterocycle can displace the phosphine ligand, leading to catalytically dormant species[2].
-
Solution: Consider using a more robust catalyst system. For palladium, pre-catalysts like t-BuBrettPhos Pd G3 or G4 are effective for aryl triflates and can operate under mild conditions[3][4][5]. For nickel-catalyzed systems, (CyPAd-Dalphos)Ni(o-tolyl)Cl has shown good activity with a weak inorganic base[6].
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the metal center and facilitating the catalytic cycle. A ligand that is too bulky or not electron-donating enough can hinder oxidative addition or reductive elimination.
2. Sub-optimal Base and Solvent Selection:
-
Incorrect Base Strength: The base plays a crucial role in deprotonating the amino acid ester to form the active nucleophile. A base that is too weak may not be effective, while an overly strong base can lead to side reactions, including racemization or catalyst degradation[3][6].
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates[9][10]. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. However, at high temperatures, some solvents like DMF and dioxane can act as a hydride source, leading to reduction of the palladium-aryl intermediate and decreased yield[11][12].
3. Reagent Quality and Reaction Setup:
-
Air and Moisture Sensitivity: Many catalyst systems, particularly those involving phosphine ligands and Pd(0) species, are sensitive to air and moisture.
-
Purity of Starting Materials: Impurities in the amino acid ester or aryl halide can poison the catalyst.
-
Solution: Use highly pure starting materials. If using an amino acid ester salt (e.g., hydrochloride), ensure it is fully neutralized by the base.
-
A general workflow for troubleshooting low yield is depicted below:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Significant Racemization of the Chiral Center
Question: My N-arylation reaction is proceeding, but I am observing a significant loss of enantiomeric purity in my product. How can I minimize or prevent racemization?
Answer: Preserving the stereochemical integrity of the α-carbon is one of the most significant challenges in the N-arylation of chiral amino acid esters[14]. Racemization is primarily caused by the deprotonation of the α-proton, which is acidic and susceptible to removal under basic conditions[6][15].
1. Base-Mediated Racemization:
-
Strong Bases: Strong bases, such as sodium tert-butoxide (NaOt-Bu), are known to cause significant racemization[3].
-
Solution: Employ milder inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective in promoting the C-N coupling while minimizing racemization[3][6][8]. Mechanistic studies have shown that the choice of a weaker base is crucial for maintaining enantiomeric excess[3].
-
2. Influence of the Ester Group:
-
Steric Hindrance: The steric bulk of the ester group can influence the rate of racemization. Larger, bulkier ester groups can sterically hinder the approach of the base to the α-proton, thereby reducing the extent of racemization[6][13].
3. Reaction Temperature and Time:
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of racemization.
-
Solution: Optimize the reaction to proceed at the lowest possible temperature. The use of highly active catalyst systems, such as t-BuBrettPhos Pd G3/G4, can enable reactions at or near room temperature, which significantly reduces the risk of racemization[3][4]. Also, minimize the reaction time; prolonged exposure to basic conditions can increase the likelihood of epimerization.
-
Optimization Table for Minimizing Racemization
| Parameter | Recommendation | Rationale |
| Base | Use weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄). | Reduces the rate of α-proton abstraction[3][6]. |
| Ester Group | Employ sterically bulky esters (e.g., tert-butyl). | Hinders the approach of the base to the α-proton[6][13]. |
| Temperature | Run the reaction at the lowest effective temperature. | Slows the kinetics of the racemization process[3]. |
| Catalyst | Use a highly active catalyst to enable lower temperatures. | Allows for milder reaction conditions[3][4]. |
Problem 3: Reaction Stalls or is Sluggish
Question: My reaction starts but then stalls before reaching full conversion, even after an extended time. What could be the cause?
Answer: A stalling reaction often points to catalyst deactivation or product inhibition.
1. Catalyst Deactivation Pathways:
-
Irreversible Deactivation: The active catalyst can be consumed by side reactions. For example, in some palladium-catalyzed systems, C-H insertion of palladium into the phosphine ligand can form an off-cycle, inactive palladaphosphacyclobutene[1].
-
Solution: The choice of ligand is crucial to prevent these deactivation pathways. Ligands like GPhos have been specifically designed to resist deactivation and can be more effective than earlier generation ligands[2].
-
-
Product Inhibition: The N-arylated product itself can sometimes coordinate to the metal center more strongly than the starting materials, leading to product inhibition and a slowdown of the catalytic cycle[1][8].
-
Solution: If product inhibition is suspected, try running the reaction at a higher dilution to disfavor the binding of the product to the catalyst. Alternatively, a different ligand that modulates the binding affinity of the product could be beneficial.
-
2. Base Solubility Issues:
-
Inorganic Base Solubility: The solubility of inorganic bases like Cs₂CO₃ and K₃PO₄ can be low in organic solvents. The slow dissolution of the base can sometimes be the rate-limiting step, making the reaction appear sluggish[8].
-
Solution: Grinding the base to a fine powder before use can increase its surface area and improve its dissolution rate[3]. In some cases, the addition of a phase-transfer catalyst might be beneficial, although this can introduce other complications.
-
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for a palladium-catalyzed N-arylation (Buchwald-Hartwig amination)?
A1: The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl halide complex.
-
Amine Coordination and Deprotonation: The amino acid ester coordinates to the Pd(II) center, and a base removes the proton from the nitrogen atom to form a palladium-amido complex.
-
Reductive Elimination: The N-arylated product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Q2: When should I consider using a copper-catalyzed (Ullmann-type) reaction instead of a palladium-catalyzed one?
A2: While palladium catalysis is often the first choice due to its broad scope and high activity, copper-catalyzed Ullmann-type reactions have their advantages and can be a better option in certain scenarios[16].
-
Cost: Copper is significantly less expensive than palladium, making it more attractive for large-scale synthesis.
-
Substrate Compatibility: Some substrates that are problematic in palladium catalysis, such as certain amides and N-H containing heterocycles, can be more amenable to copper-catalyzed conditions[17].
-
Historical Context: Historically, Ullmann reactions were the primary method for C-N bond formation and have a long history of application[16][18]. Modern protocols have made these reactions much milder, often using ligands like amino acids or diamines to facilitate the coupling at lower temperatures[3][19]. However, traditional Ullmann reactions often required harsh conditions (high temperatures, polar solvents)[16].
Q3: Can I use aryl chlorides for the N-arylation of amino acid esters?
A3: Yes, but aryl chlorides are generally less reactive than the corresponding bromides, iodides, and triflates due to the stronger C-Cl bond. Successfully coupling aryl chlorides often requires a more active catalyst system.
-
Palladium Systems: Specialized, highly electron-rich and bulky phosphine ligands are typically required to activate the C-Cl bond for oxidative addition.
-
Nickel Systems: Nickel catalysts have shown particular promise for the coupling of aryl chlorides, which are attractive starting materials due to their lower cost and wider availability[6][13][15].
Q4: Are there any general protocols I can use as a starting point?
A4: Yes, here is a general, representative protocol for a palladium-catalyzed N-arylation based on literature examples. Note: This is a starting point and will likely require optimization for your specific substrates.
General Experimental Protocol (Palladium-Catalyzed)
-
Preparation: In a nitrogen-filled glovebox, add the aryl (pseudo)halide (1.0 equiv.), the amino acid ester (1.1–1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium pre-catalyst (e.g., t-BuBrettPhos Pd G3, 2–5 mol%), and a magnetic stir bar to a dry reaction vial[3][6].
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a suitable concentration (e.g., 0.1–0.5 M)[6].
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 25–100 °C) and stir for the required time (e.g., 12–24 hours)[3].
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Journal of Organic Chemistry. [Link]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
- Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing. [Link]
- Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Canadian Journal of Chemistry. [Link]
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
- Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing. [Link]
- of previous work and the present study for the N‐arylation of chiral... | Download Scientific Diagram.
- N- Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Lig
- Impact of Deactivation Phenomena on the Kinetics of the C-N Coupling Reaction Over Supported Cu2O Catalysts in Continuous Flow Conditions.
- Optimization of the Synthesis of Flavone-Amino Acid and Flavone-Dipeptide Hybrids via Buchwald-Hartwig Reaction. PubMed. [Link]
- Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis.
- Optimization of the Synthesis of Flavone–Amino Acid and Flavone–Dipeptide Hybrids via Buchwald–Hartwig Reaction. The Journal of Organic Chemistry. [Link]
- ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides.
- Optimization for the Buchwald–Hartwig‐amination of 4aa.
- Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd C
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- (PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
- Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd C
- Arylation of Amines in Alkane Solvents by using Well‐Defined Palladium–N‐Heterocyclic Carbene Complexes. OUCI. [Link]
- CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Letters. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- (PDF) Copper-catalyzed N -(hetero)
- Copper-catalyzed N-(hetero)arylation of amino acids in water.
- Ullmann condens
- Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water.
- Copper-mediated peptide arylation selective for the N-terminus. PMC. [Link]
- Troubleshooting Guides.
- Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT Open Access Articles. [Link]
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.
- N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations.
- Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. [Link]
- Overcoming the Necessity of γ-Substitution in δ-C(sp3)–H Arylation: Pd-Catalyzed Derivatization of α-Amino Acids.
- Ligand-Controlled Asymmetric Arylation of Aliphatic α-Amino Anion Equivalents. Journal of the American Chemical Society. [Link]
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
Sources
- 1. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates [dspace.mit.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Arylation of Amines in Alkane Solvents by using Well‐Defined Palladium–N‐Heterocyclic Carbene Complexes [ouci.dntb.gov.ua]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up of Methyl (3S)-3-amino-3-phenylpropanoate Synthesis
Welcome to the technical support center dedicated to addressing the common challenges encountered during the scale-up of methyl (3S)-3-amino-3-phenylpropanoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to issues that can arise when transitioning from laboratory-scale experiments to pilot or production-scale manufacturing.
Troubleshooting Guide
This section is structured to address problems as they typically appear in the synthetic workflow. We will delve into the root causes of these issues and provide actionable, field-tested solutions.
Reaction Control and Heat Management
Question: We are observing a significant exotherm during the reaction on a larger scale, which was not apparent in our lab-scale experiments. This is leading to temperature control issues and the formation of impurities. What is causing this, and how can we mitigate it?
Answer: This is a classic and critical scale-up challenge rooted in the principles of heat transfer. The heat generated by an exothermic reaction is proportional to the volume of the reactor, which increases by the cube of the radius (r³). However, the heat dissipated through the reactor walls is proportional to the surface area, which only increases by the square of the radius (r²).[1][2][3] This fundamental disparity means that as you scale up, the ability to remove heat does not keep pace with the rate of heat generation, leading to a potential for thermal runaway.[1][4][5]
Root Cause Analysis:
-
Decreased Surface Area-to-Volume Ratio: As the reactor size increases, the surface area available for heat exchange per unit volume of reacting mass decreases significantly.[2][3]
-
Inadequate Mixing: Poor mixing can lead to localized "hot spots" where the reaction rate accelerates, further exacerbating the exotherm.[4][6]
-
Reaction Kinetics: The rate of many reactions, and thus the rate of heat generation, increases exponentially with temperature.[5]
Troubleshooting Protocol:
-
Characterize the Exotherm: Before scaling up, it is crucial to understand the thermal profile of your reaction. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide vital data on the heat of reaction and the maximum adiabatic temperature rise.[4]
-
Controlled Reagent Addition (Semi-Batch Approach): Instead of adding all reagents at once, implement a controlled, continuous, or portion-wise addition of the limiting reagent. This allows you to manage the rate of reaction and, consequently, the rate of heat generation.
-
Enhanced Cooling Capacity: Ensure your large-scale reactor has a sufficiently powerful cooling system. This may involve using a jacketed reactor with a high-flow cooling fluid, internal cooling coils, or an external heat exchanger.[4]
-
Optimize Agitation: The type and speed of the agitator are critical for efficient heat transfer. For low to moderate viscosity reactions, a pitched-blade turbine or propeller stirrer is often effective. For higher viscosities, an anchor or helical ribbon agitator may be necessary to ensure good circulation near the reactor walls where heat exchange occurs.[7][8]
Reagent Addition and Mixing
Question: Our yield has decreased upon scale-up, and we are observing an increase in side-product formation. We suspect this is related to how we are mixing the reagents. What are the key considerations for mixing at a larger scale?
Answer: Inefficient mixing is a common culprit for decreased yield and selectivity during scale-up. What appears as instantaneous mixing in a small flask can take significantly longer in a large reactor, leading to localized high concentrations of one reactant.[6][9] This can promote unwanted side reactions.
Root Cause Analysis:
-
Mesomixing and Micromixing Limitations: On a large scale, the time it takes for reactants to mix at the molecular level (micromixing) is much longer. The initial dispersion of the added reagent (mesomixing) is also more challenging.
-
Improper Agitator Selection: The choice of agitator must be appropriate for the viscosity of the reaction mixture and the geometry of the reactor.[7]
-
Feed Point Location: The location where a reagent is introduced can significantly impact its distribution throughout the reactor.
Troubleshooting Protocol:
-
Evaluate Mixing Efficiency: Consider performing a mixing study in your reactor using a non-reactive tracer to understand the mixing time.
-
Subsurface Addition: Introduce reactive reagents below the surface of the reaction mixture, preferably near the agitator, to promote rapid dispersion.
-
Dilution of Reagents: If possible, dilute the incoming reagent stream to reduce the initial concentration gradient upon addition.
-
Agitator Optimization: Consult with a chemical engineer to select the optimal agitator type, size, and speed for your specific reaction volume and viscosity. The goal is to achieve a balance between good bulk mixing and avoiding excessive shear that could degrade sensitive molecules.[8]
Work-up and Extraction
Question: We are experiencing significant emulsion formation and poor phase separation during the aqueous work-up at a larger scale, which is leading to product loss and extended processing times. Why is this happening, and how can we improve the separation?
Answer: The dynamics of liquid-liquid extraction change considerably with scale. The increased interfacial area and higher energy input from larger-scale mixing can stabilize emulsions that were not problematic in the lab.[10]
Root Cause Analysis:
-
Increased Shear Forces: The agitators in large reactors impart significantly more energy into the system, which can break down droplets and create stable emulsions.
-
Longer Settling Times: The greater volume and height of the liquid in a large vessel mean that droplets have a longer distance to travel to coalesce and form a distinct interface.
-
Presence of Interfacial Contaminants: Small amounts of impurities can act as surfactants, stabilizing emulsions.
Troubleshooting Protocol:
-
Optimize Mixing During Extraction: Use a lower agitator speed during the extraction phase compared to the reaction phase. The goal is to gently mix the phases to facilitate mass transfer without creating a stable emulsion.
-
Adjust pH and Ionic Strength: Small changes to the pH or the addition of a salt (brine wash) can often help to break emulsions by altering the properties of the aqueous phase and the interface.[10]
-
Consider a Co-solvent: In some cases, adding a small amount of a suitable co-solvent can alter the interfacial tension and promote phase separation.
-
Allow for Adequate Settling Time: Be patient. What takes minutes in a separatory funnel can take hours in a large reactor.
-
Centrifugation (for challenging separations): In some cases, particularly in pharmaceutical manufacturing, centrifugation may be employed to facilitate the separation of persistent emulsions.
Crystallization and Isolation
Question: The crystal form and particle size of our isolated this compound hydrochloride are inconsistent at a larger scale. This is affecting filtration times and the purity of the final product. What factors should we be controlling more carefully?
Answer: Crystallization is a complex process that is highly sensitive to scale-dependent parameters. The cooling rate, mixing, and supersaturation profile all differ significantly between lab-scale flasks and large crystallizers. This can lead to variations in crystal form (polymorphism) and particle size distribution.[11][12][13]
Root Cause Analysis:
-
Slower and Non-uniform Cooling: A large volume of solvent cools much more slowly and less uniformly than a small volume, leading to different nucleation and growth kinetics.[14][15]
-
Mixing Effects: The hydrodynamics within a large crystallizer can affect crystal growth and lead to attrition (crystal breakage), generating fines.
-
Supersaturation Control: Achieving a consistent level of supersaturation, the driving force for crystallization, is more challenging on a large scale.
Troubleshooting Protocol:
-
Controlled Cooling Profile: Implement a programmed, linear cooling profile rather than simply placing the vessel in an ice bath. This allows for more controlled nucleation and crystal growth.
-
Seeding: Introduce a small amount of previously isolated, desired crystalline material (seed crystals) at a specific temperature and supersaturation level. This can help to control the crystal form and achieve a more uniform particle size.
-
Anti-Solvent Addition: If using an anti-solvent for crystallization, control the addition rate carefully to maintain a consistent level of supersaturation.
-
Agitation Control: Use gentle agitation to suspend the crystals and ensure uniform temperature, but avoid high shear that can cause breakage.
-
Polymorph Screening: It is essential to perform a thorough polymorph screen to identify all possible crystal forms and the conditions under which they are stable.[11][12] This is critical for ensuring the consistency and bioavailability of an active pharmaceutical ingredient.[13][14]
Frequently Asked Questions (FAQs)
Q1: We are concerned about the potential for racemization of the chiral center during our process. At what stages is this most likely to occur, and how can we prevent it?
A1: Racemization is a significant risk, particularly for β-amino acids where the α-proton can be abstracted under certain conditions. The most likely stages for racemization are:
-
During reactions involving strong bases: If your synthesis involves a deprotonation step, the resulting carbanion intermediate can be planar, leading to loss of stereochemical integrity upon reprotonation.[16]
-
Under harsh pH conditions (acidic or basic) during work-up or purification, especially at elevated temperatures.
-
During derivatization or subsequent reaction steps.
Prevention Strategies:
-
Use non-nucleophilic, sterically hindered bases for any deprotonation steps.
-
Maintain a controlled, neutral, or slightly acidic pH during work-up and extractions. Avoid prolonged exposure to strong acids or bases.
-
Keep temperatures as low as practically possible throughout the process.
-
Analyze for chiral purity at each step of the process using a suitable analytical method (e.g., chiral HPLC) to identify any steps where racemization is occurring.
Q2: Our final product has a slight yellow color that was not present in the lab-scale material. What could be the cause?
A2: A pale yellow color in the final product can be indicative of trace impurities.[17] Potential causes include:
-
Oxidation: The amino group can be susceptible to air oxidation, especially over prolonged reaction or processing times at larger scales. Consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Side-products from the reaction: The increased exotherm on a larger scale may have led to the formation of minor, colored byproducts.
-
Impurities in starting materials or solvents: Ensure the quality of all materials is consistent between scales.
-
Degradation during drying: Overheating during the drying process can sometimes lead to discoloration.
Troubleshooting:
-
Purge the reactor with an inert gas before starting the reaction.
-
Re-evaluate your purification method. A re-crystallization or a carbon treatment may be necessary to remove the colored impurity.
-
Analyze the impurity by techniques such as LC-MS to identify its structure and determine its origin.
Q3: The filtration of our final product is very slow on the pilot scale. What can we do to improve it?
A3: Slow filtration is typically due to a small particle size or the presence of "fines." This is often a consequence of uncontrolled crystallization, as discussed in the troubleshooting guide.
Improvement Strategies:
-
Optimize your crystallization protocol to promote the growth of larger, more uniform crystals. This includes controlled cooling, seeding, and gentle agitation.
-
Consider an "aging" or "digestion" step after crystallization, where the slurry is held at a constant temperature for a period. This can allow smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening).
-
Use a filter aid such as Celite, but be aware that this may not be desirable for a final pharmaceutical product.
-
Evaluate different filtration equipment. A filter press or a centrifugal filter may be more efficient for your material than a simple Buchner funnel setup.
Visualizations
Decision Tree for Troubleshooting Yield Loss
Caption: Key control points in the scale-up workflow for this compound synthesis.
References
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]
- Du, Y., & Xue, J. (2016). Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques. Current Pharmaceutical Design, 22(32), 4917–4928. [Link]
- Puspitasari, E. D., Nugraha, A. S., & Insanu, M. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences, 11(2), 1-8. [Link]
- Viçosa, A. L., Letourneau, J., & Espitalier, F. (2012). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Crystals, 2(4), 1431-1452. [Link]
- Wang, Y., Chen, J., & Zhang, H. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design, 23(4), 3053–3075. [Link]
- The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]
- Zero Instrument. (n.d.). Common Types of Mixing in Reactors. Just Measure it. [Link]
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]
- LearnChemE. (2015).
- Mettler Toledo. (n.d.).
- Clark, W. M., Lei, M. W., Kirichenko, E., Dickerson, K. Y., & Prytko, R. J. (2012). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up.
- Stalwart International. (n.d.). Explore the Key Parameters for Chemical Reactor Efficiency. [Link]
- Worcester Polytechnic Institute. (2015). Heat Transfer in Reactor Scale-Up. Digital WPI. [Link]
- Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. [Link]
- Taylor, C., et al. (2023). Determining Phase Separation Dynamics with an Automated Image Processing Algorithm. Organic Process Research & Development, 27(4), 629–637. [Link]
- University of California, Santa Barbara. (n.d.). CHAPTER 8: Mixing in Chemical Reactors. UCSB Engineering. [Link]
- Park, K. H., et al. (2021).
- Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
- Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]
- Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
- Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?[Link]
- KAUST Health & Safety. (n.d.). Scale up reactions Guideline. [Link]
- Chemdad. (n.d.). METHYL (3S)
- Sunshine, S. B., et al. (2012). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Journal of visualized experiments : JoVE, (62), 3821. [Link]
- Iqbal, M. N., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Chemistry, 10, 869625. [Link]
- LookChem. (n.d.).
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
- Martinez-Klimova, E., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Journal of the Mexican Chemical Society, 64(2), 118-125. [Link]
- Collum, D. B., et al. (2007). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. Journal of the American Chemical Society, 129(46), 14383–14392. [Link]
- PubChem. (n.d.). Methyl (S)
- PubChem. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Alberti, S., et al. (2019).
- Raykol Group (XiaMen) Corp., Ltd. (n.d.). Factors Affecting Solid Phase Extraction. [Link]
- Pérez-Pérez, J., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11985. [Link]
- de Hemptinne, J. C., et al. (2020). Specialty Grand Challenges in Separation Processes. Frontiers in Chemical Engineering, 2, 1. [Link]
- PubChem. (n.d.). CID 158720422. [Link]
- PubChem. (n.d.). methyl (2R)
Sources
- 1. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 2. youtube.com [youtube.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. amarequip.com [amarequip.com]
- 5. scispace.com [scispace.com]
- 6. mt.com [mt.com]
- 7. zeroinstrument.com [zeroinstrument.com]
- 8. stalwartint.com [stalwartint.com]
- 9. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (Open Access) The effect of polymorphism on active pharmaceutical ingredients: A review (2020) | Ahmad Ainurofiq | 12 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Byproduct Identification in Methyl (3S)-3-Amino-3-phenylpropanoate Synthesis
Welcome to the technical support center for the synthesis of methyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Chiral β-amino acids and their esters are fundamental building blocks in the synthesis of numerous pharmaceuticals, making their purity a paramount concern.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you identify, understand, and mitigate the formation of common impurities.
Section 1: Troubleshooting Enantiomeric & Diastereomeric Purity
Maintaining enantiomeric excess is often the primary challenge in this synthesis. The presence of the undesired (3R)-enantiomer can arise from either incomplete resolution of a racemic mixture or racemization during subsequent reaction steps, such as esterification.[4][5]
FAQ 1.1: My chiral HPLC shows a significant peak for the wrong enantiomer. What is happening?
Question: I've performed a chiral HPLC analysis on my final product, and besides the expected peak for the (3S)-enantiomer, there's a notable peak corresponding to the (3R)-enantiomer. Why is my enantiomeric excess (e.e.) low?
Answer: This is a classic problem that typically points to one of two root causes:
-
Incomplete Resolution: If your synthesis involves the resolution of racemic 3-amino-3-phenylpropanoic acid or its ester, the presence of the (3R)-enantiomer indicates the resolution step was not driven to completion. Enzymatic resolutions, for instance, are equilibrium-driven processes and may require optimization of reaction time, enzyme loading, or solvent to achieve high e.e.[6][7]
-
Racemization: The chiral center at the C3 position is susceptible to racemization, especially under harsh reaction conditions. This is particularly common during the esterification of (3S)-3-amino-3-phenylpropanoic acid.[4]
-
Mechanism: Strong acidic or basic conditions, coupled with elevated temperatures, can facilitate the deprotonation and subsequent reprotonation of the C3 carbon, leading to a loss of stereochemical integrity.[5][8] For instance, heating amino acid esters can lead to partial racemization.[5]
-
Common Pitfall: Standard Fischer esterification using strong acids like H₂SO₄ and heat is a known risk factor for racemization in sensitive substrates like this one.[9]
-
Troubleshooting Protocol: Differentiating and Solving Low e.e.
Step 1: Verify Your Analytical Method Ensure your chiral HPLC method is robust and validated. Use a racemic standard of methyl 3-amino-3-phenylpropanoate to confirm baseline separation of the (3S) and (3R) enantiomers and to establish their retention times.[10][11][12]
Step 2: Analyze the Precursor If possible, analyze the enantiomeric purity of your starting material, (3S)-3-amino-3-phenylpropanoic acid, before the esterification step. This will definitively tell you if the issue is with the initial resolution or the esterification process.
Step 3: Mitigation Strategies
-
For Incomplete Resolution: Re-optimize the resolution protocol. This could involve screening different enzymes (e.g., lipases), adjusting the pH, or changing the solvent system.[6]
-
For Racemization during Esterification: Employ milder esterification conditions. Avoid high temperatures and strong, non-volatile acids.
-
Recommended Method: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) at low temperatures, followed by the addition of methanol. This often proceeds quickly and with minimal racemization.
-
Alternative: Use polymer-bound alkyltriazenes, which are exceptionally mild and have been shown to facilitate esterification without racemization.[4]
-
Section 2: Identification of Process-Related Impurities
These are byproducts formed from side reactions of starting materials, reagents, or intermediates. Their identification often requires a combination of analytical techniques.
FAQ 2.1: My ¹H NMR spectrum has unexpected aromatic and aliphatic signals. What could they be?
Question: I've purified my product, but the NMR spectrum shows unreacted starting materials and other strange peaks that I can't assign to the desired product.
Answer: Beyond the desired product, several common process-related impurities can arise depending on the synthetic route. Let's break down the possibilities.
Potential Byproducts and Their Signatures:
| Byproduct Name | Formation Mechanism | Typical Analytical Signature |
| Unreacted Starting Material | Incomplete reaction during the esterification step. | In ¹H NMR, the presence of a broad carboxylic acid proton peak (~10-12 ppm) and the absence of a methyl ester singlet (~3.7 ppm). |
| Methyl Cinnamate | Elimination of the amino group from the β-amino acid, often promoted by heat and acidic conditions. This is a common side reaction for β-amino acids.[13] | In ¹H NMR, characteristic vinyl proton signals (doublets) between 6.0 and 8.0 ppm with a large coupling constant (~16 Hz for the trans-isomer). |
| Dimerization Products | Intermolecular reaction between two molecules of the product, potentially forming amide linkages or other cross-linked species.[14] | Complex NMR spectra and the appearance of a higher molecular weight ion in LC-MS analysis (e.g., M+H⁺ at ~341 m/z). |
| Byproducts from Mannich Route | If using a Mannich-type reaction (e.g., benzaldehyde, malonic acid, and ammonia source), incomplete reaction or side reactions can leave β-aminoketone intermediates.[15] | Presence of ketone carbonyl signals in ¹³C NMR (~190-210 ppm) and corresponding signals in ¹H NMR. |
Troubleshooting Workflow: Identifying Unknown Peaks
This workflow guides you through a logical process of elimination to identify unknown impurities observed in your analytical data.
Caption: A decision-tree workflow for systematic byproduct identification.
Section 3: Analytical Protocols
Accurate identification requires reliable analytical methods. Here are starting points for key experiments.
Protocol 3.1: Chiral HPLC Method Development
High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the enantiomeric purity of chiral compounds like amino acid esters.[16][17]
Objective: To separate and quantify the (3S) and (3R) enantiomers of methyl 3-amino-3-phenylpropanoate.
Recommended Column & Conditions:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralpak series) or macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) are highly effective for separating underivatized amino acid esters.[10][11]
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The exact ratio needs to be optimized. For example, start with 90:10 (v/v) Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
Step-by-Step Protocol:
-
Prepare a Racemic Standard: Synthesize or purchase a small amount of racemic methyl 3-amino-3-phenylpropanoate. Dissolve in the mobile phase to a concentration of ~1 mg/mL.
-
Initial Injection: Inject the racemic standard onto the chiral column using the starting mobile phase composition.
-
Optimize Separation:
-
If the peaks are not resolved, incrementally increase the percentage of the alcohol modifier.
-
If retention times are too long, you may need to try a different alcohol or add a small amount of a more polar solvent.
-
-
Validate: Once baseline resolution is achieved, inject a sample of your purified (3S)-product to identify the major peak and confirm the identity of the minor (3R)-enantiomer peak.
Section 4: Synthesis Pathway and Byproduct Origins
Understanding where byproducts form is key to preventing them. The following diagram illustrates a common synthetic pathway and highlights the stages where key impurities can emerge.
Caption: Key stages of synthesis and points of byproduct formation.
References
- PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate. PrepChem.com.
- ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.
- Kim, M. J., et al. (2016). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Biotechnology and Bioengineering, 113(3), 530-537.
- Gotor, V., et al. (2008). Synthetic difficulties to access α‐ and β‐amino acids. Advanced Synthesis & Catalysis, 350(14-15), 2349-2354.
- Christen, P., & Silverman, R. B. (2013). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Journal of the American Chemical Society, 135(4), 1493-1500.
- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- Wang, H., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 4526.
- Chandrasekhar, S., et al. (2001). Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. The Journal of Organic Chemistry, 66(23), 7816-7819.
- Juaristi, E., & Soloshonok, V. A. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1649-1664.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-176.
- Agilent Technologies, Inc. (2019). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
- Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations.
- Smerdka, J., Rademann, J., & Jung, G. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Journal of Peptide Science, 10(10), 603-611.
- Wang, H. M., et al. (2007). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 12(1), 1-12.
- Hammouda, M. M., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24655-24695.
- Paizs, C., & Tosa, M. I. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Stereoselective Biocatalysis (pp. 299-322). Wiley-VCH.
- Google Patents. (n.d.). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- Google Patents. (n.d.). Racemization of optically active amino acid ester.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3465-3470.
- Bobrowski, K., et al. (2020). Protein Dimerization via Tyr Residues: Highlight of a Slow Process with Co-Existence of Numerous Intermediates and Final Products. Antioxidants, 9(10), 929.
Sources
- 1. Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JPS5484522A - Racemization of optically active amino acid ester - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl (3S)-3-amino-3-phenylpropanoate
Welcome to the dedicated technical support center for methyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work with this compound. Here, we provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a pale yellow, low-melting solid. Its solubility is largely dictated by the polarity of the solvent. It is qualitatively reported to be soluble in several organic solvents. For aqueous solutions, the pH is a critical factor influencing solubility due to the presence of the basic amino group.
Q2: I'm observing precipitation when I try to dissolve the compound in an aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is often related to the pH of the solution. This compound has a predicted pKa of approximately 7.68 for its conjugate acid. This means that at a pH above this value, the amino group is predominantly in its neutral, less soluble form. Conversely, at a pH below the pKa, the amino group is protonated, forming a more soluble salt. If your buffer pH is near or above the pKa, you may experience limited solubility and precipitation.
Q3: Is there a more water-soluble form of this compound available?
A3: Yes, the hydrochloride (HCl) salt of this compound is available and is expected to have significantly higher aqueous solubility than the free base form. This is because the amino group is protonated, forming a salt that readily dissolves in water.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be a viable option to increase the dissolution rate and solubility. However, it is crucial to consider the thermal stability of the compound. Prolonged exposure to high temperatures may lead to degradation, particularly hydrolysis of the methyl ester group, especially in aqueous solutions with a high or low pH.
Troubleshooting Guides
Guide 1: Initial Dissolution and Solvent Selection
If you are encountering issues with dissolving this compound, this guide provides a systematic approach to solvent selection and initial dissolution.
The following table summarizes the reported qualitative solubility of this compound in various organic solvents.
| Solvent | Reported Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble |
| Water | Sparingly soluble (pH dependent) |
This workflow will guide you through a systematic process of finding a suitable solvent system.
Caption: Workflow for initial solvent selection.
Guide 2: Enhancing Aqueous Solubility through pH Adjustment
For applications requiring an aqueous solution, precise control of pH is paramount.
-
Buffer Selection: Choose a buffer system with a pKa well below the target pH (e.g., citrate or acetate buffers for a target pH of 4-5).
-
Preparation: Prepare the buffer at the desired concentration (e.g., 10-50 mM).
-
pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) to the buffer solution until the target pH is reached. Monitor the pH using a calibrated pH meter.
-
Compound Addition: Gradually add the this compound to the acidic buffer while stirring.
-
Observation: Observe for complete dissolution. Gentle warming or sonication can be used to assist dissolution if necessary.
Guide 3: Advanced Solubilization Techniques
If pH adjustment alone is insufficient, the following advanced techniques can be employed.
The use of a water-miscible organic co-solvent can significantly enhance the solubility of your compound.
-
Co-solvent Selection: Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG).
-
Initial Screening: Prepare a stock solution of the compound in the neat co-solvent (e.g., 10 mg/mL in DMSO).
-
Titration: To a known volume of your aqueous buffer, add small aliquots of the co-solvent stock solution while vortexing or stirring.
-
Observation: Monitor for any signs of precipitation. The final concentration of the co-solvent should be kept as low as possible, typically below 10% (v/v), to minimize potential effects on downstream experiments.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.
-
Cyclodextrin Selection: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your aqueous buffer (e.g., 10-50 mM HP-β-CD).
-
Complexation: Add the this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the solubilized compound.
Caption: Decision tree for advanced solubilization methods.
References
- This compound Two Chongqing Chemdad Co. ,Ltd. (n.d.).
- Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. (2019). Infectious Disorders - Drug Targets, 19(3), 246-256.
- The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. (2021). Pharmaceuticals, 14(8), 739.
- Combined Use of Cyclodextrins and Amino Acids for the Development of Cefixime Oral Solutions for Pediatric Use. (2021). Pharmaceutics, 13(11), 1909.
- Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. (2024). Pharmaceutics, 16(7), 888.
- This compound Two Chongqing Chemdad Co. ,Ltd. (n.d.).
- Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem. (n.d.).
- methyl 3-amino-3-phenylpropanoate|14898-52-3 - LookChem. (n.d.).
- Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem. (n.d.).
- Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem. (n.d.).
- Amino Acid as Co-Crystal Coformer for Ebastine Solubility Enhancement. (2022). NeuroQuantology, 20(12), 1380-1391.
- Improving Co-Amorphous Drug Formulations by the Addition of the Highly Water Soluble Amino Acid, Proline. (2018). Pharmaceutics, 10(3), 114.
- Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investig
- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
- Self-Stabilizing Covalent Ligand Targets Bacterial Phosphatidylethanolamine and Enhances Antibiotic Efficacy. (2024). International Journal of Molecular Sciences, 25(11), 6093.
- The formation of amides/esters from aldehydes and cyclic amines/primary alcohols. (2017). RSC Advances, 7(83), 52755-52761.
- Formylation of Amines. (2013). Current Organic Synthesis, 10(4), 546-566.
- US2784225A - Condensing esters and amines to form amides - Google Patents. (n.d.).
- Organic & Biomolecular Chemistry. (n.d.).
Technical Support Center: Refining Crystallization Methods for Methyl (3S)-3-amino-3-phenylpropanoate
Welcome to the technical support center for the crystallization of methyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical chiral intermediate. The crystallization process is a cornerstone of pharmaceutical manufacturing, directly influencing purity, consistency, and downstream performance.[1][2] This resource synthesizes established principles with field-proven insights to help you navigate the complexities of obtaining high-quality crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the crystallization of this compound?
A1: The primary challenges stem from its molecular structure, which includes both a basic amino group and an ester. This can lead to issues with solvent selection, polymorphism (the existence of multiple crystal forms), and impurity rejection.[2][3] Key difficulties include:
-
Solvent Selection: Finding a solvent that provides a good solubility differential between hot and cold conditions is crucial for high-yield cooling crystallization.[4]
-
Polymorphism: Different crystal forms can exhibit varying solubility, stability, and handling characteristics, making consistent production challenging.[1][2][5]
-
Impurity Control: Structurally similar impurities can co-crystallize or inhibit crystal growth, impacting the final purity of the active pharmaceutical ingredient (API).[3][6][7]
-
Scale-Up: A process that works well in the lab may not translate directly to a larger scale due to differences in heat transfer and mixing dynamics.[1][6][8]
Q2: What are the recommended starting solvents for the crystallization of this compound?
A2: Based on its chemical properties, a good starting point for solvent screening would be polar protic and aprotic solvents.[9] This compound is known to be soluble in methanol, chloroform, dichloromethane, and ethyl acetate.[10][11][12] A mixed solvent system, such as methanol/water or ethanol/heptane, can also be effective in achieving the desired supersaturation for crystallization.
| Solvent Category | Recommended Solvents | Rationale |
| Polar Protic | Methanol, Ethanol | Good solubility at higher temperatures. |
| Polar Aprotic | Ethyl Acetate, Acetonitrile | Can offer different selectivity for impurities. |
| Non-Polar (Anti-solvent) | Heptane, Toluene | Used to reduce solubility and induce precipitation. |
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of the solid form in that solvent, leading to the formation of a liquid phase instead of solid crystals. To address this:
-
Increase the Solvent Volume: Add more of the primary solvent to reduce the overall concentration.
-
Slow Down the Cooling Rate: Rapid cooling can favor the formation of an oil. Allow the solution to cool more gradually.
-
Use a Co-solvent: Introducing a co-solvent where the compound is less soluble can sometimes promote crystallization over oiling.
-
Seed the Solution: Introducing a small amount of pre-existing crystals of the desired form can provide a template for crystal growth.
Troubleshooting Guide
This section addresses specific issues you may encounter during your crystallization experiments.
Problem 1: No Crystals Form Upon Cooling
Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections that serve as nucleation sites.
-
Seeding: Add a few seed crystals of the pure compound to the cooled solution.
-
-
Increase Supersaturation:
-
Evaporation: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and re-cool.
-
Anti-solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the solution until it becomes slightly turbid, then warm until it clarifies and allow it to cool slowly.
-
Problem 2: The Crystal Yield is Poor
Cause: A significant amount of the compound remains dissolved in the mother liquor.
Solutions:
-
Optimize Solvent Volume: Too much solvent will lead to low recovery. If the mother liquor is rich in the product, you can concentrate it to recover a second crop of crystals.
-
Cool to a Lower Temperature: Ensure the solution has been cooled sufficiently, as solubility decreases with temperature. Storing the flask in an ice bath or freezer can improve the yield.
-
Check for Polymorphism: An undesired, more soluble polymorph may have formed. Analyze the solid to confirm its crystal form.
Problem 3: The Crystals are Impure
Cause: Impurities are being incorporated into the crystal lattice or are trapped between crystals.[7]
Solutions:
-
Slow Down Crystallization: Rapid crystal growth can trap impurities. Slowing the cooling rate can lead to the formation of more perfect, purer crystals.
-
Recrystallization: A second crystallization of the isolated crystals can significantly improve purity.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Methanol)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the crystals under a vacuum.
Protocol 2: Anti-solvent Crystallization
-
Dissolution: Dissolve the crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane).
-
Anti-solvent Addition: Slowly add an anti-solvent (e.g., heptane) with stirring until the solution becomes persistently turbid.
-
Clarification: Gently warm the mixture until the turbidity disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation and Drying: Isolate, wash with the anti-solvent, and dry the crystals as described above.
Visualizing the Workflow
General Crystallization Workflow
Caption: A generalized workflow for the cooling crystallization process.
Troubleshooting Decision Tree for No Crystal Formation
Caption: A decision tree for troubleshooting when no crystals are formed.
References
- Crystallization & Solid Form Challenges for Intermediates.
- methyl (3s)
- methyl 3-amino-3-phenylpropano
- Effect of Molecular Speciation of Impurities on Amino Acid Crystalliz
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Pharmaceutical Crystalliz
- Synthesis of methyl 3-phenylpropion
- Navigating the Challenges of (R)-3-Amino-3-phenylpropanoic Acid Solubility in Organic Solvents: A Technical Guide. Benchchem.
- The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.
- Methyl (3S)
- METHYL (3S)
- Method for crystallization of amino acids.
- Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega.
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations.
- 37088-66-7(METHYL (3S)
- Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328. PubChem - NIH.
- methyl 3-amino-3-phenylpropanoate - C10H13NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- 37088-67-8|(R)
- Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. National Yang Ming Chiao Tung University Academic Hub.
- Methyl 3-oxo-3-phenylpropano
- Methyl 3-phenylpropionate | C10H12O2 | CID 7643. PubChem - NIH.
- methyl 2-amino-3-phenylpropano
- Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. syrris.com [syrris.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. mt.com [mt.com]
- 5. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound CAS#: 37088-66-7 [m.chemicalbook.com]
- 11. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. 37088-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl (3S)-3-Amino-3-Phenylpropanoate
In the landscape of pharmaceutical development and chiral synthesis, the efficient and stereoselective production of β-amino acids and their derivatives is of paramount importance. Methyl (3S)-3-amino-3-phenylpropanoate, a key chiral building block, is integral to the synthesis of various bioactive molecules. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, experimental protocols, and comparative performance to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
This compound is a chiral ester of β-phenylalanine. Its stereochemistry is crucial for the biological activity of many pharmaceutical compounds, making its enantiomerically pure synthesis a significant focus of chemical research.[1][2][3] This guide will explore and compare three major synthetic strategies: asymmetric hydrogenation, diastereoselective aza-Michael addition, and enzymatic resolutions/synthesis.
Asymmetric Hydrogenation of Enamides
Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates stands out as a highly efficient method for producing enantiomerically enriched β-amino acid derivatives.[4][5] This approach involves the stereoselective addition of hydrogen across the double bond of a prochiral enamide substrate, guided by a chiral phosphine ligand coordinated to a rhodium center.
Mechanistic Insight
The enantioselectivity of this reaction is dictated by the formation of a chiral catalyst-substrate complex. The chiral ligand creates a specific steric and electronic environment around the metal center, favoring the binding of the substrate in a particular orientation. Hydrogen then adds to one face of the double bond, leading to the desired stereoisomer. The choice of chiral ligand, such as those from the DuPhos or BICP families, is critical for achieving high enantiomeric excess (e.e.).[4]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
A representative protocol for the synthesis of a protected precursor to this compound is as follows:
-
Substrate Preparation: The starting β-(acylamino)acrylate is synthesized via condensation of an appropriate benzaldehyde derivative with an N-acylglycinate.
-
Catalyst Preparation: In an inert atmosphere glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand (e.g., Me-DuPhos) are dissolved in a degassed solvent like methanol or toluene.
-
Hydrogenation: The enamide substrate is dissolved in the same solvent and placed in a high-pressure reactor. The catalyst solution is added, and the reactor is purged with hydrogen gas. The reaction proceeds under a specific hydrogen pressure (e.g., 40 psi) at room temperature until completion.[4]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched protected β-amino ester. Subsequent deprotection affords the final product.
Caption: Workflow for Asymmetric Hydrogenation.
Diastereoselective Aza-Michael Addition Using Chiral Auxiliaries
The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, provides another powerful route to β-amino esters.[6] By employing a chiral auxiliary, the reaction can be rendered highly diastereoselective. (S,S)-(+)-pseudoephedrine is an effective and recoverable chiral auxiliary for this purpose.[7]
Mechanistic Insight
The chiral auxiliary is first used to form a chiral α,β-unsaturated amide. The addition of a nitrogen nucleophile, such as a lithium amide, then proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary, which directs the incoming nucleophile to one face of the double bond. The resulting β-amino amide can then be converted to the desired methyl ester, and the chiral auxiliary can be recovered.[6][7]
Experimental Protocol: Aza-Michael Addition
-
Amide Formation: Cinnamic acid is converted to its acid chloride and then reacted with (S,S)-(+)-pseudoephedrine to form the chiral α,β-unsaturated amide.
-
Aza-Michael Addition: In a flame-dried flask under an inert atmosphere, the chiral amide is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -78 °C). A solution of a lithium amide (e.g., lithium benzylamide) is then added dropwise. The reaction is stirred at this temperature until completion.[7]
-
Esterification and Auxiliary Removal: The resulting β-amino amide is then treated with sodium methoxide and dimethyl carbonate to directly yield the N-protected methyl β-amino ester.[6] This step also allows for the recovery of the pseudoephedrine auxiliary.
-
Deprotection: The N-protecting group (e.g., benzyl) is removed by hydrogenolysis to yield this compound.
Caption: Workflow for Diastereoselective Aza-Michael Addition.
Enzymatic Synthesis and Resolution
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[8] For this compound, both kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor are viable enzymatic strategies. Lipases are commonly used for kinetic resolution, while transaminases are employed for asymmetric synthesis.[9][10]
Mechanistic Insight
Kinetic Resolution: In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For instance, a lipase can selectively hydrolyze the methyl ester of the (3R)-enantiomer, allowing for the separation of the unreacted (3S)-ester.
Asymmetric Synthesis: Transaminases can catalyze the transfer of an amino group from an amine donor to a keto acid or ketone acceptor. To synthesize (3S)-3-amino-3-phenylpropanoate, a transaminase can be used to asymmetrically aminate a corresponding β-keto ester.[9]
Experimental Protocol: Enzymatic Kinetic Resolution
-
Racemate Preparation: Racemic methyl 3-amino-3-phenylpropanoate is prepared using standard synthetic methods.[11]
-
Enzymatic Reaction: The racemic ester is dissolved in a suitable buffer solution. A lipase, such as Candida antarctica lipase B (CAL-B), is added, and the mixture is incubated at a specific temperature and pH. The progress of the reaction is monitored by techniques like HPLC.
-
Separation: Once approximately 50% conversion is reached, the reaction is stopped. The unreacted (3S)-ester is then separated from the hydrolyzed (3R)-acid by extraction or chromatography.
Caption: Workflow for Enzymatic Kinetic Resolution.
Comparative Analysis
| Parameter | Asymmetric Hydrogenation | Diastereoselective Aza-Michael Addition | Enzymatic Resolution/Synthesis |
| Enantioselectivity | Excellent (often >95% e.e.)[4][12] | Good to Excellent (depends on auxiliary and conditions)[7] | Excellent (often >99% e.e.)[9] |
| Yield | High | Good to High | Moderate (max 50% for resolution) or Good for asymmetric synthesis |
| Substrate Scope | Broad for β-(acylamino)acrylates[4] | Generally broad | Substrate-dependent for specific enzymes[9] |
| Catalyst/Auxiliary | Expensive rhodium catalysts and chiral ligands | Inexpensive and recoverable chiral auxiliary[7] | Readily available enzymes, but can be costly |
| Operational Complexity | Requires high-pressure equipment and inert atmosphere techniques | Requires stoichiometric use of chiral auxiliary and cryogenic temperatures | Requires careful control of pH, temperature, and reaction time |
| Green Chemistry | Use of heavy metals | Stoichiometric waste from auxiliary (though recoverable) | Generally considered a greener approach, biodegradable catalysts |
Conclusion
The choice of synthetic route for this compound depends on several factors, including the desired scale of production, available equipment, cost considerations, and enantiopurity requirements.
-
Asymmetric hydrogenation is a highly efficient and scalable method that provides excellent enantioselectivity and high yields, making it attractive for industrial applications, despite the high cost of the catalyst.
-
Diastereoselective aza-Michael addition offers a cost-effective alternative, particularly with the use of a recoverable chiral auxiliary. It provides good to excellent diastereoselectivity and is well-suited for laboratory-scale synthesis.
-
Enzymatic methods represent a powerful and environmentally friendly approach, often delivering the highest enantioselectivities. While kinetic resolution is limited to a theoretical maximum yield of 50%, asymmetric enzymatic synthesis can overcome this limitation and is a rapidly developing field with significant potential.
Researchers and process chemists should carefully evaluate these aspects to select the optimal synthetic strategy that aligns with their specific goals.
References
- Vicent, M. J., et al. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]
- Tang, W., et al. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343–5345. [Link]
- Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]
- Jäkel, C., & Paciello, R. (2004). Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. Angewandte Chemie International Edition, 43(13), 1626-1629. [Link]
- Do, H. Q., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]
- Vicent, M. J., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]
- Qiu, L., et al. (2007). Proposed mechanism for Rh-catalyzed asymmetric hydrogenation.
- Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- Do, H. Q., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]
- Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry. [Link]
- Autechem. (n.d.). This compound CAS 37088-66-7: A Key Intermediate for Advanced Synthesis. Autechem. [Link]
- PrepChem. (n.d.).
- Wu, S., et al. (2021). Three major strategies for the enzymatic synthesis of phenylpropionic acids.
- Corpet, A., et al. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Singh, A., & Johnston, J. N. (2008). A diastereo- and enantioselective synthesis of alpha-substituted syn-alpha,beta-diamino acids. Journal of the American Chemical Society, 130(18), 5866–5867. [Link]
- MySkinRecipes. (n.d.). (S)
- CN106083624B. (2018). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- Corpet, A., et al. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]
- ChemSynthesis. (n.d.).
- Powell, N. A. (2014). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.
- Renata, H., et al. (2015). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC. [Link]
- Gutiérrez-García, V. M., et al. (2002). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl).
- Chemdad. (n.d.). METHYL (3S)
- Gotor-Fernández, V., et al. (2019).
- Parveen, R., et al. (2021). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. PMC. [Link]
- Hsiao, H. Y., et al. (1987). Enzymatic Production of Amino Acids. In Biocatalysis. Springer, Berlin, Heidelberg. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. (S)-Methyl 3-amino-3-phenylpropanoate [myskinrecipes.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. prepchem.com [prepchem.com]
- 12. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Methyl (3S)-3-amino-3-phenylpropanoate Purity by HPLC: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Enantiopurity in Pharmaceutical Intermediates
Methyl (3S)-3-amino-3-phenylpropanoate is a chiral building block of significant importance in the synthesis of various active pharmaceutical ingredients (APIs). As the desired therapeutic effect of a drug is often linked to a single enantiomer, ensuring the enantiomeric purity of such key intermediates is not merely a quality control step but a fundamental requirement for safety and efficacy. The presence of the undesired (R)-enantiomer can, in the best-case scenario, represent an inert impurity, but in the worst case, it may contribute to off-target effects or toxicity. High-Performance Liquid Chromatography (HPLC), particularly utilizing chiral stationary phases (CSPs), stands as the gold standard for determining the enantiomeric composition of such compounds with high accuracy and precision.[1][2]
This guide provides an in-depth, experience-driven comparison of HPLC with other viable analytical techniques for the purity validation of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for selecting the most appropriate technique for your specific analytical challenge. All methodologies are presented within the validation framework established by the International Council for Harmonisation (ICH) guideline Q2(R1) and pharmacopeial standards such as the USP General Chapter <621>.[3][4][5][6][7]
The Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted method for separating and quantifying enantiomers due to its robustness, sensitivity, and direct analytical nature.[1][] The separation relies on the differential interaction between the enantiomers and a chiral stationary phase, leading to different retention times.
Causality of Method Parameters
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation (resolution), sensitivity, and speed.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective for resolving a wide range of chiral compounds, including amines and amino acid esters.[2] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. For this compound, an amylose-based CSP often provides excellent selectivity.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), is the standard choice for polysaccharide CSPs. The alcohol modifier is crucial; it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing retention time and resolution. A lower alcohol percentage generally increases retention and can improve resolution, but at the cost of longer analysis times.
-
Detector: A UV detector is commonly used for this analyte due to the presence of the phenyl group, which is a strong chromophore. Detection at a wavelength around 210-220 nm typically provides a high signal-to-noise ratio.
Detailed Experimental Protocol: Chiral HPLC
This protocol is a validated starting point and should be verified for system suitability before use, in accordance with USP <621> or Ph. Eur. 2.2.46.[3][9][10][11]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with UV Detector.
-
-
Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
-
System Suitability:
-
Prepare a solution containing both the (S)- and a small amount of the (R)-enantiomer (a racemic mixture can be used).
-
Inject the system suitability solution. The resolution between the enantiomer peaks must be ≥ 1.5.
-
The relative standard deviation (RSD) for six replicate injections of the (S)-enantiomer peak area should be ≤ 2.0%.
-
-
Analysis:
-
Inject the sample solution.
-
Identify the peaks based on the retention time of a reference standard for the (S)-enantiomer. The (R)-enantiomer will be the other peak.
-
Calculate the percentage purity (enantiomeric excess, e.e.) using the area normalization method:
-
% Purity (e.e.) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
-
Workflow for HPLC Purity Validation
The following diagram outlines the logical flow of the HPLC validation process.
Caption: HPLC Purity Validation Workflow.
Comparative Analysis: Alternative Purity Validation Methods
While chiral HPLC is the benchmark, other techniques offer different advantages and can be complementary. The choice of method often depends on available instrumentation, sample throughput requirements, and the specific analytical goal.[12]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for volatile and semi-volatile compounds.[13] For analytes like this compound, derivatization is typically required to increase volatility and improve chromatographic behavior.
-
Principle of Operation: Enantiomers are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[14] The separation mechanism is based on the formation of transient, diastereomeric inclusion complexes between the analyte and the cyclodextrin.
-
Why Derivatization is Key: The primary amine and ester functional groups are polar. Converting them to less polar derivatives, such as trifluoroacetyl (TFA) amides, is essential. This reduces peak tailing and allows for elution at lower temperatures, preserving the integrity of the column.[14]
-
Advantages:
-
Limitations:
-
Sample Preparation: The mandatory derivatization step adds time, complexity, and a potential source of error to the workflow.[16]
-
Thermal Stability: The analyte must be thermally stable and not prone to racemization at the temperatures used in the GC inlet and oven.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. It does not physically separate the enantiomers but distinguishes them in the solution state.[17]
-
Principle of Operation: A chiral solvating agent (CSA) is added to the NMR sample. The CSA forms weak, transient diastereomeric complexes with each enantiomer of the analyte.[18][19] Because diastereomers have different physical properties, their corresponding nuclei are no longer chemically equivalent and will exhibit separate signals (chemical shift non-equivalence) in the NMR spectrum.[20][21]
-
Causality of Signal Splitting: The magnitude of the chemical shift difference (Δδ) between the diastereomeric signals depends on the strength and geometry of the interaction with the CSA. The integration of these distinct signals directly corresponds to the ratio of the enantiomers in the sample.[21]
-
Advantages:
-
No Separation Needed: The method is fast, as no chromatographic separation is involved.[22]
-
Direct Measurement: It provides a direct measurement of the enantiomeric ratio without the need for response factor correction.
-
Minimal Sample Prep: Simply involves dissolving the sample and the CSA in a suitable deuterated solvent.[18]
-
-
Limitations:
-
Sensitivity: NMR is inherently less sensitive than chromatographic methods. Determining low levels of an enantiomeric impurity (<1%) can be challenging.
-
Peak Overlap: Signal overlap with other peaks in the spectrum can complicate quantification. High-field NMR instruments (e.g., 400 MHz or higher) are often required.[12]
-
CSA Selection: Finding a suitable CSA that induces sufficient signal separation for a given analyte can require empirical screening.[20]
-
Head-to-Head Performance Comparison
The following table summarizes the typical performance characteristics of each method for the validation of this compound purity.
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | NMR (with CSA) |
| Specificity/Selectivity | Excellent; baseline separation is the goal. | Excellent; high-efficiency columns provide superior resolution. | Good; dependent on CSA-induced chemical shift separation (Δδ). |
| Limit of Quantitation (LOQ) | ~0.05 - 0.1% of the minor enantiomer. | ~0.01 - 0.05% of the minor enantiomer. | ~0.5 - 1.0% of the minor enantiomer. |
| Precision (RSD%) | < 2.0% | < 3.0% (includes derivatization variability). | < 5.0% (dependent on signal-to-noise). |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Analysis Time (per sample) | 15 - 30 minutes. | 20 - 45 minutes (plus derivatization time). | 5 - 15 minutes. |
| Development Complexity | Moderate; requires screening of columns and mobile phases. | High; requires optimization of both derivatization and GC conditions. | Moderate; requires screening of suitable CSAs and solvents. |
| Regulatory Acceptance | High; widely accepted and referenced in pharmacopeias.[3][9][23] | High; accepted, especially for volatile compounds. | Moderate; often used as a complementary or orthogonal technique. |
Decision-Making Framework: Selecting the Right Tool for the Job
The optimal choice of analytical method is dictated by the specific requirements of the analysis. This flowchart provides a logical path to selecting the most suitable technique.
Caption: Method Selection Decision Flowchart.
Conclusion
For the comprehensive validation of this compound purity, chiral High-Performance Liquid Chromatography remains the superior choice for most applications in research and drug development. Its combination of high selectivity, excellent quantitative performance, and strong regulatory acceptance makes it the most reliable and robust method for routine quality control and release testing.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: U.S. Pharmacopeia.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
- <621> CHROM
- <621> Chromatography - US Pharmacopeia (USP). Source: U.S. Pharmacopeia.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
- Are You Sure You Understand USP <621>?.
- Quality Guidelines. Source: ICH.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
- Revision of European Pharmacopeia (EP) Chapter 2.2.46. Source: Phenomenex.
- 2.2.46.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Source: European Directorate for the Quality of Medicines & HealthCare.
- 19.4: Enantiomeric Purity. Source: Chemistry LibreTexts.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: ICH.
- New GC investigation of chiral amine separ
- NMR determination of enantiomeric excess.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Source: UNIPI.
- Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. Source: Benchchem.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
- Chiral stationary phases and applications in gas chrom
- Enantiomer Identific
- 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Source: Chemistry LibreTexts.
- Chiral HPLC Separ
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. usp.org [usp.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Chromatography [usp.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 9. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 10. scribd.com [scribd.com]
- 11. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. <621> CHROMATOGRAPHY [drugfuture.com]
comparative study of methyl (3S)-3-amino-3-phenylpropanoate and its enantiomer
An In-Depth Comparative Guide to the Enantiomers of Methyl 3-Amino-3-phenylpropanoate
For professionals in drug development and organic synthesis, the precise control and understanding of stereochemistry are not merely academic exercises—they are fundamental to efficacy and safety. This guide provides a detailed comparative analysis of the enantiomeric pair, methyl (3S)-3-amino-3-phenylpropanoate and methyl (3R)-3-amino-3-phenylpropanoate. These molecules, derivatives of β-phenylalanine, serve as critical chiral building blocks for a variety of pharmacologically active compounds.[1][2] We will move beyond a simple recitation of properties to explore the causality behind their synthesis, the logic of their analytical separation, and the stereospecificity of their applications.
Fundamental Stereochemistry: The Basis of Differentiation
At the heart of this comparison lies the concept of enantiomerism. This compound and its (3R) counterpart are non-superimposable mirror images. They share the same molecular formula (C₁₀H₁₃NO₂) and connectivity but differ in the three-dimensional arrangement of atoms around the chiral carbon center (C3).[3][4] This seemingly subtle difference is paramount, as it dictates how each molecule interacts with other chiral entities, most notably the biological systems they are designed to target.
The designation of (S) (sinister) and (R) (rectus) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous descriptor of the spatial arrangement at the stereocenter.
Caption: Stereochemical representation of the (S) and (R) enantiomers.
Strategies for Enantioselective Synthesis
Obtaining a single enantiomer is a critical challenge in synthetic chemistry. A racemic mixture, containing equal parts (S) and (R) enantiomers, is often the default outcome of a non-stereoselective synthesis. However, for pharmaceutical applications, a single enantiomer is almost always required. The primary strategies involve either asymmetric synthesis to create the desired enantiomer selectively or the resolution of a racemic mixture.
Asymmetric Synthesis: This is the more elegant and often more efficient approach. It involves using a chiral influence to direct the formation of one enantiomer over the other. Key methodologies include:
-
Catalytic Asymmetric Hydrogenation: The reduction of a prochiral enamine precursor using a transition metal complex (e.g., Rhodium or Ruthenium) with a chiral ligand can produce the desired β-amino ester with high enantioselectivity.[5][6]
-
Chiral Phase-Transfer Catalysis: The alkylation of a glycine Schiff base can be directed by chiral quaternary ammonium salts derived from Cinchona alkaloids to yield either the (R) or (S) product with high enantiomeric excess (ee).[7]
-
Biocatalysis: Engineered enzymes, such as ω-transaminases, offer a green and highly selective route. These enzymes can perform asymmetric amination of a β-keto ester substrate to produce either the (S)- or (R)-β-amino ester, depending on the specific enzyme variant used.[1][8] This approach highlights the convergence of chemistry and biocatalysis for efficient chiral synthesis.[2]
Caption: General workflow for asymmetric synthesis of a target enantiomer.
Analytical Separation and Characterization: A Protocol for Resolution
Because enantiomers possess identical physical properties like boiling point, melting point, and solubility in achiral media, their separation (resolution) requires a chiral environment.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical quantification of enantiomeric purity and preparative separation.
The core principle of chiral HPLC is the differential interaction between the enantiomers and a Chiral Stationary Phase (CSP). This leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a validated starting point for the separation of methyl 3-amino-3-phenylpropanoate enantiomers.
-
Column Selection (The "Why"): The choice of CSP is critical. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are excellent for a wide range of chiral compounds.[10] Alternatively, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective for polar and ionic compounds like underivatized amino acids and their esters.[11]
-
Recommended Column: Chiralpak® IA or a similar amylose-based CSP.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-Hexane and Isopropanol (IPA). A common starting ratio is 90:10 (v/v).
-
The alcohol modifier (IPA) is crucial for interacting with the polar groups of the analyte and the CSP. Adjusting its concentration is the primary tool for optimizing resolution and retention time.
-
For amine-containing compounds, adding a small amount of an amine modifier like Diethylamine (DEA) (e.g., 0.1%) to the mobile phase is often necessary to prevent peak tailing by masking residual silanol groups on the silica support.
-
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 254 nm (due to the phenyl group).
-
Column Temperature: 25 °C (maintain consistent temperature for reproducible results).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a small amount of the racemic sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times (t₁) and (t₂) for each enantiomer.
-
Inject the sample of the single enantiomer to confirm its identity.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A₁ and A₂): % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
Caption: Workflow for enantiomeric separation by Chiral HPLC.
Comparative Data Summary
The fundamental differences and similarities are summarized below. While many physical properties are identical, the interaction with plane-polarized light (optical activity) and, most importantly, biological systems, are distinct.
| Property | This compound | Methyl (3R)-3-amino-3-phenylpropanoate | Rationale / Explanation |
| Molecular Weight | 179.22 g/mol [3] | 179.22 g/mol [4] | Identical atomic composition. |
| Melting/Boiling Point | Identical | Identical | Achiral physical properties are the same for enantiomers.[9] |
| Solubility (achiral solvent) | Identical | Identical | Interactions with achiral solvent molecules are energetically equivalent. |
| Specific Optical Rotation [α] | Levorotatory (-) | Dextrorotatory (+) | Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. |
| HPLC on Chiral Column | Different Retention Time (t₁) | Different Retention Time (t₂) | Diastereomeric interactions with the CSP lead to differential retention.[11] |
| Biological Activity | Potentially Different | Potentially Different | Biological targets (enzymes, receptors) are chiral, leading to stereospecific binding and activity.[12][13] |
| Applications | Chiral building block for specific APIs[14] | Chiral building block for specific APIs | The required stereochemistry is dictated by the final target molecule's structure-activity relationship.[7] |
Conclusion: Stereochemistry as the Deciding Factor
The comparative study of this compound and its (3R) enantiomer underscores a core principle of modern chemistry and pharmacology: three-dimensional structure dictates function. While chemically similar in an achiral context, their behavior diverges critically in the chiral environments of biological systems and analytical instruments. For the researcher, an understanding of asymmetric synthesis is key to accessing the desired enantiomer, while robust analytical methods like chiral HPLC are indispensable for verifying its purity. The choice between the (S) and (R) enantiomer is never arbitrary; it is a deliberate decision based on empirical data that defines the efficacy and safety of the final therapeutic agent.
References
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
- Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449.
- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews.
- Synthesis of methyl 3-phenylpropion
- Myers, J. K., & Jacobsen, E. N. (n.d.). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society.
- Recent advances in the catalytic asymmetric synthesis of beta-amino acids. (2010).
- METHYL (3S)
- β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. (2018). PMC - NIH.
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019).
- methyl 3-amino-3-phenylpropano
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. (2018).
- Methyl (3S)
- Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. (n.d.).
- Methyl 3-amino-3-phenylpropion
- (R)
- How to separate amino acid enantiomers?. (2018).
- Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. (2020).
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer C
- Strategies for chiral separation: from racem
- methyl 3-amino-3-phenylpropano
- methyl 3-amino-3-phenylpropanoate hydrochloride. Santa Cruz Biotechnology.
- Methyl 3-phenylpropano
- (S)
- (S)
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- Methyl 3-phenylpropion
- methyl (2R)
Sources
- 1. β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (S)-Methyl 3-amino-3-phenylpropanoate [myskinrecipes.com]
A Comparative Guide to the Biological Activity of Methyl (3S)-3-Amino-3-Phenylpropanoate and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl (3S)-3-Amino-3-Phenylpropanoate
This compound, a chiral β-amino acid ester, serves as a valuable scaffold in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules and offers a unique combination of a phenyl ring, an amino group, and an ester functionality. This arrangement provides multiple points for chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. The inherent chirality of the molecule also plays a crucial role in its interaction with biological targets, a key consideration in drug design.
While the parent compound itself is primarily utilized as a building block in organic synthesis, its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. Understanding how structural modifications to the core molecule impact its biological activity is paramount for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities: A Focus on Anticancer Properties
Recent research has highlighted the potential of derivatives of 3-amino-3-phenylpropanoic acid as anticancer agents. A notable study investigated a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which can be considered structurally complex analogues of our core molecule. This research provides valuable insights into how modifications at the amino group can dramatically influence cytotoxic activity against cancer cell lines.
Case Study: Thiazole Derivatives of 3-Amino-3-Phenylpropanoic Acid
In a study focused on developing novel anticancer candidates, researchers synthesized and evaluated a series of polysubstituted thiazole derivatives of 3-aminopropanoic acid. The antiproliferative properties of these compounds were assessed against the A549 human lung adenocarcinoma cell line, with some derivatives exhibiting potent activity.[1]
Table 1: Anticancer Activity of 3-Amino-3-Phenylpropanoic Acid Analogues against A549 Lung Cancer Cells [1]
| Compound | Structure | IC₅₀ (µM) |
| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with a hydroxyimino group | 5.42 |
| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with a hydroxyimino group | 2.47 |
| 25 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with a carbohydrazide group | 8.05 |
| 26 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with a carbohydrazide group | 25.4 |
| Cisplatin (Control) | Standard chemotherapeutic drug | 11.71 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that specific modifications to the core structure lead to significant anticancer activity. Notably, compounds 21 and 22 , which feature an oxime moiety, demonstrated more potent activity than the standard chemotherapy drug, cisplatin.[1] This underscores the critical role of the substituent at the amino group in conferring cytotoxicity. The structure-activity relationship (SAR) analysis from this study revealed that the presence of an oxime group significantly enhances antiproliferative activity.[1]
This case study exemplifies the potential of this compound as a starting point for the development of potent and selective anticancer agents. The key takeaway is that the amino group serves as a critical handle for introducing functionalities that can drive potent biological responses.
Experimental Protocols: Ensuring Scientific Rigor
The trustworthiness of any biological activity data hinges on the robustness of the experimental methods employed. Here, we detail a standard protocol for assessing the antiproliferative activity of chemical compounds, the MTT assay, which was utilized in the evaluation of the aforementioned thiazole derivatives.
Detailed Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2][3] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549) in appropriate culture medium.
-
Trypsinize the cells and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound analogues) and a positive control (e.g., cisplatin) in culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well.[4]
-
Gently pipette up and down or place the plate on an orbital shaker for a few minutes to ensure complete dissolution of the formazan crystals.[3]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of 630 nm is often used to reduce background noise.[3]
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
The presented case study on thiazole derivatives provides a clear indication that the biological activity of this compound analogues is highly dependent on the nature of the substituents. The following SAR insights can be drawn:
-
N-Substitution is Key: The amino group is a prime site for modification to introduce functionalities that can interact with biological targets and enhance activity.
-
Specific Functional Groups Drive Potency: The introduction of an oxime moiety in the thiazole derivatives led to a significant increase in anticancer activity, surpassing that of a standard chemotherapeutic agent.[1] This highlights the importance of exploring a diverse range of functional groups at this position.
Future research in this area should focus on a more systematic exploration of the chemical space around the this compound scaffold. This would involve:
-
Analogues with Phenyl Ring Substitutions: Investigating the effect of electron-donating and electron-withdrawing groups on the phenyl ring to modulate the electronic properties of the molecule.
-
Modifications of the Ester Group: Exploring different ester functionalities (e.g., ethyl, tert-butyl) or converting the ester to an amide to alter the compound's polarity, stability, and pharmacokinetic profile.
-
Systematic N-Acylation and N-Alkylation: Synthesizing a library of N-acyl and N-alkyl derivatives to further probe the SAR at the amino group.
By systematically evaluating the biological activities of these analogues, a more comprehensive understanding of the SAR can be developed, paving the way for the design of next-generation therapeutic agents with improved potency and selectivity.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel biologically active compounds. As demonstrated by the potent anticancer activity of its thiazole derivatives, strategic modifications to the core structure can lead to significant enhancements in therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct their own investigations with scientific rigor. A continued and systematic exploration of the structure-activity relationships of this compound analogues holds great promise for the discovery of new and effective therapeutic agents.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (n.d.). Scholars Research Library.
- Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). Molecules, 28(23), 7805. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl (3S)-3-amino-3-phenylpropanoate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, chiral β-amino acids and their esters are indispensable building blocks. Among these, methyl (3S)-3-amino-3-phenylpropanoate stands out due to its prevalence in the synthesis of various bioactive molecules, including anticoagulants and enzyme inhibitors. The precise structural characterization of this scaffold and its derivatives is not merely an academic exercise; it is a critical prerequisite for ensuring efficacy, safety, and reproducibility in pharmaceutical manufacturing.
This guide provides an in-depth comparative analysis of this compound and several key derivatives, focusing on the practical application of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore how subtle modifications to the parent structure—such as N-acylation, aromatic ring substitution, and salt formation—induce distinct and predictable changes in the spectral data. This analysis is grounded in the causality behind experimental choices, offering field-proven insights to guide your own analytical workflows.
For the purpose of this guide, we will compare the following compounds:
-
Compound A: this compound
-
Compound B: Methyl (3S)-3-(acetylamino)-3-phenylpropanoate (N-acetyl derivative)
-
Compound C: Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate (Ring-substituted derivative)
-
Compound D: this compound hydrochloride (Hydrochloride salt)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For chiral molecules like our target compounds, ¹H and ¹³C NMR not only confirm the core structure and connectivity but also provide subtle clues about the electronic environment of each nucleus.
Causality in NMR Analysis:
The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups (like a carbonyl or a chlorine atom) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause an upfield shift. This principle is fundamental to differentiating our chosen derivatives.
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key signals for our parent compound (A) are the methine proton (H-3), the diastereotopic methylene protons (H-2), the methoxy protons, and the aromatic protons.
-
Methine Proton (H-3): This proton, attached to the chiral center, is a crucial diagnostic signal. In the parent amine (A), it appears as a triplet or doublet of doublets around 4.2-4.4 ppm. Upon N-acetylation (Compound B), the electron-withdrawing acetyl group dramatically deshields this proton, shifting it significantly downfield to >5.0 ppm. Formation of the hydrochloride salt (Compound D) also results in a downfield shift due to the electron-withdrawing effect of the protonated ammonium group (-NH₃⁺).
-
Methylene Protons (H-2): These protons are diastereotopic due to the adjacent chiral center and appear as a complex multiplet, typically a doublet of doublets for each proton. Their chemical shift is less affected by modifications at the N-3 position but will show subtle changes.
-
Amine/Amide Proton (N-H): In the primary amine (A and C), the -NH₂ protons often appear as a broad singlet that can exchange with D₂O. In the N-acetyl derivative (B), this is replaced by a sharper amide N-H signal, often a doublet due to coupling with the H-3 proton, appearing further downfield (~7-8 ppm). In the hydrochloride salt (D), the -NH₃⁺ protons appear as a very broad signal at high chemical shift (>8 ppm).
| Compound | H-3 (CH-N) Shift (ppm) | H-2 (CH₂) Shift (ppm) | N-H Shift (ppm) | OCH₃ Shift (ppm) | Aromatic (Ar-H) Shift (ppm) |
| A: Parent Amine | ~4.3 | ~2.7 | ~1.8 (broad) | ~3.6 | ~7.3 |
| B: N-Acetyl | >5.0 | ~2.9 | ~7.5 (doublet) | ~3.7 | ~7.3 |
| C: p-Chloro | ~4.3 | ~2.7 | ~1.9 (broad) | ~3.6 | ~7.3 (AA'BB' system) |
| D: HCl Salt | ~4.6 | ~3.1 | >8.0 (very broad) | ~3.7 | ~7.4 |
¹³C NMR Spectral Comparison
¹³C NMR complements the proton data by providing a map of the carbon skeleton.
-
Carbonyl Carbon (C=O): This signal is consistently found in the 170-175 ppm region for the ester. The N-acetyl derivative (B) will show a second carbonyl signal for the amide group, also around 170 ppm.
-
Methine Carbon (C-3): Similar to its attached proton, the C-3 carbon is sensitive to substitution. It appears around 50-55 ppm in the parent amine (A) and is shifted slightly downfield upon protonation (D) or acylation (B).
-
Aromatic Carbons: The phenyl group shows characteristic signals between 125-145 ppm. In the p-chloro derivative (C), the carbon bearing the chlorine (ipso-carbon) is shifted, and the symmetry of the ring is reduced to two sets of equivalent carbons, simplifying the aromatic region compared to the monosubstituted rings of A, B, and D.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies. The technique is particularly powerful for observing the conversion of the amine in Compound A to the amide in Compound B or the ammonium salt in Compound D.
Causality in IR Analysis:
The position of a vibrational band in an IR spectrum depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). Hydrogen bonding can significantly broaden and shift the frequency of O-H and N-H stretching bands.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (Ester) (cm⁻¹) | C=O Stretch (Amide) (cm⁻¹) | C-N Stretch (cm⁻¹) |
| A: Parent Amine | 3300-3400 (two bands, sharp)[1] | ~1735[2] | N/A | ~1250-1335[1] |
| B: N-Acetyl | ~3300 (one band, broad) | ~1735 | ~1650 (Amide I), ~1550 (Amide II) | ~1250-1335 |
| C: p-Chloro | 3300-3400 (two bands, sharp) | ~1735 | N/A | ~1250-1335 |
| D: HCl Salt | 2500-3000 (very broad, "ammonium stretch") | ~1740 | N/A | ~1250-1335 |
-
N-H Stretching Region: This is the most diagnostic region. The primary amine in A and C shows two characteristic sharp peaks for symmetric and asymmetric stretching.[1][3] The secondary amide in B displays a single, broader N-H stretch. The hydrochloride salt D exhibits a very broad and strong absorption band in the 2500-3000 cm⁻¹ range, which is characteristic of an ammonium salt (R-NH₃⁺).
-
Carbonyl (C=O) Stretching Region: All four compounds show a strong, sharp absorption for the ester carbonyl around 1735 cm⁻¹.[2] Critically, the N-acetyl derivative B presents an additional, very strong "Amide I" band around 1650 cm⁻¹, providing definitive evidence of the acylation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation. Electron Ionization (EI) is a common technique used for these types of molecules.
Causality in MS Fragmentation:
In EI-MS, molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The molecule breaks apart at its weakest bonds or in ways that form the most stable carbocations or radicals. The phenylpropanoate structure typically fragments via cleavage adjacent to the nitrogen or loss of the ester group.
-
Molecular Ion (M⁺•): The molecular ion peak confirms the molecular weight of the derivative. For example, Compound A will have an M⁺• at m/z 179, while Compound C will be at m/z 213/215 due to the isotopic signature of chlorine.
-
Key Fragments: A common and significant fragmentation pathway for these compounds is the cleavage of the C2-C3 bond, leading to the formation of a stable, nitrogen-containing cation. For Compound A, this results in a prominent peak at m/z 106 ([C₆H₅CHNH₂]⁺). This fragment will shift accordingly for the derivatives (e.g., to m/z 148 for the N-acetyl derivative B, and m/z 140/142 for the p-chloro derivative C). Loss of the methoxycarbonyl radical (•COOCH₃) is another common pathway.
| Compound | Molecular Ion (M⁺•) (m/z) | Key Fragment [Ar-CHNHR]⁺ (m/z) | Other Fragments (m/z) |
| A: Parent Amine | 179[4] | 106 | 120 ([M-COOCH₃]⁺) |
| B: N-Acetyl | 221 | 148 | 162 ([M-COOCH₃]⁺) |
| C: p-Chloro | 213/215 | 140/142 | 154/156 ([M-COOCH₃]⁺) |
| D: HCl Salt | 179 (as free base) | 106 | 120 ([M-COOCH₃]⁺) |
(Note: Under typical EI-MS conditions, the HCl salt (D) will be analyzed as the free base, showing a spectrum identical to A.)
Experimental Protocols & Workflows
Trustworthy data is built upon robust and well-documented protocols. The following are generalized, self-validating procedures for the spectroscopic analysis of this compound derivatives.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). CDCl₃ is suitable for compounds A, B, and C. For the more polar HCl salt (D), DMSO-d₆ is a better choice to ensure complete dissolution.
-
Homogenization: Cap the tube and invert gently until the sample is fully dissolved. Use brief vortexing if necessary.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Acquire a ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: FT-IR Sample Preparation and Acquisition (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Acquire the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry (Direct Infusion ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
System Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution MS, compare the measured exact mass to the theoretical mass to confirm the elemental composition.
Workflow Visualizations
The following diagrams illustrate the logical flow of a comprehensive spectroscopic analysis.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Complementary nature of spectroscopic techniques.
Conclusion: A Symphony of Spectra
The spectroscopic analysis of this compound and its derivatives is a clear demonstration of how fundamental analytical techniques provide a wealth of complementary information. No single technique tells the whole story.
-
NMR provides the detailed skeletal framework and reveals subtle electronic changes, as seen in the dramatic downfield shift of the H-3 proton upon N-acetylation.
-
IR acts as a rapid functional group check, instantly confirming the conversion of a primary amine to a secondary amide or an ammonium salt.
-
MS provides the definitive molecular weight and offers corroborating structural evidence through predictable fragmentation patterns.
By systematically applying these techniques and understanding the causal relationships between chemical structure and spectral output, researchers can confidently characterize their molecules, ensuring the integrity and quality required for advanced applications in drug development and beyond.
References
- McNeil, A. J., et al. (2004). Characterization of β-Amino Ester Enolates as Hexamers via 6Li NMR Spectroscopy. Journal of the American Chemical Society, 126(19), 5938-5939.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- PubChem. (Accessed 2026). Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.
Sources
A Comparative Guide to Assessing the Enantiomeric Excess of Methyl (3S)-3-Amino-3-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a matter of academic interest but a critical determinant of its therapeutic efficacy and safety. For chiral molecules such as methyl (3S)-3-amino-3-phenylpropanoate, a key building block in the synthesis of various bioactive compounds, the ability to accurately quantify its enantiomeric excess (ee) is paramount. This guide offers a comprehensive comparison of the principal analytical methodologies for this purpose, providing insights into the rationale behind experimental choices and detailed protocols to ensure scientific rigor.
The Criticality of Enantiomeric Purity in Drug Development
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the stereospecific characterization of chiral drugs. Therefore, robust and reliable analytical methods for determining enantiomeric excess are indispensable throughout the drug development pipeline, from early-stage discovery to quality control in manufacturing.
At a Glance: A Comparative Overview of Analytical Techniques
The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on a variety of factors including the required accuracy, precision, sample throughput, and available instrumentation. Below is a summary of the most prevalent techniques, each with its unique set of advantages and limitations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating/Derivatizing Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Differential interaction of volatile (or derivatized) enantiomers with a chiral stationary phase, resulting in distinct elution times. | Formation of diastereomeric complexes (covalent or non-covalent) with distinct NMR signals. |
| Sample Preparation | Minimal, direct injection often possible. | Derivatization is typically required to enhance volatility. | Can be direct (with CSAs) or require derivatization (with CDAs). |
| Analysis Time | 10-30 minutes per sample. | 15-45 minutes per sample. | 5-20 minutes per sample. |
| Resolution | Generally high, often achieving baseline separation. | High, particularly for volatile compounds. | Variable, dependent on the agent and analyte. |
| Sensitivity | High, especially with UV or MS detection. | Very high, particularly with FID or MS detection. | Lower compared to chromatographic methods. |
| Quantification | Highly accurate and precise, based on peak area integration. | Highly accurate and precise. | Good accuracy, but can be less precise than chromatography. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Requires optimization of derivatization and temperature programs. | Can be rapid, involving screening of different agents. |
| Instrumentation | Widely available in analytical laboratories. | Common, but requires a chiral column. | Standard NMR spectrometer. |
In-Depth Analysis of Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely adopted method for enantiomeric excess determination in the pharmaceutical industry due to its robustness, versatility, and high accuracy.[1][2] The separation is predicated on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).
Mechanism of Separation:
The enantiomers of methyl 3-amino-3-phenylpropanoate interact with the chiral selector on the stationary phase to form transient diastereomeric complexes. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for a broad range of chiral compounds, including amino esters.[3]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a good starting point for method development.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used in normal-phase chromatography. The ratio is optimized to achieve the best resolution.
-
Sample Preparation: Dissolve a known concentration of the methyl 3-amino-3-phenylpropanoate sample in the mobile phase.
-
Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using the UV detector (typically around 210-220 nm for the phenyl group). The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Workflow for Chiral HPLC Method Development
Caption: Workflow for ee% determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity.[4] Given that methyl 3-amino-3-phenylpropanoate has both an amino and an ester group, derivatization is necessary to improve its thermal stability and chromatographic performance.
Causality of Derivatization:
The primary amine and the ester functional groups in the target molecule can lead to peak tailing and poor resolution on many GC columns. Derivatization, typically through acylation of the amine group (e.g., with trifluoroacetic anhydride, TFAA) and sometimes transesterification of the methyl ester, converts the polar functional groups into less polar, more volatile derivatives, enabling sharp peaks and efficient separation on a chiral stationary phase.
Experimental Protocol: Chiral GC-MS
-
Instrumentation: A gas chromatograph coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB).
-
Derivatization:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and a catalyst if necessary (e.g., pyridine).
-
Heat the mixture to ensure complete reaction.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Re-dissolve the derivatized sample in a suitable solvent for injection.
-
-
Analysis: Inject the derivatized sample into the GC. The temperature program is optimized to achieve baseline separation of the diastereomeric derivatives. The enantiomeric excess is determined from the integrated peak areas.
Derivatization and GC Analysis Workflow
Caption: Workflow for ee% determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess, often with minimal sample preparation. The technique relies on converting the enantiomers into diastereomers, which are distinguishable by NMR. This can be achieved through the use of either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
NMR with Chiral Derivatizing Agents (CDAs):
CDAs, such as Mosher's acid chloride (MTPA-Cl), react with the amine functionality of methyl 3-amino-3-phenylpropanoate to form stable diastereomeric amides.[5] These diastereomers will have distinct chemical shifts for protons near the chiral center, allowing for their quantification by integrating the respective signals in the ¹H NMR spectrum.
NMR with Chiral Solvating Agents (CSAs):
CSAs, like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or certain chiral lanthanide shift reagents, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[6] This results in the splitting of signals for protons in proximity to the chiral center. The ratio of the integrals of these split signals corresponds to the enantiomeric ratio. This method is often preferred as it is non-destructive and does not require a chemical reaction.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Instrumentation: A standard high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve a precise amount of the methyl 3-amino-3-phenylpropanoate sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix and acquire another ¹H NMR spectrum.
-
-
Analysis: Identify a well-resolved proton signal that has split into two distinct peaks upon addition of the CSA. The methine proton (CH) adjacent to the amine and phenyl group is a likely candidate. Integrate the two peaks to determine the enantiomeric ratio and calculate the enantiomeric excess.
Conceptual Diagram of Chiral Recognition by a CSA in NMR
Caption: Chiral solvating agent (CSA) forms diastereomeric complexes leading to split NMR signals.
Method Validation and Trustworthiness
For use in a regulated environment, any analytical method for determining enantiomeric excess must be validated according to ICH guidelines.[7] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The ability of the method to unequivocally assess the enantiomers in the presence of other components. This is typically demonstrated by showing baseline resolution between the enantiomeric peaks and any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with a known enantiomeric composition.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The determination of the enantiomeric excess of this compound is a critical analytical task in pharmaceutical development. Chiral HPLC is often the method of choice due to its high accuracy and established protocols. Chiral GC provides excellent resolution for derivatized samples, while NMR spectroscopy offers a rapid screening tool. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of precision, sample throughput, and available resources. A thorough method validation is essential to ensure the reliability and trustworthiness of the obtained results.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
- Chiral Technologies.
- Phenomenex.
- Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Bolchi, C., et al. "1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization." Amino Acids, vol. 50, no. 11, 2018, pp. 1569-1577. [Link]
- Snyder, L. R., et al. Practical HPLC Method Development. 2nd ed., Wiley, 1997.
- Šimek, P., et al. "A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization." Amino Acids, vol. 53, no. 3, 2021, pp. 347-358. [Link]
- Wenzel, T. J., and Chisholm, C. D. "Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 59, no. 2, 2011, pp. 1-63.
- Ilisz, I., et al. "Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review." Journal of Pharmaceutical and Biomedical Analysis, vol. 47, no. 1, 2008, pp. 1-15.
- Pirkle, W. H., and Hoover, D. J. "NMR Chiral Solvating Agents." Topics in Stereochemistry, vol. 13, 1982, pp. 263-331.
- Schurig, V. "Separation of enantiomers by gas chromatography." Journal of Chromatography A, vol. 965, no. 1-2, 2002, pp. 315-356.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Enantioselective Synthesis of Methyl (3S)-3-Amino-3-Phenylpropanoate and Other β-Amino Acid Esters
Introduction: The Significance of Chiral β-Amino Acid Esters in Modern Drug Discovery
Chiral β-amino acid esters are paramount structural motifs in the landscape of medicinal chemistry and drug development. Their incorporation into peptide-based therapeutics enhances metabolic stability by conferring resistance to enzymatic degradation. Furthermore, the unique conformational constraints imposed by β-amino acids can lead to the formation of stable secondary structures, such as helices and turns, which are crucial for molecular recognition and biological activity. Among these, methyl (3S)-3-amino-3-phenylpropanoate stands out as a key building block for the synthesis of various pharmaceuticals. This guide provides an in-depth, objective comparison of the synthetic performance of this compound with other relevant β-amino acid esters, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy and selection.
Comparative Analysis of Synthetic Methodologies
The enantioselective synthesis of β-amino acid esters is a well-explored area of organic chemistry, with several established methods. This section will compare the efficacy of different synthetic routes for producing this compound and its analogs, focusing on chemoenzymatic and catalytic asymmetric approaches.
Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
Lipase-catalyzed kinetic resolution is a robust and widely employed method for the preparation of enantiomerically pure β-amino acid esters. This technique relies on the stereoselective acylation or hydrolysis of a racemic mixture of β-amino acid esters, allowing for the separation of the two enantiomers.
A notable industrial process for the synthesis of (S)-β-phenylalanine esters involves a preliminary Rodionow-Johnson reaction to produce the racemic β-amino acid, followed by esterification and subsequent enzymatic resolution. This multi-step process can achieve high enantiomeric excess (>99.5%) with a global yield of around 20%.
The choice of lipase, solvent, and acyl donor is critical for the success of the resolution. For instance, the kinetic resolution of ethyl 3-amino-3-phenyl-2-hydroxy-propionate using lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) immobilized on diatomaceous earth has been reported to achieve an impressive 100% enantiomeric excess.[1]
To provide a comparative overview, the following table summarizes the lipase-catalyzed kinetic resolution of various β-aryl-β-amino acid esters.
| Entry | Substrate | Lipase Source | Solvent | Acyl Donor/Nucleophile | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 1 | Racemic methyl 3-amino-3-phenylpropanoate | Candida antarctica Lipase B | Diisopropyl ether | Butyl butyrate | ~45 | >99 (for S-ester) | |
| 2 | Racemic ethyl 3-amino-3-phenylpropanoate | Candida antarctica Lipase A | Diisopropyl ether | Water | >48 | ≥99 (for S-acid) | |
| 3 | Racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate | Burkholderia cepacia Lipase | Diisopropyl ether | Water | >48 | ≥99 (for S-acid) | |
| 4 | Racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate | Burkholderia cepacia Lipase | Diisopropyl ether | Water | >48 | ≥99 (for S-acid) | |
| 5 | Racemic ethyl 3-amino-3-(4-bromophenyl)propanoate | Burkholderia cepacia Lipase | Diisopropyl ether | Water | >48 | ≥99 (for S-acid) |
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 3-Amino-3-phenylpropanoate
This protocol is a representative example of a lipase-catalyzed kinetic resolution.
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve racemic ethyl 3-amino-3-phenylpropanoate (1.0 g, 5.17 mmol) in diisopropyl ether (10 mL).
-
Addition of Reagents: Add triethylamine (0.5 equivalents, 0.36 mL, 2.59 mmol) and water (0.5 equivalents, 0.047 mL, 2.59 mmol).
-
Enzyme Addition: To the stirred solution, add immobilized lipase from Burkholderia cepacia (30 mg/mL).
-
Reaction Conditions: The reaction mixture is stirred at 45 °C and monitored by chiral HPLC.
-
Work-up and Isolation: Upon reaching approximately 50% conversion, the enzyme is filtered off and washed with diisopropyl ether. The organic phase is washed with saturated aqueous NaHCO₃ solution to extract the (S)-3-amino-3-phenylpropanoic acid. The organic layer containing the unreacted (R)-ethyl 3-amino-3-phenylpropanoate is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The aqueous layer is acidified with 1M HCl and the product is extracted with ethyl acetate.
Sources
validation of an analytical method for methyl (3S)-3-amino-3-phenylpropanoate
A Comparative Guide to the Validation of Analytical Methods for Methyl (3S)-3-amino-3-phenylpropanoate
Introduction: The Criticality of Chiral Purity in Pharmaceutical Analysis
This compound is a chiral molecule of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of such molecules is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development and validation of robust analytical methods to ensure the enantiomeric purity of this compound is not merely a regulatory requirement but a cornerstone of drug safety and efficacy.
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the nuances of method selection, the rationale behind validation parameters, and present supporting experimental data to empower researchers and drug development professionals in their analytical endeavors.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for the chiral separation and quantification of this compound is a critical decision. The primary challenge lies in differentiating between the (S) and (R) enantiomers. Here, we compare the most prevalent chromatographic techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
HPLC coupled with a chiral stationary phase is the most widely adopted technique for enantiomeric separations in the pharmaceutical industry. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selectors immobilized on the stationary phase.
-
Expertise & Experience: CSPs based on polysaccharide derivatives, such as cellulose and amylose, are particularly effective for the separation of a broad range of chiral compounds, including amino acid derivatives. For this compound, a column like a Chiralcel OD-H or Chiralpak AD-H often provides excellent resolution. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol), is crucial for optimizing the separation.
-
Trustworthiness: The self-validating nature of a well-developed HPLC method is evident in its specificity, where the (S) and (R) enantiomers are baseline resolved from each other and any potential impurities. The use of a photodiode array (PDA) detector can further enhance trustworthiness by providing spectral purity information for each peak.
Gas Chromatography (GC) with Chiral Columns
GC can be an alternative for volatile and thermally stable compounds. For this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance.
-
Expertise & Experience: A common derivatization strategy involves acylation of the amino group, for instance, with trifluoroacetic anhydride (TFAA). The resulting derivative is more volatile and can be effectively separated on a chiral GC column, such as one coated with a cyclodextrin-based stationary phase. The advantage of GC lies in its high resolution and sensitivity.
-
Trustworthiness: The validation of a GC method would require careful consideration of the derivatization step, ensuring its completeness and the absence of side reactions. The method's specificity must demonstrate that the derivatizing agent and any by-products do not interfere with the analyte peaks.
Supercritical Fluid Chromatography (SFC) with Chiral Columns
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption.
-
Expertise & Experience: SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency. The same polysaccharide-based CSPs used in HPLC are often employed in SFC.
-
Trustworthiness: The validation of an SFC method follows similar principles to HPLC. The robustness of the method with respect to back-pressure and temperature fluctuations needs to be thoroughly evaluated.
Core Principles of Method Validation: An In-Depth Look
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for method validation.
Caption: Workflow for the validation of an analytical method.
Experimental Protocol: Validation of an HPLC-UV Method for this compound
The following protocol outlines the validation of a chiral HPLC method for the quantification of this compound and its enantiomeric impurity.
1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Prepare a solution of the placebo (all formulation components except the API).
-
Prepare a solution of the (R)-enantiomer (the impurity).
-
Prepare a solution of the this compound reference standard.
-
Spike the reference standard solution with the (R)-enantiomer and the placebo.
-
Inject all solutions into the HPLC system.
-
-
Acceptance Criteria: The peak for this compound should be free of interference from the placebo and baseline resolved from the (R)-enantiomer peak (Resolution > 2.0).
2. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound ranging from the quantitation limit (QL) to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy
Accuracy is the closeness of test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo solution spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two studies should be ≤ 2.0%.
-
5. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% of the organic modifier).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze the sample under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not significantly change.
Data Presentation: A Comparative Summary
| Validation Parameter | HPLC-UV with CSP | GC-FID with Chiral Column | SFC-UV with CSP |
| Specificity | Excellent baseline resolution of enantiomers. | High resolution after derivatization. | Excellent resolution, fast analysis. |
| Linearity (r²) | Typically > 0.999 | Typically > 0.998 (can be affected by derivatization) | Typically > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% | < 2.5% | < 2.0% |
| Robustness | Generally robust to minor changes in mobile phase and temperature. | Sensitive to derivatization conditions and oven temperature ramps. | Robust, but sensitive to back-pressure regulator settings. |
| Analysis Time | 15-30 minutes | 20-40 minutes (including derivatization) | 5-15 minutes |
| Solvent Consumption | High | Low | Very Low |
Conclusion: Selecting the Optimal Validated Method
The is a multifaceted process that requires a deep understanding of both the analyte and the chosen analytical technique. While HPLC with a chiral stationary phase remains the gold standard due to its robustness and widespread availability, SFC is an increasingly attractive alternative offering significant advantages in speed and sustainability. GC, although a powerful technique, often introduces the complexity of derivatization.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the technique chosen, a thorough validation in accordance with ICH guidelines is indispensable to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Comparative Reactivity of N-Protected Methyl (3S)-3-Amino-3-Phenylpropanoate: A Guide for Synthetic Strategy
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of synthetic organic chemistry and drug development, β-amino acids and their esters are invaluable chiral building blocks. Among these, methyl (3S)-3-amino-3-phenylpropanoate stands out as a key intermediate for synthesizing a range of pharmaceuticals, including peptidomimetics and bioactive small molecules. The strategic choice of a nitrogen-protecting group is paramount, as it profoundly influences the reactivity, stereochemical integrity, and synthetic utility of this versatile intermediate.
This guide provides a comparative analysis of the reactivity of this compound when protected with three of the most common N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will delve into the mechanistic underpinnings of their differential reactivity in key synthetic transformations, supported by experimental data and detailed protocols, to empower researchers in making informed strategic decisions.
The Role of the N-Protecting Group: More Than Just a Mask
The primary function of an N-protecting group is to prevent the nucleophilic amine from engaging in unwanted side reactions, particularly during the activation and coupling of the carboxyl group. However, the influence of the protecting group extends far beyond this passive role. Its electronic and steric properties dictate the conditions required for its own removal (deprotection) and can affect the susceptibility of the adjacent chiral center to racemization. The ideal protecting group is one that is easily installed, stable to a wide range of reaction conditions, and can be removed selectively and cleanly without compromising the integrity of the rest of the molecule.
The three protecting groups discussed here—Boc, Cbz, and Fmoc—offer distinct advantages and disadvantages due to their unique deprotection mechanisms, making them suitable for different synthetic strategies.
Comparative Analysis of Reactivity
The choice between Boc, Cbz, and Fmoc hinges on their distinct deprotection conditions, which forms the basis of their "orthogonality".[1] This allows for the selective removal of one protecting group in the presence of others, a cornerstone of complex multi-step synthesis.[1]
Deprotection: A Tale of Three Chemistries
The fundamental difference in reactivity lies in the lability of each group under specific chemical conditions.[1]
-
N-Boc-(3S)-3-amino-3-phenylpropanoate: The Boc group is highly sensitive to acidic conditions.[][3] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[3] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl carbocation.[3] This carbocation is then quenched, and the resulting carbamic acid readily decarboxylates to yield the free amine. This acid-lability makes Boc orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[3][4]
-
N-Cbz-(3S)-3-amino-3-phenylpropanoate: The Cbz group is classically removed under neutral conditions via catalytic hydrogenolysis.[1][3] Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[3] While stable to mild acidic and basic conditions, strong acids can also cleave the Cbz group, though less readily than the Boc group.[5] This makes it quasi-orthogonal to Boc but highly orthogonal to Fmoc.
-
N-Fmoc-(3S)-3-amino-3-phenylpropanoate: The Fmoc group is exceptionally base-labile.[][4] It is rapidly cleaved by secondary amines, most commonly a solution of 20% piperidine in dimethylformamide (DMF).[1] The mechanism proceeds through a β-elimination pathway, initiated by the deprotonation of the acidic proton on the fluorenyl ring system.[4] The resulting dibenzofulvene byproduct is typically scavenged by the amine base.[6] The Fmoc group is very stable to acidic conditions, making it fully orthogonal to the Boc group and acid-labile side-chain protecting groups.[4]
Table 1: Summary of Deprotection Conditions
| Protecting Group | Reagent(s) | Typical Conditions | Mechanism | Orthogonality |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, RT, 30 min | Acid-catalyzed elimination | Orthogonal to Fmoc and Cbz |
| Cbz | H₂/Palladium on Carbon | H₂ (1 atm), 10% Pd/C, MeOH, RT, 2-16 h | Catalytic Hydrogenolysis | Orthogonal to Fmoc |
| Fmoc | Piperidine | 20% Piperidine in DMF, RT, 10-30 min | Base-induced β-elimination | Orthogonal to Boc and acid-labile groups |
Amide Bond Formation: The Impact on Coupling Efficiency
The primary synthetic transformation for this compound is the formation of an amide bond at its C-terminus (after saponification of the methyl ester) or N-terminus (after deprotection). The nature of the N-protecting group can sterically and electronically influence the efficiency of coupling reactions, where the carboxylate of an N-protected amino acid is activated and reacted with an amine.
While direct kinetic comparisons for this specific molecule are not extensively published, general principles from peptide synthesis are highly applicable. The coupling efficiency is less dependent on the N-protecting group itself and more on the choice of coupling reagents and reaction conditions. Reagents like HATU, HBTU, and PyBOP are highly efficient for forming amide bonds with N-protected amino acids.[7][8]
However, the choice of protecting group dictates the overall synthetic strategy. For instance, in solid-phase peptide synthesis (SPPS), the Fmoc strategy is dominant due to the mild, non-acidic deprotection conditions which are compatible with acid-sensitive resins and side-chain protecting groups.[] The Boc strategy, requiring repeated acid treatment, is harsher and can lead to gradual degradation of the resin support or premature cleavage of side-chain protecting groups.[4]
Racemization at the α-Carbon: A Critical Consideration
A significant risk during the activation of the carboxyl group for amide coupling is the racemization of the adjacent chiral center.[9] This occurs via the formation of an oxazolone intermediate, which can tautomerize, leading to a loss of stereochemical integrity.
The susceptibility to racemization is influenced by the N-protecting group. Urethane-type protecting groups like Boc, Cbz, and Fmoc are known to suppress racemization compared to N-acyl groups. However, the risk is not eliminated, particularly with highly activating coupling reagents or under harsh conditions. For β-amino acids like our target molecule, the risk of racemization at the C3 position is a critical parameter. The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives during carbodiimide-mediated coupling is a standard practice to suppress this side reaction.[8][9]
While all three protecting groups offer good protection against racemization, the conditions employed in the overall synthetic scheme can play a larger role. For instance, the repetitive basic conditions in an Fmoc-based strategy could potentially lead to epimerization over many cycles, although this is more pronounced for certain amino acids.[9]
Experimental Protocols
The following section provides standardized, step-by-step protocols for the deprotection of each N-protected this compound and a general protocol for a subsequent amide bond formation.
Deprotection Protocols
Protocol 1: Boc Deprotection (Acidolysis)
-
Dissolution: Dissolve N-Boc-methyl (3S)-3-amino-3-phenylpropanoate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 10 eq, often as a 25-50% solution in DCM).[3]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting residue can be co-evaporated with toluene to ensure complete removal of TFA.
-
Isolation: The product, this compound trifluoroacetate salt, can be used directly in the next step or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.
Protocol 2: Cbz Deprotection (Hydrogenolysis)
-
Setup: Dissolve N-Cbz-methyl (3S)-3-amino-3-phenylpropanoate (1.0 eq) in methanol (MeOH, approx. 0.1 M) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a hydrogenation apparatus) and stir the suspension vigorously at room temperature.
-
Reaction: The reaction is typically complete within 2-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, this compound.
Protocol 3: Fmoc Deprotection (Base Treatment)
-
Dissolution: Dissolve N-Fmoc-methyl (3S)-3-amino-3-phenylpropanoate (1.0 eq) in N,N-dimethylformamide (DMF, approx. 0.1 M).
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).[1]
-
Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often completing within 10-30 minutes. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash extensively with water or brine to remove DMF and piperidine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine product.
General Amide Coupling Protocol (HATU-mediated)
This protocol assumes the prior saponification of the methyl ester to the corresponding carboxylic acid.
-
Activation: To a stirred solution of the N-protected-(3S)-3-amino-3-phenylpropanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).[7] Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the desired amine (1.2 eq) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography.[10]
Visualization of Workflows
Caption: A general experimental workflow for HATU-mediated amide bond formation.
Conclusion and Strategic Recommendations
The selection of an N-protecting group for this compound is a critical decision that dictates the entire synthetic route.
-
Choose Boc when subsequent steps involve base-sensitive functional groups or when hydrogenolysis is not feasible (e.g., due to the presence of other reducible groups). Its ease of removal with volatile reagents is advantageous for solution-phase synthesis.
-
Choose Cbz for syntheses where mild, non-acidic, non-basic deprotection is required. It is particularly useful when orthogonality to both acid- and base-labile groups is needed, although its removal conditions are less compatible with automated solid-phase synthesis.
-
Choose Fmoc for solid-phase peptide synthesis (SPPS) or when the molecule contains acid-sensitive functionalities. The mild, rapid, and non-acidic deprotection conditions make it the industry standard for modern SPPS, allowing for the synthesis of complex peptides with minimal side-product formation.
By understanding the distinct reactivity profiles and leveraging the orthogonality of these protecting groups, researchers can design robust and efficient synthetic strategies to access a wide array of complex molecules derived from this valuable chiral building block.
References
- Vertex AI Search. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation with N-Boc-N-bis(PEG3-acid).
- BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- BenchChem. (n.d.). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH.
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Confirming the Absolute Configuration of Methyl (3S)-3-amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a chiral molecule's absolute configuration is a cornerstone of modern drug development and chemical synthesis. The three-dimensional arrangement of atoms dictates a molecule's interaction with biological systems, meaning different enantiomers can exhibit vastly different therapeutic effects or toxicities.[1][2] This guide provides an in-depth, objective comparison of key analytical techniques for confirming the absolute configuration of synthesis products, with a specific focus on methyl (3S)-3-amino-3-phenylpropanoate, a valuable chiral building block.
The Criticality of Absolute Configuration in Chiral Molecules
Chiral molecules, like our hands, are non-superimposable mirror images of each other, known as enantiomers.[3] While they often share identical physical properties in an achiral environment, their behavior can diverge significantly under chiral conditions, such as within the human body.[] This makes the unambiguous assignment of absolute configuration, designated as (R) or (S) according to the Cahn-Ingold-Prelog rules, a non-negotiable aspect of pharmaceutical research and development.[5]
A Comparative Overview of Key Analytical Methods
The selection of an appropriate method for determining absolute configuration is contingent on factors such as the nature and quantity of the sample, available instrumentation, and the required level of certainty. Here, we compare four powerful techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically Mosher's Method), and Chiral High-Performance Liquid Chromatography (HPLC).
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Mosher's Method) | Chiral HPLC |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects enable the direct determination of the 3D structure.[6][7][8] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][9][10] | Involves forming diastereomeric amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of stereochemistry.[][11][12][13][14] | Separates enantiomers based on their differential interactions with a chiral stationary phase.[15] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[16][17][18] | 1-10 mg of sample in solution.[18] | 1-5 mg per diastereomeric amide.[18] | Microgram to milligram quantities in solution. |
| Key Advantage | Provides an unambiguous, direct determination of the three-dimensional structure.[6][16] | Applicable to a wide range of molecules in solution, without the need for crystallization.[9][19] | Does not require specialized equipment beyond a standard NMR spectrometer.[20] | Excellent for determining enantiomeric purity and for preparative separation.[15] |
| Key Limitation | The need to grow a high-quality single crystal can be a significant bottleneck.[16][19] | Requires comparison with computationally predicted spectra, the accuracy of which can be influenced by solvent and conformational effects.[1][19][21] | An indirect method that relies on the formation of derivatives and a well-understood conformational model.[][11][13] | Does not directly provide the absolute configuration of an unknown compound.[22] |
In-Depth Analysis of Methodologies
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[6][7][16] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional electron density map of the molecule can be generated. The use of anomalous dispersion, particularly when a heavy atom is present, allows for the unambiguous assignment of the absolute stereochemistry.[8]
Experimental Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: Grow a high-quality single crystal of this compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.[16]
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data.
-
Absolute Configuration Assignment: Determine the absolute configuration by analyzing the anomalous scattering data, often quantified by the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[23]
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule.[9] Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration of molecules in solution, circumventing the need for crystallization.[1][19] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known enantiomer.[1][9]
Experimental Workflow for VCD Spectroscopy
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
Protocol for VCD Analysis:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable solvent (e.g., CDCl3).
-
VCD Measurement: Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum of one enantiomer (e.g., the (S)-enantiomer).[1][9]
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the sample has the opposite absolute configuration.[1]
NMR Spectroscopy: The Mosher's Method for Amines
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and primary amines.[11][12][13] It involves the derivatization of the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[14] The differing spatial arrangement of the substituents in these diastereomers leads to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be correlated to the absolute configuration of the original amine.[][24]
Logical Framework of Mosher's Method
Caption: Logical flow for determining absolute configuration using Mosher's method.
Protocol for Mosher's Amide Analysis:
-
Derivatization: In two separate reactions, react this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding diastereomeric amides.
-
Purification: Purify each diastereomeric amide.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Interpretation: Analyze the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center. Based on the established Mosher model, the sign of Δδ for different substituents can be used to assign the absolute configuration of the amine.[14]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and is widely used to determine the enantiomeric purity of a sample.[15][25] While it does not directly provide the absolute configuration of an unknown compound, it is an invaluable tool for confirming the identity of an enantiomer by comparing its retention time to that of a known standard.[22] For this compound, various chiral stationary phases (CSPs) can be employed for effective separation.
Protocol for Chiral HPLC Analysis:
-
Column Selection and Method Development: Choose a suitable chiral column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based CSP) and develop a separation method by optimizing the mobile phase composition.[15][25]
-
Sample Analysis: Inject a solution of the synthesized methyl 3-amino-3-phenylpropanoate and a racemic standard onto the HPLC system.
-
Data Analysis: Compare the retention time of the synthesized product with the retention times of the two enantiomers in the racemic standard. Co-injection with an authentic sample of this compound can provide definitive confirmation.
Concluding Remarks
The confirmation of absolute configuration is a critical step in the characterization of chiral molecules like this compound. While X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a limitation. VCD spectroscopy offers a robust solution-state alternative, and Mosher's method provides a readily accessible NMR-based approach. Chiral HPLC is indispensable for assessing enantiomeric purity and for confirmation against a known standard. The choice of technique will ultimately depend on the specific requirements of the research, available resources, and the physical properties of the compound . A multi-faceted approach, employing two or more of these techniques, often provides the highest level of confidence in the assignment of absolute configuration.
References
- F. J. J. de Kanter, W. J. Buma. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- J. Gawronski, P. Skowronek. (2000).
- J. M. El-Hady, et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
- D. A. Allen, et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Purechemistry. (2024). Determination of absolute configuration.
- P. J. Stephens, et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
- R. K. Dukor, L. A. Nafie. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- T. B. Freedman, et al. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: AC2-Symmetric Annelated Heptathiophene and a D2. Journal of the American Chemical Society.
- Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
- Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules.
- D. A. Allen, et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality.
- The Analytical Scientist. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality.
- Request PDF. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy.
- D. A. Allen, et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- T. R. Hoye, M. K. Renner. (2003). MTPA (Mosher)
- Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- G. Helmchen, et al. (1996). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis.
- Y. Wang, et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
- B. Wang. (2023). Absolute configuration determination of small molecules with X-ray and electron diffraction.
- H. D. Flack, G. Bernardinelli. (2008). The use of X-ray crystallography to determine absolute configuration.
- PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate.
- ChemSynthesis. (n.d.). methyl 3-amino-3-phenylpropanoate.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids.
- C. S. Stockley, et al. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring.
- The Aquila Digital Community. (2021). Direct determination of absolute stereochemistry of.
- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- Request PDF. (n.d.). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Chiral Technologies. (n.d.). Amino Acid Database - HPLC.
- Google Patents. (n.d.). Novel chiral selectors and stationary phases for separating enantiomer mixtures.
- Chemistry Steps. (n.d.). Specific Rotation.
- Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.
- G. L. Plourde, et al. (n.d.). Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) Acetamide and Benzamide. Semantic Scholar.
- X. Zhang. (2023).
- G. L. Plourde, et al. (n.d.). Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) Acetamide and Benzamide. MDPI.
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. biocompare.com [biocompare.com]
- 3. esports.bluefield.edu - Chirality And Nmr [esports.bluefield.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. purechemistry.org [purechemistry.org]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. schrodinger.com [schrodinger.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 25. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Properties of Methyl (3S)-3-amino-3-phenylpropanoate
This guide provides a detailed comparison of the physicochemical and biological properties of methyl (3S)-3-amino-3-phenylpropanoate, a valuable chiral building block in pharmaceutical synthesis. We will objectively compare its characteristics with its (3R)-enantiomer and the racemic mixture, providing supporting experimental data and validated protocols for its analysis. This document is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this compound's stereospecific attributes.
Introduction: The Significance of Chirality
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Methyl 3-amino-3-phenylpropanoate is a classic example of such a chiral molecule. The (3S) enantiomer, in particular, serves as a key intermediate in the synthesis of various biologically active compounds. Understanding its unique properties in comparison to its (3R) counterpart is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
This guide will delve into the distinct physicochemical properties that differentiate the enantiomers and the racemate, outline their known biological significance, and provide robust, step-by-step protocols for their characterization and chiral purity assessment.
Molecular Structure and Stereoisomers
Methyl 3-amino-3-phenylpropanoate possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (3S) and (3R). The spatial orientation of the amino and phenyl groups around this chiral center defines the molecule's absolute configuration and its interaction with other chiral entities, such as biological receptors.
A Comparative Benchmarking Guide to the Synthesis of Methyl (3S)-3-Amino-3-phenylpropanoate
In the landscape of pharmaceutical synthesis, the efficient and stereoselective production of chiral building blocks is paramount. Methyl (3S)-3-amino-3-phenylpropanoate, a key intermediate for various bioactive molecules, presents a compelling case study for evaluating the efficiency of modern asymmetric synthesis methodologies. This guide provides an in-depth comparison of three leading strategies for its synthesis: Rhodium-Catalyzed Asymmetric Hydrogenation, Organocatalytic Asymmetric Mannich Reaction, and Enzymatic Transamination. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a quantitative comparison of their performance to equip researchers and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation stands as a powerful and widely adopted method for the enantioselective reduction of prochiral olefins.[1][2] Its application to the synthesis of β-amino esters from β-enamino esters is particularly effective, often delivering high enantioselectivities and yields under mild conditions.[3]
The Chemistry Behind the Selectivity
The remarkable efficiency of this method hinges on the formation of a chiral rhodium-diphosphine catalyst. Ligands such as TangPhos or DuPhos create a chiral environment around the rhodium center.[4] The substrate, a β-enamino ester, coordinates to this chiral catalyst, forming a catalyst-substrate complex. The stereochemical outcome of the hydrogenation is determined by the facial selectivity imposed by the chiral ligand during the oxidative addition of hydrogen and its subsequent migratory insertion into the rhodium-carbon bond. The rigidity and steric properties of the ligand are crucial in differentiating the two prochiral faces of the enamine, leading to the preferential formation of one enantiomer.[5]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from a representative procedure for the asymmetric hydrogenation of a β-enamino ester.[3]
Materials:
-
Methyl (Z)-3-amino-3-phenylpropenoate
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(S,S)-TangPhos
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and (S,S)-TangPhos (3.1 mg, 0.0055 mmol).
-
Degassed methanol (2 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
In a separate vial, methyl (Z)-3-amino-3-phenylpropenoate (177.2 mg, 1.0 mmol) is dissolved in degassed methanol (8 mL).
-
The substrate solution is transferred to the autoclave.
-
The catalyst solution is then transferred to the autoclave via syringe.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen gas to 10 atm.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield this compound.
Caption: Rhodium-Catalyzed Asymmetric Hydrogenation Workflow.
Method 2: Organocatalytic Asymmetric Mannich Reaction
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative to traditional methods. The asymmetric Mannich reaction, catalyzed by small chiral organic molecules, is a highly effective route for the synthesis of β-amino carbonyl compounds.[6] Bifunctional thiourea catalysts are particularly adept at controlling the stereochemistry of this transformation.[7][8][9]
The Chemistry Behind the Selectivity
The success of the bifunctional thiourea-catalyzed Mannich reaction lies in its ability to simultaneously activate both the nucleophile and the electrophile through a network of non-covalent interactions. The thiourea moiety acts as a hydrogen-bond donor, activating the imine electrophile and increasing its reactivity. Concurrently, the basic amine group on the catalyst deprotonates the β-keto ester, forming a chiral enolate. The catalyst then brings both activated species into close proximity within a well-defined chiral environment, facilitating a stereoselective C-C bond formation. This dual activation model is key to achieving high diastereo- and enantioselectivity.
Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction
This protocol is based on a general procedure for the asymmetric Mannich reaction of a β-keto ester with an N-Boc imine using a thiourea-based catalyst.[7][8][9]
Materials:
-
Methyl 3-oxo-3-phenylpropanoate
-
N-Boc-benzaldimine
-
Chiral thiourea-amine catalyst (e.g., Takemoto catalyst)
-
Toluene (anhydrous)
-
4 Å Molecular sieves
Procedure:
-
A vial is charged with the chiral thiourea-amine catalyst (0.02 mmol, 10 mol%).
-
Anhydrous toluene (1.0 mL) and 4 Å molecular sieves are added.
-
N-Boc-benzaldimine (0.2 mmol) is added, and the mixture is stirred at room temperature for 10 minutes.
-
The reaction mixture is cooled to -20 °C.
-
Methyl 3-oxo-3-phenylpropanoate (0.24 mmol) is added dropwise.
-
The reaction is stirred at -20 °C for 24 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column.
-
Purification by flash column chromatography affords the protected this compound derivative.
-
Subsequent deprotection of the Boc group yields the final product.
Caption: Organocatalytic Asymmetric Mannich Reaction Workflow.
Method 3: Enzymatic Transamination
Biocatalysis offers an environmentally benign and often highly selective approach to the synthesis of chiral amines.[10] Transaminase enzymes, in particular, have gained significant traction for their ability to asymmetrically synthesize amines from prochiral ketones.[11] This method is a prime example of green chemistry in action.[12]
The Chemistry Behind the Selectivity
Transaminase enzymes utilize a pyridoxal-5'-phosphate (PLP) cofactor to catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a ketone acceptor. The reaction proceeds via a "ping-pong" mechanism.[11] In the first half-reaction, the amino donor transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct. In the second half-reaction, the PMP intermediate transfers the amino group to the ketone substrate (methyl 3-oxo-3-phenylpropanoate). The exceptional enantioselectivity arises from the highly structured active site of the enzyme, which precisely orients the ketone substrate for a stereospecific amine transfer.
Experimental Protocol: Enzymatic Transamination
This protocol is a generalized procedure for the transaminase-catalyzed synthesis of a chiral amine.
Materials:
-
Methyl 3-oxo-3-phenylpropanoate
-
A suitable (S)-selective transaminase (e.g., from Chromobacterium violaceum or an engineered variant)
-
Isopropylamine (or another suitable amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
DMSO (co-solvent)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of phosphate buffer.
-
Add the transaminase enzyme, PLP (1 mM), and isopropylamine (as the amino donor, often in excess).
-
Dissolve methyl 3-oxo-3-phenylpropanoate in a minimal amount of DMSO.
-
Add the substrate solution to the buffered enzyme mixture to initiate the reaction. The final DMSO concentration should be kept low (e.g., <5% v/v) to maintain enzyme activity.
-
The reaction is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Reaction progress is monitored by HPLC or GC.
-
Upon completion, the enzyme is removed by centrifugation or filtration.
-
The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Caption: Enzymatic Transamination Workflow.
Performance Benchmarking
The choice of synthetic route is often a trade-off between various efficiency metrics. The following table summarizes the typical performance of the three benchmarked methods.
| Metric | Rh-Catalyzed Hydrogenation | Organocatalytic Mannich Reaction | Enzymatic Transamination |
| Yield | Typically >95%[3] | 80-95%[7] | 85-99% (conversion-dependent)[13] |
| Enantiomeric Excess (ee) | >99%[1] | 90-99%[9] | >99%[13] |
| Catalyst Loading | 0.1 - 1 mol% | 5 - 20 mol% | Enzyme-dependent (mg/mL) |
| Reaction Temperature | Room Temperature | -20 °C to Room Temperature | 25 - 40 °C |
| Reaction Time | 4 - 24 hours | 12 - 48 hours | 24 - 72 hours |
| Key Advantages | High efficiency, low catalyst loading, high ee | Metal-free, avoids toxic metals | Green, highly selective, mild conditions |
| Key Disadvantages | Cost and toxicity of Rhodium | Higher catalyst loading, longer times | Substrate scope, enzyme cost/stability |
Conclusion
This guide has benchmarked three leading-edge methodologies for the synthesis of this compound.
-
Rhodium-Catalyzed Asymmetric Hydrogenation offers unparalleled efficiency in terms of yield, enantioselectivity, and catalyst loading, making it a strong candidate for large-scale industrial production where the cost of the catalyst can be justified.
-
Organocatalytic Asymmetric Mannich Reaction provides a robust, metal-free alternative. While it may require higher catalyst loadings and longer reaction times, it circumvents the concerns associated with heavy metal contamination, a significant advantage in pharmaceutical manufacturing.
-
Enzymatic Transamination represents the pinnacle of green chemistry for this transformation. It operates in aqueous media under mild conditions and delivers exceptional enantioselectivity. The primary considerations for this method are the availability and stability of a suitable enzyme for the specific substrate, as well as process optimization to maximize conversion.
The optimal choice of synthetic strategy will ultimately depend on the specific requirements of the project, including scale, cost considerations, purity requirements, and sustainability goals. By understanding the underlying principles and practical performance of each method, researchers are better equipped to navigate these choices and advance their drug development programs.
References
- Nakano, H., et al. (2023). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. RSC Advances, 13, 3715-3726. [Link]
- Nakano, H., et al. (2023). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. RSC Advances, 13, 3715.
- Nomura, M., et al. (2023). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines.
- Jiang, C., Zhong, F., & Lu, Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1283. [Link]
- Nakano, H., et al. (2023). (PDF) Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines.
- Jiang, C., Zhong, F., & Lu, Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journals. [Link]
- Dixit, D., & Kumar, A. (2021). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations.
- Zhou, M., et al. (2016). Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. Organic & Biomolecular Chemistry, 14, 4582-4584. [Link]
- Chen, J.-P., et al. (2020). Proposed mechanism for Rh-catalyzed asymmetric hydrogenation.
- Peeters, J., et al. (2012).
- Gridnev, I. D., & Imamoto, T. (2015). 1 Rhodium(I)
- Kelly, S. A., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery.
- Halpern, J. (2004).
- Gridnev, I. D., & Imamoto, T. (2015).
- Feldgus, S., & Landis, C. R. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(51), 12714–12727. [Link]
- Faßbach, M., et al. (2021). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am.
- Dufaud, V., et al. (2007). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry, 9, 874-881. [Link]
- Llopis, Q., et al. (2017). Enantioselective Synthesis of α-Acetal-β′-Amino Ketone Derivatives by Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters, 19(23), 6356–6359. [Link]
- Wikipedia. (n.d.). (S)
- Kelly, S. A., et al. (2020). (PDF) Transaminases for industrial biocatalysis: novel enzyme discovery.
- Bîrshan, C. O., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]
- Bîrshan, C. O., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10, 40894-40903. [Link]
Sources
- 1. Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08317E [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Comprehensive Validation of Methyl (3S)-3-amino-3-phenylpropanoate as a Reference Standard
In the landscape of pharmaceutical development, the integrity of a quantitative analysis rests squarely on the quality of its reference standard. As defined by the United States Pharmacopeia (USP), a reference standard is a highly characterized material used to confirm the identity, strength, purity, and quality of drug substances and products.[1][2] For chiral molecules, which are foundational to a vast array of modern therapeutics, the stereochemical purity of the standard is as critical as its chemical purity. An inadequately characterized standard can delay regulatory approval and compromise the validity of scientific results.[1]
This guide provides an in-depth validation strategy for establishing Methyl (3S)-3-amino-3-phenylpropanoate, a key chiral building block, as a certified reference standard.[3][4] We will move beyond a simple checklist of tests, delving into the scientific rationale behind the selection of analytical techniques and the architecture of a self-validating experimental workflow, consistent with International Council for Harmonisation (ICH) and USP guidelines.[5][6]
Physicochemical Characterization: The Foundational Identity
Before embarking on performance-based validation, a thorough characterization of the candidate material's fundamental physical and chemical properties is paramount. This data serves as the initial fingerprint of the standard. This compound is the methyl ester of the β-amino acid, (S)-3-amino-3-phenylpropionic acid.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [7][9] |
| Molecular Weight | 179.22 g/mol | [7][8] |
| CAS Number | 37088-66-7 | [7] |
| Appearance | Pale Yellow Low Melting Solid | [7] |
| Boiling Point | 283.0 ± 28.0 °C (Predicted) | [10] |
| Density | 1.098 ± 0.06 g/cm³ (Predicted) | [10] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [10] |
| Storage | Store in freezer, under -20°C, in an inert atmosphere, protected from light. | [7][10] |
This initial data provides the basis for selecting appropriate analytical solvents and defining proper long-term storage conditions to ensure the stability of the reference standard.[1]
The Validation Workflow: A Multi-Pronged Approach
The validation of a reference standard is not a single experiment but a holistic process designed to unequivocally confirm its identity, purity, and assigned content (assay). Our approach integrates orthogonal analytical techniques to ensure each critical attribute is confirmed by more than one method.
Caption: High-level workflow for reference standard validation.
Phase 1: Unambiguous Identity Confirmation
The first objective is to confirm that the molecular structure of the candidate material is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the gold standard for structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of connectivity and stereochemistry.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the candidate standard in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).[11][12]
-
¹H NMR: Acquire a proton NMR spectrum. The expected signals for this compound include a singlet for the methyl ester protons, multiplets for the aliphatic backbone protons, and multiplets for the aromatic protons of the phenyl group.[12] The integration of these signals should correspond to the number of protons in each environment (3H, 2H, 1H, 5H).
-
¹³C NMR: Acquire a carbon-13 spectrum to confirm the number and type of carbon environments.[13]
-
2D NMR (COSY): Run a Correlation Spectroscopy experiment to confirm proton-proton couplings and verify the connectivity of the aliphatic backbone.
Table 2: Expected NMR Spectral Data
| Nucleus | Chemical Shift (ppm, predicted) | Multiplicity | Assignment |
| ¹H | ~3.7 | Singlet | -OCH₃ |
| ~2.7 | Multiplet (dd) | -CH₂- | |
| ~4.5 | Multiplet (t) | -CH(N)- | |
| ~7.3 | Multiplet | Aromatic C-H | |
| ¹³C | ~52 | -OCH₃ | |
| ~43 | -CH₂- | ||
| ~55 | -CH(N)- | ||
| ~127-140 | Aromatic C | ||
| ~173 | C=O |
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound, offering orthogonal confirmation of the molecular formula established by NMR. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Experimental Protocol:
-
Technique: Use Electrospray Ionization (ESI) in positive ion mode, as the primary amine is readily protonated.
-
Analysis: Inject a dilute solution of the standard into the mass spectrometer.
-
Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of 179.22 plus a proton (180.23).[9] HRMS should confirm the elemental formula C₁₀H₁₃NO₂.[9] Fragmentation patterns can provide further structural confirmation.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR confirms the presence of key functional groups, providing a characteristic molecular fingerprint.
Experimental Protocol:
-
Technique: Analyze the solid material using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Expected Result: The spectrum should display characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C bonds.[15][16]
Phase 2: Rigorous Purity Assessment
Purity is a multi-faceted attribute. For a chiral reference standard, we must assess not only chemical purity (process-related impurities and degradation products) but also the critical enantiomeric purity.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse for purity analysis in pharmaceuticals, capable of separating the main component from non-volatile impurities with high resolution.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is recommended to resolve impurities with a wide range of polarities. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detection: UV detection at a wavelength where the phenyl group absorbs strongly (e.g., 220 nm or 254 nm).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.[6][17] The limit of quantitation (LOQ) must be low enough to detect and quantify reportable impurities.[5]
-
Calculation: Purity is determined by area percent, assuming all impurities have a similar response factor to the main peak.
Enantiomeric Purity by Chiral HPLC
Rationale: This is the most critical purity assessment for a chiral standard. Enantiomers have identical physical properties and cannot be separated by standard HPLC; a chiral stationary phase (CSP) is required.[18][19] Polysaccharide-based CSPs are highly effective for separating chiral amines and their derivatives.[20][21]
Experimental Protocol:
-
Column Selection: Screen various polysaccharide-based chiral columns (e.g., amylose or cellulose derivatives like Chiralpak® series) to find a CSP that provides baseline resolution of the (3S) and (3R) enantiomers.[20][22]
-
Mobile Phase: Typically, normal-phase conditions (e.g., hexane/isopropanol or hexane/ethanol) with a small amount of an amine modifier (like diethylamine) are effective for chiral amine separations.[22][23]
-
Method Validation: The chiral method must be rigorously validated for:
-
Specificity: Demonstrate baseline resolution between the (3S) and (3R) enantiomers.
-
Limit of Quantitation (LOQ): The method must be sensitive enough to quantify the undesired enantiomer at very low levels (e.g., ≤ 0.1%).
-
Precision & Accuracy: Spike the (3S) standard with known amounts of the (3R) enantiomer (if available) or the racemate to prove the method's accuracy and precision at the specification limit.
-
Caption: Principle of chiral separation by HPLC.
Phase 3: Content Assignment (Assay)
The final step is to assign a precise purity value, or assay, to the reference standard. This is distinct from the 100% value assumed in area percent purity calculations.
Mass Balance Assay: This is the most common and regulatory-accepted approach. The assay is calculated by subtracting the percentages of all identified impurities from 100%.
Assay (%) = 100% - (% Chemical Impurities) - (% Enantiomeric Impurity) - (% Water Content) - (% Residual Solvents) - (% Non-combustible Residue)
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Headspace Gas Chromatography (GC).
-
Non-combustible Residue: Determined by the Sulfated Ash test.
Each of these impurity-detecting methods must be appropriately validated.[1]
Quantitative NMR (qNMR): As an orthogonal check, qNMR can be used to directly determine the content of the analyte by integrating its signal against that of a certified, unrelated internal standard with a known concentration.
Comparison with Alternatives
The choice of this compound as a reference standard is deliberate, offering advantages over other forms of the molecule.
Table 3: Comparison of Potential Reference Standard Forms
| Standard Form | Advantages | Disadvantages | Suitability |
| This compound (Ester) | - Good solubility in organic solvents used for chromatography.[10] - Often the direct intermediate in syntheses, making it highly relevant.[3] - Generally a stable, crystalline solid.[7] | - Susceptible to hydrolysis over long periods if exposed to moisture. | Excellent: The preferred choice for assays of the ester itself or related downstream products. Its properties are well-suited for analytical handling. |
| (S)-3-amino-3-phenylpropionic acid (Free Acid) | - Highly stable solid. - Less prone to degradation than the ester. | - May have poor solubility in common HPLC mobile phases. - Zwitterionic nature can lead to poor peak shape in reversed-phase HPLC without careful pH control. | Good, but with caveats: Suitable if the final API is the acid. However, analytical method development can be more challenging. |
| Racemic Methyl 3-amino-3-phenylpropanoate | - Readily available and less expensive. | - Unsuitable as a chiral standard. Cannot be used for quantitative assays of a single enantiomer or to determine enantiomeric excess. | Only for method development: Useful for demonstrating the resolution of a chiral HPLC method, but cannot serve as a quantitative reference standard for the (S)-enantiomer. |
The methyl ester form represents the optimal balance of analytical suitability, stability, and relevance as a common synthetic intermediate, making it the superior choice for a reference standard in most applications.
Conclusion
The validation of this compound as a reference standard is a rigorous, multi-step process that relies on the strategic application of orthogonal analytical techniques. By systematically confirming its identity, thoroughly profiling its chemical and enantiomeric purity, and accurately assigning its content via mass balance, a well-characterized standard is produced. This process, grounded in the principles of ICH and USP guidelines, ensures the resulting reference standard is fit for its intended purpose, providing the bedrock of confidence for researchers, scientists, and drug development professionals who rely on it for generating accurate and reproducible data.
References
- LookChem.
- Chemdad. METHYL (3S)
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 788099, Methyl (S)
- PrepChem.com.
- YAKHAK HOEJI.
- ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
- National Center for Biotechnology Information.
- Pharmaceutical Technology.
- SK pharmteco.
- SpectraBase. 3-Amino-3-phenyl-propionic acid, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
- ChemSynthesis.
- OpenOChem Learn. Measuring Chiral Purity. [Link]
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- USP-BPEP.
- Google Patents. The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
- ResearchGate.
- ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- International Journal of Research and Review.
- Doc Brown's Chemistry.
- Google Patents.
- MassBank of North America (MoNA).
- MySkinRecipes. (S)
- SpectraBase. 3-Amino-3-(3-methylphenyl)-1-phenylprop-2-en-1-one - Optional[FTIR] - Spectrum. [Link]
- Chiral Technologies.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22940671, Methyl (S)
- ResearchGate. (PDF) 3-Methylamino-3-phenylpropan-1-ol. [Link]
- ResearchGate.
- Doc Brown's Chemistry.
- BEBPA. Reference Standards for Potency Assays. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. USP Reference Standards [usp.org]
- 3. (S)-Methyl 3-amino-3-phenylpropanoate [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. uspbpep.com [uspbpep.com]
- 6. database.ich.org [database.ich.org]
- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 37088-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. hmdb.ca [hmdb.ca]
- 12. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. spectrabase.com [spectrabase.com]
- 14. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. skpharmteco.com [skpharmteco.com]
- 19. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 20. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl (3S)-3-amino-3-phenylpropanoate
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of laboratory reagents is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of methyl (3S)-3-amino-3-phenylpropanoate, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this waste stream confidently and responsibly.
The foundational principle of chemical disposal is that the generator of the waste is responsible for its safe and compliant management .[1][2] This guide is built upon this principle, providing a decision-making framework to navigate the disposal process from the point of generation to the final collection point.
Part 1: The Critical First Step - Waste Characterization
Before any disposal action is taken, you must determine the nature of the waste. The disposal pathway for a hazardous chemical is fundamentally different from that of a non-hazardous one. This compound, as an amino acid ester, does not have a universal, pre-defined classification and must be evaluated based on its specific properties and any contaminants it may contain.
How to Characterize Your Waste Stream:
-
Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information. Section 13, "Disposal considerations," and Section 14, "Transport information," will provide direct guidance.[3][4] If an SDS is not available, you must proceed with a higher level of caution.
-
Evaluate for Hazardous Characteristics: Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2][5]
-
Consider Contaminants: The waste is not just the pure compound. Consider what it has been mixed with. Solvents, particularly halogenated solvents, or heavy metals can render the entire waste stream hazardous.[6]
-
Engage Your Environmental Health & Safety (EHS) Office: Your institution's EHS department is your most critical resource. They have the expertise to interpret regulations and will provide specific guidance and protocols for your facility. Never proceed with an unknown without consulting them.
| Parameter | Considerations for this compound Waste | Action Required |
| Regulatory Listing | Is the chemical or any component in the waste mixture specifically listed as hazardous under 40 CFR Part 261? | Review federal (EPA) and state regulatory lists. Consult your EHS office for clarification. |
| Ignitability | Does the waste have a flashpoint below 60°C (140°F)? Is it an ignitable compressed gas or an oxidizer? Consider any flammable solvents used. | Review Section 9 of the SDS ("Physical and Chemical Properties"). If unknown, assume it could be hazardous if mixed with flammable solvents. |
| Corrosivity | Is the waste aqueous with a pH ≤ 2 or ≥ 12.5? Does it corrode steel? | Measure the pH of aqueous waste streams. The amino and ester groups can influence pH. |
| Reactivity | Is the substance unstable, does it react violently with water, or generate toxic gases when mixed with water or corrosive substances? | Review Section 10 of the SDS ("Stability and Reactivity"). Note incompatibilities, such as with strong oxidizing agents.[1] |
| Toxicity | Does the waste contain contaminants (e.g., heavy metals, certain solvents) at concentrations exceeding regulatory limits? | Evaluate all components of the waste stream. If toxicity data is unavailable, the precautionary principle applies. |
Part 2: Universal Safety and Handling Protocols
Regardless of the final disposal route, safe handling during collection and storage is paramount. Adherence to these protocols minimizes the risk of exposure and accidental release.[7][8]
Personal Protective Equipment (PPE): A thorough hazard assessment is required to select the proper PPE.[7] The following provides a baseline for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9] | Protects against accidental splashes of the chemical or associated solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect for pinholes before use.[7][9] | Prevents direct skin contact. Consult a glove compatibility chart for any solvents used. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or chemical fume hood.[10] | Use a NIOSH-approved respirator if aerosols or dusts are generated and ventilation is inadequate. |
Part 3: Step-by-Step Disposal Procedures
The characterization in Part 1 dictates which of the following pathways you must follow. The diagram below illustrates the critical decision-making workflow.
Caption: Disposal Decision Workflow for Chemical Waste.
Pathway A: Procedure for NON-HAZARDOUS Waste
If, and only if, the waste stream has been definitively classified as non-hazardous by your institution's EHS office, follow these steps:
-
Confirm Disposal Route: Some non-hazardous liquid waste may be eligible for drain disposal after neutralization and with explicit EHS approval.[11] Do not assume this is permissible. Solid non-hazardous waste may be disposed of in the regular laboratory trash, but never in a way that could be mistaken for hazardous waste by custodial staff.[11]
-
Manage Empty Containers: Empty containers that held non-hazardous material should be triple-rinsed with a suitable solvent (e.g., water).[12] Deface or remove the original label to prevent confusion.[11] The rinsed container can then typically be disposed of in the appropriate recycling or general waste bin.
Pathway B: Procedure for HAZARDOUS Waste
This is the default pathway if the waste is determined to be hazardous, or if its characteristics are unknown.[3]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS protocols.[4] Incompatible wastes, if mixed, can cause violent reactions, fires, or the release of toxic gases. Store away from incompatible materials like strong oxidizing agents.[1]
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or residues on the outside.[13]
-
Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" and any other components (e.g., solvents). Do not use abbreviations or formulas.
-
The approximate percentages of each component.
-
The associated hazards (e.g., Flammable, Toxic).
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[13] Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.
-
Disposal Request: Once the container is full or you are finished generating this waste stream, submit a request for pickup through your institution's EHS department.
Part 4: Emergency Procedures - Spills and Exposure
Accidents happen, and a prepared response is critical to mitigating harm.[13]
Spill Response Protocol
Caption: Immediate Response Protocol for a Chemical Spill.
For a spill of this compound:
-
Alert & Assess: Alert personnel nearby. Assess the situation to determine if you can handle it safely.[13]
-
Contain: For liquid spills, control the spread by surrounding it with an inert absorbent material like vermiculite or sand.[13] For solid spills, sweep up carefully to avoid creating dust.[9]
-
Collect: Collect the contaminated absorbent material and place it in a clearly labeled, sealed container for disposal as hazardous waste.
-
Clean: Decontaminate the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.
-
Report: Report the incident to your supervisor and EHS office.
First Aid for Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Part 5: The Regulatory Bedrock
All laboratory work in the United States is governed by a framework of regulations designed to protect workers and the environment.
-
OSHA 29 CFR 1910.1450: Known as the "Lab Standard," this regulation requires employers to develop a Chemical Hygiene Plan (CHP) .[15][16] Your institution's CHP is a mandatory document that outlines the specific procedures, equipment, and work practices necessary to protect you from chemical hazards, including waste disposal protocols.[3]
-
EPA 40 CFR Parts 239-282: These regulations, under the Resource Conservation and Recovery Act (RCRA), establish the national framework for managing solid and hazardous waste from "cradle-to-grave."[5] Understanding the basics of RCRA is essential for proper waste characterization and management.
By integrating these principles and procedures into your daily workflow, you contribute to a safer laboratory environment and ensure that your scientific pursuits are conducted with the highest degree of integrity and care.
References
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Lab Manager Magazine. (2020, April 1). The OSHA Laboratory Standard.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). Methyl 3-phenylpropanoate Safety Data Sheet.
- Synquest Labs. (2016, December 8). Methyl 3-phenylpropanoate Safety Data Sheet.
- OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET ((S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride).
- Angene Chemical. (2025, March 1). Safety Data Sheet ((S)-2-Methyl-3-phenylpropanoic acid).
- Thermo Fisher Scientific. (2024, March 30). Methyl 3-phenylpropionate - SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET (3-Aminomethylbenzoic acid methyl ester hydrochloride).
- Temarry Recycling. (2020, June 30). How To Dispose Non-Hazardous Waste.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET (Ethyl N-benzyl-β-alaninate).
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - METHYL 3-OXO-3-PHENYLPROPANOATE.
- Agilent. (n.d.). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET.
- Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Non-Hazardous Materials and Waste Management Hierarchy.
- U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal.
- PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Caltech CCE. (n.d.). General Lab Safety Procedure.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- National Academies of Sciences, Engineering, and Medicine. (2011). 6 Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.
Sources
- 1. fishersci.com [fishersci.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nationalacademies.org [nationalacademies.org]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. sfasu.edu [sfasu.edu]
- 12. otago.ac.nz [otago.ac.nz]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. mastercontrol.com [mastercontrol.com]
- 16. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
